molecular formula C12H10O7 B3426292 Echinochrome A CAS No. 517-82-8

Echinochrome A

Cat. No.: B3426292
CAS No.: 517-82-8
M. Wt: 266.20 g/mol
InChI Key: DNRFNICCPHGYAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Echinochrome A is a natural product found in Echinus esculentus, Spatangus purpureus, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-ethyl-2,3,5,7,8-pentahydroxynaphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O7/c1-2-3-6(13)4-5(8(15)7(3)14)10(17)12(19)11(18)9(4)16/h13-15,18-19H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRFNICCPHGYAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(C(=C1O)O)C(=O)C(=C(C2=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60276542, DTXSID801031488
Record name Echinochrome A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60276542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Ethyl-3,5,6,7,8-pentahydroxy-1,4-naphthalenedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801031488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1471-96-1, 517-82-8
Record name Echinochrome A
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291291
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Echinochrome A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60276542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Ethyl-3,5,6,7,8-pentahydroxy-1,4-naphthalenedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801031488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Synthesis and Biosynthesis of Echinochrome A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echinochrome A, a polyhydroxylated naphthoquinone pigment found in sea urchins, has garnered significant interest for its therapeutic potential, including antioxidant, anti-inflammatory, and cardioprotective properties. This technical guide provides an in-depth exploration of the chemical synthesis and biosynthesis of this compound. It details the experimental protocols for a key total synthesis method and the enzymatic assays used to elucidate its biosynthetic pathway. Quantitative data for both approaches are summarized, and the underlying biochemical logic is visualized through detailed diagrams. This document serves as a comprehensive resource for researchers in natural product chemistry, drug discovery, and biotechnology.

Chemical Synthesis of this compound

The total synthesis of this compound has been achieved through various routes, with the method developed by Peña-Cabrera and Liebeskind in 2002 offering a notable approach utilizing squaric acid chemistry. An earlier synthesis by Wallenfels and Gauhe in 1943 was reported, albeit with a significantly lower overall yield.

Squaric Acid Ester-Based Total Synthesis

This synthetic strategy employs diisopropyl squarate as a versatile starting material to construct the key intermediates required for the this compound scaffold. The synthesis involves the preparation of two key fragments, followed by their coupling and subsequent ring expansion and functional group manipulations to yield the final product.

General Methods: All reactions were carried out under an inert atmosphere of argon or nitrogen. Anhydrous solvents were used where specified. 1H NMR spectra were recorded on a 200 MHz spectrometer.

Step 1: Synthesis of 4-Ethyl-3-isopropoxycyclobutene-1,2-dione

  • To a solution of diisopropyl squarate (1.98 g, 10 mmol) in anhydrous THF (50 mL) at -78 °C, a solution of ethylmagnesium bromide (1.1 mL of a 3.0 M solution in diethyl ether, 3.3 mmol) was added dropwise.

  • The reaction mixture was stirred at -78 °C for 1 h.

  • The reaction was quenched by the addition of saturated aqueous NH4Cl solution (20 mL).

  • The mixture was allowed to warm to room temperature and extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers were dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.

  • The crude product was purified by flash chromatography on silica (B1680970) gel (eluting with 10% ethyl acetate (B1210297) in hexanes) to afford 4-ethyl-3-isopropoxycyclobutene-1,2-dione.

Step 2: Synthesis of 1,2,4-Trimethoxy-3-iodobenzene This intermediate is prepared from commercially available starting materials through standard aromatic substitution and functional group manipulation methods.

Step 3: Synthesis of the Naphthoquinone Precursor

  • To a solution of 1,2,4-trimethoxy-3-iodobenzene (1.47 g, 5 mmol) in anhydrous THF (25 mL) at -78 °C, a solution of n-butyllithium (2.1 mL of a 2.5 M solution in hexanes, 5.25 mmol) was added dropwise.

  • The mixture was stirred at -78 °C for 30 min.

  • A solution of 4-ethyl-3-isopropoxycyclobutene-1,2-dione (0.84 g, 5 mmol) in anhydrous THF (10 mL) was added dropwise.

  • The reaction mixture was stirred at -78 °C for 1 h and then allowed to warm to room temperature overnight.

  • The reaction was quenched with saturated aqueous NH4Cl solution (20 mL) and extracted with ethyl acetate (3 x 40 mL).

  • The combined organic layers were dried over anhydrous MgSO4, filtered, and concentrated.

  • The crude adduct was subjected to thermal ring expansion by heating in a sealed tube at 160 °C for 2 h.

  • The resulting hydroquinone (B1673460) was oxidized without purification using a solution of ferric chloride (FeCl3) in methanol.

  • The crude naphthoquinone was purified by column chromatography.

Step 4: Demethylation to this compound

  • To a solution of the protected naphthoquinone (0.5 mmol) in anhydrous dichloromethane (B109758) (10 mL) at -78 °C, a solution of boron tribromide (BBr3) (1.0 M in dichloromethane, 5 mL, 5 mmol) was added dropwise.

  • The reaction mixture was allowed to warm to room temperature and stirred for 24 h.

  • The reaction was carefully quenched by the addition of water (10 mL) at -78 °C.

  • The mixture was extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers were washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude this compound was purified by recrystallization from a suitable solvent system.

Quantitative Data for Chemical Synthesis
Synthesis MethodKey Starting MaterialsOverall Yield (%)Reference
Wallenfels and Gauhe (1943)2,3,6-trimethoxytoluene, dibenzoyloxymaleic anhydride1.5 - 2.0[1]
Peña-Cabrera & Liebeskind (2002)Diisopropyl squarate, 1,2,4-trimethoxy-3-iodobenzeneNot explicitly stated in abstract, but implied to be significantly higher than the 1943 synthesis.[1]

Chemical Synthesis Workflow

chemical_synthesis start Diisopropyl Squarate intermediate1 4-Ethyl-3-isopropoxy- cyclobutene-1,2-dione start->intermediate1 EtMgBr intermediate2 1,2,4-Trimethoxy- 3-iodobenzene adduct Cyclobutene Adduct intermediate2->adduct 1. n-BuLi 2. Add Intermediate 1 hydroquinone Hydroquinone Intermediate adduct->hydroquinone Thermal Ring Expansion (160 °C) protected_naphthoquinone Protected Naphthoquinone hydroquinone->protected_naphthoquinone Oxidation (FeCl3) echinochrome_a This compound protected_naphthoquinone->echinochrome_a Demethylation (BBr3)

Caption: Squaric acid-based total synthesis of this compound.

Biosynthesis of this compound

This compound is a secondary metabolite produced by sea urchins through a polyketide biosynthetic pathway. The key enzyme responsible for the initial steps is a type I polyketide synthase (PKS), followed by modifications catalyzed by other enzymes, including a flavin-containing monooxygenase (FMO).

The Polyketide Synthase (PKS) Pathway

The biosynthesis is initiated by the enzyme SpPks1, a type I PKS found in sea urchins. This enzyme iteratively condenses acetate units, derived from acetyl-CoA and malonyl-CoA, to form a polyketide chain. This chain then undergoes cyclization to produce the naphthalene (B1677914) core of this compound. Recent studies have identified 2-acetyl-1,3,6,8-tetrahydroxynaphthalene (ATHN) as the product of SpPks1.[2]

Downstream Modifications

Following the formation of the naphthalene core, a series of enzymatic modifications, including hydroxylations, are required to produce the final this compound structure. A flavin-containing monooxygenase, Sp-FMO1, has been implicated in these oxidative steps.[3] Gene knockdown studies have shown that the absence of Sp-FMO1 leads to albino sea urchin larvae, indicating its crucial role in pigment formation.[3]

Materials:

  • Purified recombinant SpPks1 enzyme

  • Acetyl-CoA

  • Malonyl-CoA

  • Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.5, 1 mM DTT)

  • Quenching solution (e.g., 10% formic acid)

  • Ethyl acetate for extraction

  • HPLC system with a C18 column and a suitable detector (e.g., UV-Vis or mass spectrometer)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, acetyl-CoA (e.g., 50 µM), and malonyl-CoA (e.g., 200 µM).

  • Initiate the reaction by adding the purified SpPks1 enzyme to the reaction mixture to a final concentration of approximately 1-5 µM.

  • Incubate the reaction at a controlled temperature (e.g., 25 °C) for a specific time period (e.g., 1-4 hours).

  • Terminate the reaction by adding the quenching solution.

  • Extract the product from the aqueous reaction mixture with an equal volume of ethyl acetate.

  • Centrifuge to separate the layers and collect the organic phase.

  • Evaporate the solvent from the organic phase under a stream of nitrogen.

  • Resuspend the dried residue in a suitable solvent (e.g., methanol) for HPLC analysis.

  • Analyze the sample by HPLC to identify and quantify the product (ATHN) by comparing its retention time and mass spectrum to an authentic standard.

Quantitative Data for Biosynthesis
EnzymeSubstratekcat (min-1)Km (µM)Reference
SpPks1Malonyl-CoA0.340.94[1]

Note: Kinetic data for the FMO-catalyzed steps are not yet fully available in the literature.

Biosynthesis Signaling Pathway

biosynthesis_pathway acetate Acetate Units (from Acetyl-CoA & Malonyl-CoA) pks SpPks1 (Polyketide Synthase) acetate->pks athn 2-Acetyl-1,3,6,8- tetrahydroxynaphthalene (ATHN) pks->athn Iterative Condensation & Cyclization fmo Sp-FMO1 (Flavin Monooxygenase) & other enzymes athn->fmo Hydroxylation(s) echinochrome_a This compound fmo->echinochrome_a

Caption: Proposed biosynthetic pathway of this compound.

Conclusion

The chemical synthesis and biosynthesis of this compound represent two distinct yet complementary fields of study. The total synthesis provides a means to access this valuable natural product and its analogs for pharmacological evaluation, while the elucidation of its biosynthetic pathway opens avenues for biotechnological production through metabolic engineering. The detailed protocols and data presented in this guide offer a solid foundation for researchers to build upon in their efforts to harness the therapeutic potential of this compound. Further research into the downstream enzymatic steps of the biosynthetic pathway will be crucial for a complete understanding and potential in vitro reconstitution of this fascinating natural product's formation.

References

Echinochrome A: A Comprehensive Physicochemical and Biological Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Echinochrome A (EchA) is a polyhydroxylated 1,4-naphthoquinone (B94277) pigment predominantly found in sea urchins.[1] This marine-derived compound has garnered significant scientific interest due to its potent antioxidant and anti-inflammatory properties, making it a promising candidate for pharmaceutical and nutraceutical applications.[2][3] this compound is the active substance in the clinically approved drug Histochrome®, used in ophthalmology and cardiology.[4][5] This technical guide provides a detailed overview of the physicochemical properties, experimental protocols, and key biological signaling pathways associated with this compound.

Physicochemical Properties of this compound

This compound is a dark red crystalline powder.[1][5] Its chemical structure, 7-ethyl-2,3,5,6,8-pentahydroxy-1,4-naphthoquinone, has been confirmed by spectral methods and X-ray analysis.[2][5] The multiple hydroxyl groups are crucial for its free-radical scavenging ability, which helps in preventing redox imbalance.[1][3]

General and Physical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below, providing a foundational dataset for its handling and formulation.

PropertyValueReference
IUPAC Name 6-ethyl-2,3,5,7,8-pentahydroxynaphthalene-1,4-dione[1]
Molecular Formula C₁₂H₁₀O₇[1][6]
Molar Mass 266.205 g·mol⁻¹[1]
Appearance Dark red crystalline powder[1][5]
Melting Point 219 to 221.5 °C[1][5]
Solubility Profile

The solubility of this compound is a critical parameter for its application in drug delivery systems. Its poor water solubility necessitates the development of specialized formulations, such as its di- and tri-sodium salts used in Histochrome®.[4]

SolventSolubilityReference
Water Practically insoluble[1]
Ethanol (B145695) Moderately soluble[1]
Chloroform Very slightly soluble[1]
Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and quantification of this compound. The ultraviolet-visible (UV-Vis) spectrum is particularly informative.

Spectroscopic ParameterValueConditionsReference
λmax 342 nm and 468 nm0.002% solution in ethyl alcohol with hydrochloric acid[5]
λmin 295 nm and 392 nm0.002% solution in ethyl alcohol with hydrochloric acid[5]
Shoulders 485 to 500 nm and 515 to 537 nm0.002% solution in ethyl alcohol with hydrochloric acid[5]
Specific Absorption Coefficient (A 1 cm 1 %) 272 at 468 nmNot specified[5]

Experimental Protocols

Isolation and Purification of this compound from Sea Urchins

The following protocol outlines a general method for the extraction and isolation of this compound from sea urchin shells and spines, based on established procedures.[4]

G Workflow for Isolation and Purification of this compound cluster_collection Sample Collection and Preparation cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_purification Chromatographic Purification Collection Collection of sea urchins Dissection Dissection and removal of entrails Collection->Dissection Crushing Crushing of shells and spines Dissection->Crushing AcidifiedEthanol Exhaustive extraction with acidified ethanol (70% v/v ethanol with 8-10% v/v H₂SO₄) Crushing->AcidifiedEthanol Filtration Filtration of the extract AcidifiedEthanol->Filtration Concentration Concentration under reduced pressure Filtration->Concentration Dilution Dilution of residue with distilled water Concentration->Dilution SolventExtraction Sequential extraction with CH₂Cl₂ and EtOAc Dilution->SolventExtraction Pooling Pooling of organic extracts SolventExtraction->Pooling VCC1 Vacuum column chromatography over acidified silica (B1680970) gel Pooling->VCC1 Fractionation Collection of fractions VCC1->Fractionation VCC2 Further vacuum column chromatography of selected fractions Fractionation->VCC2 PureEchA Isolation of pure this compound VCC2->PureEchA

Isolation and Purification of this compound.
  • Sample Preparation : Sea urchins are collected, washed, and dissected to remove the entrails. The remaining shells and spines are crushed into smaller pieces.[4]

  • Extraction : The crushed material is exhaustively extracted with a 70% (v/v) ethanol solution containing 8-10% (v/v) sulfuric acid at room temperature for 24 hours, a process repeated three times.[4]

  • Concentration and Partitioning : The acidified extract is filtered and concentrated under reduced pressure. The resulting residue is diluted with distilled water and then sequentially extracted with dichloromethane (B109758) (CH₂Cl₂) and ethyl acetate (B1210297) (EtOAc).[4]

  • Chromatography : The pooled organic extracts are subjected to vacuum column chromatography over silica gel acidified with oxalic acid. A gradient elution is typically employed, starting with cyclohexane (B81311) and increasing amounts of dichloromethane, followed by dichloromethane with increasing amounts of methanol, to yield purified this compound.[4]

Physicochemical Characterization Methods
  • Differential Scanning Calorimetry (DSC) : DSC is used to determine the melting point and thermal behavior of this compound. A thermogram of EchA shows a weak endotherm at 210.5 °C and a sharp endothermic peak at 223.9 °C, which is attributed to its melting.[4]

  • Spectroscopic Analysis :

    • UV-Vis Spectroscopy : A solution of this compound in acidified ethanol is analyzed to determine its characteristic absorption maxima and minima.[5]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are employed to elucidate and confirm the chemical structure of this compound and its degradation products.[7]

    • Mass Spectrometry (MS) : High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact mass and elemental composition of this compound and its metabolites.[7][8]

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, primarily attributed to its antioxidant and anti-inflammatory properties.[4][9]

Antioxidant Mechanism

This compound functions as a potent antioxidant through multiple mechanisms, including scavenging reactive oxygen species (ROS), chelating metal ions, and inhibiting lipid peroxidation.[2][9]

Antioxidant Mechanisms of this compound.

The antioxidant activity of this compound is multifaceted. It can directly neutralize ROS, chelate metal ions that catalyze free radical formation, and inhibit the chain reactions of lipid peroxidation.[2][3] Furthermore, it can indirectly enhance the cellular antioxidant defense system by upregulating the activity of enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione-S-transferase (GST).[3][9]

Anti-inflammatory Signaling Pathway

This compound exerts anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[5] It has been shown to inhibit the production of pro-inflammatory cytokines while promoting the release of anti-inflammatory cytokines.[5][10]

References

The Potent Free Radical Scavenging Activity of Echinochrome A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echinochrome A (Ech A), a polyhydroxylated 1,4-naphthoquinone (B94277) pigment isolated from sea urchins, has garnered significant scientific interest due to its potent antioxidant and free radical scavenging properties. As the active substance in the drug Histochrome®, it is utilized in clinical settings for cardiovascular and ophthalmic conditions, underscoring its therapeutic potential.[1][2] This technical guide provides an in-depth overview of the free radical scavenging activity of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms and experimental workflows. Ech A's multifaceted antioxidant action involves direct scavenging of reactive oxygen species (ROS), chelation of metal ions, and modulation of cellular antioxidant defense pathways.[1][2]

Quantitative Analysis of Free Radical Scavenging Activity

The efficacy of this compound as a free radical scavenger has been quantified using various in vitro assays. The following tables summarize the key data from published studies, providing a comparative look at its activity against different types of free radicals.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity of this compound

ParameterValueReference CompoundAssay ConditionsSource
IC507.0 µMTrolox (IC50 16.0 µM)Methanol (B129727) or Ethanol (B145695)[3][4]
Stoichiometry~1:7 (Ech A:DPPH)-Not specified[1]
ID500.134 µg-HPTLC-DPPH method[5]

Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity of this compound

ParameterValueReference CompoundAssay ConditionsSource
IC507.0 µMTrolox (IC50 16.0 µM)Not specified[3][4]
Trolox Equivalent (TE)3.41 mMTroloxNot specified[3][4]

Table 3: Other Radical Scavenging and Antioxidant Activities of this compound

ActivityMethodKey FindingsSource
Superoxide (B77818) Anion Radical ScavengingChemiluminescenceEch A is a powerful superoxide anion-radical scavenger.[1]
Hydroxyl Radical ScavengingChemiluminescenceEch A demonstrates hydroxyl radical scavenging activity.[1]
Nitric Oxide (NO) ScavengingCellular assayEch A exhibits dose-dependent antiradical activity against nitric oxide.[6]
Hydrogen Peroxide (H₂O₂) ScavengingCellular assay (H9c2 cells)Ech A at 10 and 25 µM showed significant H₂O₂ scavenging activity.

Detailed Experimental Protocols

This section outlines the detailed methodologies for the key experiments cited in the literature to assess the free radical scavenging activity of this compound.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (analytical grade)

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Preparation of this compound solutions: Prepare a stock solution of this compound in the same solvent as the DPPH solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested.

  • Reaction: In a test tube or a 96-well plate, mix a specific volume of the DPPH solution with an equal volume of each this compound dilution. A control is prepared by mixing the DPPH solution with the solvent.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Determination: The IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of this compound.

ABTS Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate (B84403) buffered saline (PBS) or Ethanol

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Dilution of ABTS•+ solution: Before use, dilute the ABTS•+ solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of this compound solutions: Prepare a stock solution of this compound and a series of dilutions in the appropriate solvent.

  • Reaction: Add a small volume of each this compound dilution to a larger volume of the diluted ABTS•+ solution.

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation and IC50 Determination: The scavenging activity and IC50 value are calculated similarly to the DPPH assay.

Superoxide Anion Radical Scavenging Assay

This assay evaluates the ability of this compound to scavenge superoxide radicals (O₂•⁻), often generated by a xanthine (B1682287)/xanthine oxidase system or a non-enzymatic system.

Materials:

  • This compound

  • Xanthine

  • Xanthine Oxidase

  • Nitroblue tetrazolium (NBT) or Cytochrome c

  • Phosphate buffer

Procedure (using NBT):

  • Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, xanthine, and NBT.

  • Initiation of Reaction: Add xanthine oxidase to the mixture to initiate the generation of superoxide radicals, which then reduce NBT to formazan (B1609692) (a colored product).

  • Inhibition by this compound: In the presence of this compound, the reduction of NBT is inhibited as Ech A competes for the superoxide radicals.

  • Measurement: The absorbance of the formazan is measured spectrophotometrically at a specific wavelength (e.g., 560 nm).

  • Calculation: The percentage of inhibition of NBT reduction is calculated to determine the superoxide scavenging activity of this compound.

Hydroxyl Radical Scavenging Assay (Fenton Reaction)

This assay assesses the ability of this compound to scavenge hydroxyl radicals (•OH) generated by the Fenton reaction.

Materials:

  • This compound

  • Ferrous sulfate (B86663) (FeSO₄)

  • Hydrogen peroxide (H₂O₂)

  • A detection molecule (e.g., deoxyribose, which degrades into products that react with thiobarbituric acid (TBA) to form a colored compound, or a fluorescent probe).

  • Phosphate buffer

Procedure (using deoxyribose):

  • Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, FeSO₄, H₂O₂, deoxyribose, and various concentrations of this compound.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a set time (e.g., 1 hour).

  • Color Development: Add TBA and an acid (e.g., trichloroacetic acid) to the mixture and heat it (e.g., in a boiling water bath) to develop a pink chromogen.

  • Measurement: After cooling, measure the absorbance of the solution at a specific wavelength (e.g., 532 nm).

  • Calculation: The scavenging activity is determined by comparing the absorbance of the samples containing this compound to the control (without this compound).

Signaling Pathways and Mechanisms of Action

This compound exerts its antioxidant effects not only through direct radical scavenging but also by modulating key cellular signaling pathways involved in the endogenous antioxidant response and inflammation.

Keap1-Nrf2 Pathway Activation

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Oxidative stress or the presence of Nrf2 activators like this compound can disrupt the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription.[3] This results in an increased synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione (B108866) synthesis.[5][7]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EchA This compound Keap1_Nrf2 Keap1-Nrf2 Complex EchA->Keap1_Nrf2 disrupts ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 disrupts Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome leads to Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription of Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes translates to Antioxidant_Enzymes->ROS neutralizes

Caption: Activation of the Keap1-Nrf2 pathway by this compound.
Downregulation of MAPK Signaling Pathways

Chronic inflammation and oxidative stress are often associated with the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK (extracellular signal-regulated kinase), JNK (c-Jun N-terminal kinase), and p38. This compound has been shown to downregulate the phosphorylation and activation of these pathways, thereby reducing the expression of pro-inflammatory cytokines and mitigating cellular damage.[1]

MAPK_Pathway Stress Cellular Stress (e.g., Oxidative Stress) MAPKKK MAPKKK Stress->MAPKKK EchA This compound MAPK MAPK (ERK, JNK, p38) EchA->MAPK inhibits phosphorylation MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK->Transcription_Factors Inflammation Inflammation & Cellular Damage Transcription_Factors->Inflammation

Caption: Downregulation of MAPK signaling by this compound.

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the key in vitro assays used to evaluate the free radical scavenging activity of this compound.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol/Ethanol Mix Mix DPPH solution with This compound dilutions DPPH_sol->Mix EchA_sol Prepare serial dilutions of this compound EchA_sol->Mix Incubate Incubate in the dark at room temperature (30 min) Mix->Incubate Measure Measure absorbance at 517 nm Incubate->Measure Calculate Calculate % scavenging and determine IC50 Measure->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_rad Generate ABTS•+ radical (ABTS + K₂S₂O₈) Dilute_ABTS Dilute ABTS•+ to Absorbance ~0.7 at 734 nm ABTS_rad->Dilute_ABTS Mix Mix diluted ABTS•+ with This compound dilutions Dilute_ABTS->Mix EchA_sol Prepare serial dilutions of this compound EchA_sol->Mix Incubate Incubate at room temperature (e.g., 6 min) Mix->Incubate Measure Measure absorbance at 734 nm Incubate->Measure Calculate Calculate % scavenging and determine IC50 Measure->Calculate

Caption: Workflow for the ABTS radical scavenging assay.

Conclusion

This compound is a potent free radical scavenger with a well-documented antioxidant profile. Its ability to directly neutralize a variety of reactive oxygen species, coupled with its capacity to upregulate the endogenous antioxidant defense system through the Keap1-Nrf2 pathway and downregulate pro-inflammatory MAPK signaling, makes it a compelling molecule for further research and development. The quantitative data and standardized protocols presented in this guide offer a valuable resource for scientists and researchers investigating the therapeutic potential of this compound in oxidative stress-related diseases. The continued exploration of its mechanisms of action will undoubtedly pave the way for novel clinical applications.

References

The Multifaceted Biological Activities of Echinochrome A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Echinochrome A (Ech A), a polyhydroxynaphthoquinone pigment isolated from sea urchins, has garnered significant scientific interest due to its broad spectrum of biological activities.[1] Chemically known as 6-ethyl-2,3,5,7,8-pentahydroxy-1,4-naphthoquinone, this marine-derived compound is the active substance in the clinically approved drug Histochrome®, used in ophthalmology and cardiology.[2][3] This technical guide provides an in-depth overview of the core biological activities of this compound, presenting quantitative data, detailed experimental protocols, and a visual representation of the signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals.

Antioxidant and Radical Scavenging Activity

This compound exhibits potent antioxidant properties through various mechanisms, including the direct scavenging of reactive oxygen species (ROS), chelation of metal ions, and modulation of endogenous antioxidant enzyme activities.[3][4] Its multiple hydroxyl groups are crucial for its ability to neutralize free radicals.[5]

Quantitative Data on Antioxidant Activity

The antioxidant efficacy of this compound has been quantified in several studies. The following table summarizes key findings, including IC50 values for radical scavenging activities.

Assay TypeModel/SystemKey FindingsReference(s)
DPPH Radical Scavenging In vitroID50: 0.134 μg[2]
Antiviral and Antioxidant Activity Vero Cells (LPS-induced ROS)Ech A (5 µg/mL) decreased ROS formation by 61%. An antioxidant composition with Ech A, ascorbic acid, and α-tocopherol (5:5:1) decreased ROS by 68%.[6]
Cardioprotection against Oxidative Stress H9c2 cardiomyocytesCo-treatment with 1 or 3 μM Ech A significantly prevented the increase in ROS induced by cardiotoxic agents.[7]
Modulation of Antioxidant Enzymes Diabetic miceEch A treatment increased the activities of glutathione-S-transferase (GST), superoxide (B77818) dismutase (SOD), and catalase (CAT).[8]
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a general procedure for assessing the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity of this compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • Prepare a series of dilutions of the this compound stock solution.

  • Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

  • In a 96-well plate, add a specific volume of each this compound dilution to the wells.

  • Add the DPPH solution to each well to initiate the reaction.

  • Include a control group with methanol instead of the this compound solution.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculate the percentage of radical scavenging activity for each concentration of this compound using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the DPPH radicals, by plotting the percentage of inhibition against the concentration.

Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory effects by modulating key inflammatory signaling pathways and reducing the production of pro-inflammatory cytokines.[1][9]

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been documented in various in vivo and in vitro models.

Model/SystemTreatmentKey FindingsReference(s)
Lipopolysaccharide-induced uveitis in rats Intravenous injection of Ech A (0.1, 1, and 10 mg/kg)Dose-dependent reduction of TNF-α levels in the intraocular fluid.[9]
DNCB-induced atopic dermatitis in NC/Nga mice Topical application of Ech AAlleviated clinical symptoms and suppressed the expression of IFN-γ, IL-4, and IL-13.[1]
Long COVID patients (clinical trial) Daily oral supplementation with EchA Marine® for 3 monthsSignificant decrease in IL-2 and a significant increase in IL-10 mean values compared to placebo.[2]
Septic rats Intraperitoneal injection of Ech ADecreased serum levels of IL-6 and TNF-α.[10]
Experimental Protocol: Measurement of Inflammatory Cytokines in a Murine Model of Atopic Dermatitis

This protocol provides a general outline for inducing atopic dermatitis in mice and measuring the effect of this compound on inflammatory cytokine levels.

Materials:

  • NC/Nga mice

  • 2,4-Dinitrochlorobenzene (DNCB)

  • This compound formulation for topical application

  • ELISA kits for IFN-γ, IL-4, and IL-13

  • Skin biopsy tools

Procedure:

  • Induction of Atopic Dermatitis:

    • Sensitize the mice by applying a solution of DNCB (e.g., 1%) to a shaved area of the back.

    • After a week, challenge the sensitized area with a lower concentration of DNCB (e.g., 0.4%) multiple times a week for several weeks to induce AD-like skin lesions.

  • This compound Treatment:

    • Divide the mice into control and treatment groups.

    • Topically apply the this compound formulation to the lesioned skin of the treatment group daily for the duration of the experiment. The control group receives a vehicle control.

  • Sample Collection:

    • At the end of the treatment period, euthanize the mice and collect skin biopsies from the lesioned areas.

  • Cytokine Measurement:

    • Homogenize the skin tissue and prepare protein extracts.

    • Measure the concentrations of IFN-γ, IL-4, and IL-13 in the skin extracts using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis:

    • Compare the cytokine levels between the this compound-treated group and the control group to determine the anti-inflammatory effect.

Cardiovascular Protection

This compound is the active ingredient in the cardiac drug Histochrome®, highlighting its significant cardioprotective effects.[2] Its mechanisms of action include protecting mitochondrial function, reducing oxidative stress in cardiomyocytes, and modulating signaling pathways involved in cell death and survival.[7]

Quantitative Data on Cardioprotective Effects
Model/SystemTreatmentKey FindingsReference(s)
Rat cardiac myoblast H9c2 cells treated with cardiotoxic agents (tBHP, SNP, Doxorubicin) Co-treatment with 1 or 3 μM Ech APrevented the decrease in mitochondrial membrane potential and the increase in ROS levels. Reduced the effects on mitochondrial oxidative phosphorylation and ATP levels.[7]
Ischemia-reperfusion injury in rats Intraperitoneal administration of Ech A (0.1 mg/kg) 30 min before exerciseEnhanced exercise capacity, associated with an increase in skeletal muscle mitochondrial content.[1]
Experimental Protocol: Assessment of Mitochondrial Function in Cardiomyocytes

This protocol describes a general method to assess the protective effects of this compound on mitochondrial function in cultured cardiomyocytes exposed to cardiotoxic agents.

Materials:

  • H9c2 rat cardiac myoblast cells

  • Cardiotoxic agent (e.g., Doxorubicin)

  • This compound

  • Mitochondrial membrane potential probe (e.g., TMRE)

  • ROS indicator (e.g., CM-H2DCFDA)

  • ATP assay kit

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Culture and Treatment:

    • Culture H9c2 cells in appropriate media.

    • Pre-treat the cells with different concentrations of this compound (e.g., 1 and 3 µM) for a specified time.

    • Induce cardiotoxicity by adding a cardiotoxic agent like Doxorubicin to the culture medium. Include a control group without the toxic agent and a group with the toxic agent alone.

  • Measurement of Mitochondrial Membrane Potential:

    • After treatment, incubate the cells with a mitochondrial membrane potential probe (e.g., TMRE) according to the manufacturer's instructions.

    • Measure the fluorescence intensity using a fluorescence microscope or a microplate reader. A decrease in fluorescence indicates mitochondrial depolarization.

  • Measurement of Reactive Oxygen Species (ROS):

    • Incubate the treated cells with a ROS indicator (e.g., CM-H2DCFDA).

    • Measure the fluorescence intensity. An increase in fluorescence indicates higher levels of ROS.

  • Measurement of ATP Levels:

    • Lyse the cells and measure the intracellular ATP concentration using a commercially available ATP assay kit.

  • Data Analysis:

    • Compare the results from the this compound-treated groups with the control and toxic agent-only groups to evaluate the protective effects on mitochondrial function.

Modulation of Signaling Pathways

This compound exerts its biological effects by modulating several key intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Protein Kinase C iota (PKCι) pathways.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of this compound's interaction with these pathways.

MAPK_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Stress_Stimuli Stress Stimuli (e.g., Oxidative Stress) MAPKKK MAPKKK (e.g., ASK1) Stress_Stimuli->MAPKKK Activates EchA This compound p38 p38 EchA->p38 Inhibits JNK JNK EchA->JNK Inhibits ERK ERK EchA->ERK Activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates MAPKK->p38 Phosphorylates MAPKK->JNK Phosphorylates Inflammation Inflammation p38->Inflammation Leads to Apoptosis Apoptosis JNK->Apoptosis Leads to Cell_Survival Cell_Survival ERK->Cell_Survival Promotes

Caption: this compound modulates the MAPK signaling pathway.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Activates EchA This compound EchA->IKK Inhibits IkB Phosphorylated IκBα (Ubiquitination & Degradation) IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_nucleus NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nucleus Translocates IkB_NFkB->NFkB_p65_p50 Releases Gene_Expression Pro-inflammatory Gene Expression NFkB_p65_p50_nucleus->Gene_Expression Induces

Caption: this compound inhibits the NF-κB signaling pathway.

PKC_Pathway cluster_intracellular Intracellular EchA This compound PKCi PKCι EchA->PKCi Inhibits p38_MAPK p38 MAPK PKCi->p38_MAPK Activates NOX4 NOX4 p38_MAPK->NOX4 Upregulates TGFb1 TGFβ1 p38_MAPK->TGFb1 Upregulates Oxidative_Stress_Fibrosis Oxidative Stress & Fibrosis NOX4->Oxidative_Stress_Fibrosis Contributes to TGFb1->Oxidative_Stress_Fibrosis Contributes to

Caption: this compound inhibits the PKCι signaling pathway.

Experimental Protocol: Western Blot Analysis of MAPK Pathway

This protocol provides a general workflow for analyzing the phosphorylation status of key proteins in the MAPK pathway in response to this compound treatment.

Materials:

  • Cell line of interest (e.g., H9c2 cardiomyocytes)

  • This compound

  • Stimulus for MAPK activation (e.g., H₂O₂)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-phospho-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to a suitable confluency.

    • Treat the cells with various concentrations of this compound for a predetermined time.

    • Stimulate the cells with a MAPK activator (e.g., H₂O₂) for a short period. Include appropriate controls (untreated, stimulus only).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples for electrophoresis.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against a phosphorylated MAPK protein (e.g., anti-phospho-p38) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane to remove the first set of antibodies.

    • Re-probe the membrane with an antibody against the total form of the MAPK protein (e.g., anti-p38) to normalize for protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of phosphorylated protein to total protein for each sample to determine the effect of this compound on MAPK activation.

Conclusion

This compound is a marine natural product with a remarkable range of biological activities, underpinned by its potent antioxidant and anti-inflammatory properties. Its ability to modulate key signaling pathways involved in cellular stress, inflammation, and survival makes it a compelling candidate for further research and development in the fields of cardiovascular disease, inflammatory disorders, and beyond. The quantitative data and experimental protocols provided in this guide offer a valuable resource for scientists working to further elucidate the therapeutic potential of this fascinating molecule.

References

Pharmacological Profile of Echinochrome A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Echinochrome A (Ech A), chemically known as 7-ethyl-2,3,5,6,8-pentahydroxy-1,4-naphthoquinone, is a polyhydroxylated naphthoquinone pigment isolated from sea urchins.[1][2] With a molecular weight of 266 g/mol , this dark red crystalline powder is practically insoluble in water but moderately soluble in ethanol.[1] For decades, this compound has been the subject of extensive scientific and clinical investigation due to its potent antioxidant and anti-inflammatory properties.[2][3] The active substance is utilized in the clinically approved drug Histochrome® for treating conditions like myocardial infarction and glaucoma.[4][5] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanisms of action, summarizing quantitative data from preclinical and clinical studies, and outlining key experimental methodologies.

Physicochemical Properties

This compound is a dark red crystalline powder with a melting point of -219 to 221.5 °C.[1] It is moderately soluble in alcohol, very slightly soluble in chloroform, and practically insoluble in water.[1] Its lipophilicity and stability are notably influenced by pH conditions.[6]

Pharmacodynamics: Mechanism of Action

This compound exerts its pharmacological effects through a multi-targeted approach, primarily centered around its potent antioxidant and anti-inflammatory activities. These actions are attributed to its unique chemical structure, which allows it to scavenge reactive oxygen species (ROS), chelate metal ions, and modulate key signaling pathways.[1]

Antioxidant Activity

The antioxidant properties of this compound are a cornerstone of its therapeutic potential. It functions through several mechanisms:

  • ROS Scavenging: this compound directly scavenges free radicals, including superoxide (B77818) and hydroxyl radicals.[7][8]

  • Inhibition of Lipid Peroxidation: It effectively inhibits lipid peroxidation, protecting cell membranes from oxidative damage.[1][8]

  • Metal Ion Chelation: The naphthazarin fragment in its structure allows for the chelation of metal ions like ferrous iron, preventing them from participating in Fenton reactions that generate ROS.[8][9]

  • Regulation of Cellular Redox Potential: this compound helps maintain the cellular redox balance.[9] In H9c2 cardiomyocytes, this compound at concentrations of 10 and 25 μM demonstrated significant scavenging activity against hydrogen peroxide-induced ROS.[10]

  • Enhancement of Antioxidant Enzyme Activity: In a rat model of sepsis, this compound administration significantly increased the activities of antioxidant enzymes such as superoxide dismutase (SOD), catalase, glutathione (B108866) peroxidase, glutathione reductase, and glutathione-S-transferase.[1]

Anti-inflammatory Effects

This compound demonstrates significant anti-inflammatory properties by modulating various signaling pathways and the production of inflammatory mediators.

  • Inhibition of Pro-inflammatory Cytokines: this compound has been shown to suppress the levels of pro-inflammatory cytokines. For instance, in a rat model of lipopolysaccharide-induced uveitis, intravenous injection of this compound at doses of 0.1, 1, and 10 mg/kg resulted in a dose-dependent reduction of TNF-α levels in the intraocular fluid.[1] It also downregulates other pro-inflammatory cytokines such as IL-1β, IL-6, IL-8, and IFN-γ.[4][7]

  • Modulation of Immune Cells: this compound can induce the generation of T-regulatory cells and M2 macrophages, which are anti-inflammatory, by inhibiting TNF-α and activating the anti-inflammatory cytokine IL-10.[1]

  • NF-κB Pathway Inhibition: The anti-inflammatory effects of this compound are partly mediated through the inhibition of the NF-κB pathway, a key regulator of inflammation. This inhibition is linked to a decrease in ROS production in eye tissues.[1][7]

  • Aryl Hydrocarbon Receptor (AhR) Agonism: this compound acts as an agonist for the aryl hydrocarbon receptor (AhR), which can shift the immune response and inhibit the NF-κB pathway.[7][11]

Cardioprotective Effects

This compound exhibits robust cardioprotective effects, which have been demonstrated in various preclinical and clinical settings.

  • Mitochondrial Protection: this compound protects mitochondrial function in cardiomyocytes. It attenuates mitochondrial damage and cell death induced by cardiotoxins by preserving the mitochondrial membrane potential and reducing ROS levels.[1][12] Co-treatment with 1 or 3 μM this compound prevented the decrease in mitochondrial membrane potential and the increase in ROS levels in H9c2 cells exposed to cardiotoxic agents.[12]

  • Modulation of MAPK Signaling: The cardioprotective effect of this compound is facilitated by the downregulation of the ERK/JNK and p38 MAP kinase cell death signaling pathways.[1][12]

  • Enhancement of Mitochondrial Biogenesis: this compound enhances mitochondrial biogenesis and oxidative phosphorylation in cardiomyocytes. Treatment of H9c2 cells with 10 μM this compound for 24 hours increased mitochondrial mass by 150%.[1][9] This is achieved by modulating the expression of mitochondrial biogenesis regulatory genes, including PGC-1α and NRF-1.[13][14]

  • Inhibition of SERCA2A: this compound can negatively regulate cardiac contractility by inhibiting SERCA2A activity, leading to a reduction in internal Ca2+ stores.[15]

Neuroprotective Effects

This compound has shown promise in protecting against neurological damage in models of stroke and neurodegenerative diseases.

  • Reduction of Cerebral Edema: In animal models of hemorrhagic stroke, intraperitoneal injection of Histochrome (0.7 mg/kg) effectively reduced cerebral edema and alleviated neurological symptoms in rats.[1]

  • Cell Survival Regulation: In a rat model of middle cerebral artery occlusion, this compound administered after reperfusion was shown to ameliorate physiological deterioration by protecting against cell death.[16]

  • Acetylcholinesterase Inhibition: this compound has been found to inhibit acetylcholinesterase (AChE) in vitro in an irreversible and uncompetitive manner, suggesting potential therapeutic applications in conditions like Alzheimer's disease.[17][18]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on this compound.

Table 1: In Vivo Anti-inflammatory Effects of this compound

Animal ModelConditionTreatmentDoseOutcomeReference
RatsLipopolysaccharide-induced uveitisIntravenous this compound0.1, 1, 10 mg/kgDose-dependent reduction in TNF-α levels in intraocular fluid to 405.4, 276.0, and 225.7 pg/mL respectively, compared to 457.0 pg/mL in untreated rats.[1]
MiceDNCB-induced atopic dermatitis-like lesionsThis compound treatmentNot specifiedReduced transepidermal water loss, improved stratum corneum hydration, and suppressed expression of IFN-γ, IL-4, and IL-13.[19]
RatsHemorrhagic strokeIntraperitoneal Histochrome0.7 mg/kgReduced cerebral edema.[1]

Table 2: In Vitro Cardioprotective and Mitochondrial Effects of this compound

Cell LineCondition/ToxinTreatmentConcentrationOutcomeReference
H9c2 cardiomyocytesCardiotoxin-induced stress (tBHP, SNP, Doxorubicin)Co-treatment with this compound1 or 3 μMAttenuated mitochondrial damage, preserved mitochondrial membrane potential, and reduced ROS levels.[1][12]
H9c2 cardiomyocytesBasal conditionsThis compound10 μM (24h)Increased mitochondrial mass by 150% and enhanced mitochondrial oxidative phosphorylation.[1]
H9c2 cellsH₂O₂-induced oxidative stressThis compound10 and 25 μMSignificant ROS scavenging activity.[10]

Signaling Pathways and Experimental Workflows

Cardioprotective Signaling Pathway of this compound

This compound confers cardioprotection by modulating multiple signaling pathways, primarily by mitigating oxidative stress and inhibiting apoptosis.

G cluster_stress Cardiotoxic Stress (e.g., Doxorubicin, H₂O₂) cluster_ech This compound cluster_pathways Signaling Pathways stress Oxidative Stress (ROS Generation) MAPK ERK / JNK / p38 stress->MAPK activates Mitochondria Mitochondrial Dysfunction stress->Mitochondria induces EchA This compound EchA->stress scavenges ROS EchA->MAPK inhibits EchA->Mitochondria protects Apoptosis Apoptosis / Cell Death MAPK->Apoptosis promotes Mitochondria->Apoptosis promotes G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_ech This compound cluster_pathways Signaling Pathways stimulus Inflammatory Stimulus NFkB NF-κB Pathway stimulus->NFkB activates EchA This compound AhR Aryl Hydrocarbon Receptor (AhR) EchA->AhR activates EchA->NFkB inhibits directly AhR->NFkB inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines induces Inflammation Inflammation Cytokines->Inflammation promotes

References

Unveiling the Toxicological and Safety Profile of Echinochrome A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available toxicological data on Echinochrome A (Ech A), a promising marine-derived compound, reveals a generally favorable safety profile, though highlighting the need for further investigation in specific areas. This technical guide synthesizes current knowledge on the acute, genotoxic, and developmental toxicity of Ech A, providing researchers, scientists, and drug development professionals with a consolidated resource for informed decision-making.

Key Toxicological Findings

Acute Toxicity

Experimental data indicates that this compound possesses a moderate to low acute toxicity profile. An intraperitoneal (IP) administration study in outbred mice determined the median lethal dose (LD50) to be 153.7 mg/kg, classifying it under toxicity class III.[1] In silico predictions for oral administration show varying LD50 values depending on the tautomeric form, with the predicted LD50 for the Ech-Q form being 487 mg/kg (toxicity class IV), suggesting a lower toxicity via the oral route.[1]

Table 1: Acute Toxicity of this compound

Test TypeSpeciesRoute of AdministrationLD50Toxicity ClassSource
ExperimentalOutbred MiceIntraperitoneal153.7 mg/kgIII[1]
In silico (Ech-Q form)-Oral487 mg/kgIV[1]
In silico (Ech-B form)-Oral16 mg/kgII[1]
Genotoxicity and Mutagenicity

A battery of genotoxicity and mutagenicity studies has been conducted on Histochrome®, a drug substance containing this compound. These studies are crucial for assessing the potential of a compound to cause genetic damage.

  • Ames Test: This bacterial reverse mutation assay is used to detect point mutations.

  • Chromosomal Aberration Test: This assay evaluates the potential of a substance to induce structural changes in chromosomes in mammalian cells.

  • Dominant Lethal Mutation Assay: This in vivo assay in mice assesses the potential to cause genetic damage in germ cells that can be passed on to offspring.

While the results of these studies are mentioned in the supplementary materials of a published paper, the detailed quantitative data and specific protocols are not readily accessible in the main body of the literature reviewed.[1] However, in silico predictions suggest that while this compound itself may have mutagenic potential, its oxidative degradation products do not exhibit mutagenic properties.[1]

Reproductive and Developmental Toxicity

A key study in pregnant Wistar rats investigated the teratogenic potential of this compound administered orally. The findings indicate a dose-dependent effect on developmental outcomes.

  • A high dose of 1 mg/kg resulted in significant teratogenic effects, including a decrease in the number of embryos, as well as reduced uterine, placental, and fetal weight and length. This dose was also associated with maternal toxicity, as evidenced by a significant increase in serum levels of aspartate aminotransferase (AST), alanine (B10760859) aminotransferase (ALT), alkaline phosphatase (ALP), urea, and uric acid.[2]

  • A low dose of 0.1 mg/kg did not produce any significant adverse effects on the measured maternal or developmental parameters.[2]

These findings suggest a potential for developmental toxicity at higher doses, with a clear no-observed-adverse-effect level (NOAEL) for teratogenicity in this study at 0.1 mg/kg/day. The proposed mechanism for the observed teratogenicity at high doses is the induction of a hypoglycemic condition in the pregnant rats.[2]

Table 2: Reproductive and Developmental Toxicity of this compound in Wistar Rats

Dose LevelRouteKey FindingsMaternal ToxicitySource
1 mg/kg/dayOralDecreased number of embryos, uterine weight, placental weight, fetal weight, and fetal length.Increased serum AST, ALT, ALP, urea, and uric acid.[2]
0.1 mg/kg/dayOralNo significant adverse effects observed.No significant changes in liver or kidney function markers.[2]

Gaps in the Current Knowledge

Despite the available data, a comprehensive toxicological and safety profile of this compound is not yet complete. Critical information that is currently lacking includes:

  • Subchronic and Chronic Toxicity: There is a notable absence of data from repeated-dose oral toxicity studies (e.g., 28-day or 90-day studies). Such studies are essential for identifying potential target organs for toxicity and for establishing a No-Observed-Adverse-Effect Level (NOAEL) for long-term exposure.

  • Carcinogenicity: No dedicated carcinogenicity bioassays have been reported, which is a crucial aspect of the safety assessment for any new drug candidate.

  • Detailed Genotoxicity Data: While genotoxicity tests have been performed, the detailed protocols and quantitative results are not publicly available, limiting a thorough evaluation.

  • Toxicokinetics: Comprehensive data on the absorption, distribution, metabolism, and excretion (ADME) of this compound following oral administration would provide a better understanding of its systemic exposure and potential for accumulation.

  • Safety Pharmacology: Dedicated safety pharmacology studies evaluating the effects of this compound on the cardiovascular, respiratory, and central nervous systems are not extensively reported.

Experimental Protocols: A Methodological Overview

While detailed protocols for all cited studies are not fully available, the following provides an overview of the methodologies typically employed in the types of studies conducted for this compound.

Acute Oral Toxicity Study (General Protocol)

A standard acute oral toxicity study, often following OECD Guideline 423, involves the administration of the test substance at various dose levels to a group of rodents (typically rats or mice). Key parameters of this protocol include:

  • Species: Wistar rats or ICR mice.

  • Administration: A single oral gavage of this compound dissolved or suspended in a suitable vehicle.

  • Dose Levels: A range of doses to determine the dose at which mortality occurs.

  • Observation Period: Typically 14 days, with close observation for clinical signs of toxicity, body weight changes, and mortality.

  • Endpoint: Calculation of the LD50 value.

  • Pathology: Gross necropsy of all animals at the end of the study.

Ames Test (General Protocol)

The Ames test, or bacterial reverse mutation assay (following OECD Guideline 471), assesses the mutagenic potential of a substance.

ames_test_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis strain Salmonella typhimurium (His- auxotrophs) mix Mix Bacteria, S9 Mix, and this compound strain->mix s9 S9 Mix (Metabolic Activation) s9->mix test_compound This compound (Various Concentrations) test_compound->mix plate Plate on Histidine-deficient Agar mix->plate incubate Incubate at 37°C for 48-72 hours plate->incubate count Count Revertant Colonies incubate->count compare Compare to Control count->compare

Ames Test Experimental Workflow
In Vitro Chromosomal Aberration Assay (General Protocol)

This assay (following OECD Guideline 473) evaluates the clastogenic potential of a test substance in mammalian cells.

chromosomal_aberration_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_harvesting_analysis Harvesting & Analysis cells Mammalian Cells (e.g., CHO, Human Lymphocytes) treat Treat cells with This compound (+/- S9 Mix) cells->treat colcemid Add Colcemid to arrest cells in metaphase treat->colcemid harvest Harvest Cells colcemid->harvest prepare Prepare Metaphase Spreads harvest->prepare analyze Microscopic Analysis of Chromosomal Aberrations prepare->analyze

Chromosomal Aberration Assay Workflow
Reproductive and Developmental Toxicity Study (Teratogenicity) (Specific Protocol Details)

Based on the available study, the following protocol details for the teratogenicity assessment of this compound in Wistar rats can be outlined:

  • Species: Pregnant Wistar rats.

  • Groups: Three groups (n=6 per group): Control, Low Dose (0.1 mg/kg this compound), and High Dose (1 mg/kg this compound).

  • Administration: Oral administration of this compound.

  • Endpoints (Maternal): Serum levels of AST, ALT, ALP, urea, and uric acid.

  • Endpoints (Developmental): Number of embryos, uterine weight, body weight gain, placental weight, embryo weight, and embryo length.

Signaling Pathways in this compound's Biological Activity

While the precise signaling pathways involved in the toxic effects of this compound, particularly its teratogenicity, are not fully elucidated, its therapeutic effects are known to be mediated through various pathways. Understanding these may provide insights into its safety profile.

ech_a_signaling cluster_antioxidant Antioxidant & Anti-inflammatory Effects cluster_cardioprotective Cardioprotective Effects EchA This compound ROS ↓ Reactive Oxygen Species (ROS) EchA->ROS NFkB ↓ NF-κB Activation EchA->NFkB MAPK ↓ ERK/JNK/p38 MAPK EchA->MAPK Mito ↑ Mitochondrial Function EchA->Mito TNFa ↓ TNF-α NFkB->TNFa inhibits IL10 ↑ IL-10 NFkB->IL10 promotes MAPK->Mito protects

Signaling Pathways Modulated by this compound

This compound's antioxidant properties are central to its biological activity, leading to the downregulation of inflammatory pathways such as NF-κB.[3] In the context of cardiotoxicity induced by other agents, this compound has been shown to exert protective effects by downregulating cell death signaling pathways like ERK/JNK and p38 MAPK.[3] The hypoglycemic effect observed at high doses, which is suggested to be the mechanism behind its teratogenicity, likely involves modulation of insulin-related signaling pathways, though this requires further investigation.

Conclusion and Future Directions

This compound demonstrates a promising safety profile in terms of acute toxicity and appears to be non-genotoxic based on in silico predictions, although experimental confirmation is needed. The teratogenic potential at high doses in rats is a significant finding that warrants careful consideration in dose selection for any potential clinical applications.

To build a complete and robust safety profile for this compound, future research should prioritize:

  • Conducting repeated-dose oral toxicity studies in rodents to determine the NOAEL for subchronic exposure and to identify any target organs.

  • Performing a carcinogenicity bioassay to assess the long-term cancer risk.

  • Publishing the detailed results and protocols of the genotoxicity studies to allow for a thorough and independent evaluation.

  • Investigating the specific signaling pathways involved in the observed teratogenic effects to better understand the mechanism of developmental toxicity.

  • Conducting comprehensive safety pharmacology studies to evaluate the effects on vital organ systems.

A thorough understanding of these aspects will be critical for the continued development of this compound as a potential therapeutic agent.

References

In Vitro Antioxidant Capacity of Echinochrome A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echinochrome A (EchA), a polyhydroxylated 1,4-naphthoquinone (B94277) pigment derived from sea urchins, has garnered significant scientific interest for its potent antioxidant properties.[1][2] As the active substance in the medicinal drug Histochrome®, EchA is utilized in the treatment of ophthalmic and cardiovascular diseases, underscoring its therapeutic potential.[3][4] This technical guide provides an in-depth overview of the in vitro antioxidant capacity of this compound, detailing its multifaceted mechanisms of action, summarizing key quantitative data from various antioxidant assays, and outlining the experimental protocols for these evaluations.

This compound exerts its antioxidant effects through several mechanisms, including the scavenging of reactive oxygen species (ROS), chelation of metal ions, and the regulation of cellular redox potential.[3] Its structure, featuring multiple hydroxyl groups, enables it to effectively neutralize free radicals and mitigate oxidative stress.[2] This guide will delve into the common assays used to quantify these antioxidant capabilities, namely the DPPH, ABTS, FRAP, and ORAC assays, and present the available data for EchA. Furthermore, it will explore the modulation of key signaling pathways, such as Keap1/Nrf2 and NF-κB, through which this compound orchestrates its protective effects.

Quantitative Antioxidant Capacity of this compound

The antioxidant capacity of this compound has been evaluated using various in vitro assays. The following table summarizes the available quantitative data, providing a comparative reference for its efficacy.

AssayParameterValueReference CompoundReference
DPPH Radical Scavenging Assay IC507.0 µMTrolox (IC50 16.0 µM)[5]
EC50 (EchA/Spinochrome C mix)16 µMTrolox (EC50 21 µM)[6]
HPTLC-DPPH Assay ID500.134 µg-[7]
ABTS Radical Scavenging Assay TEAC3.41 mMTrolox[5]
FRAP (Ferric Reducing Antioxidant Power) Assay -Data not available--
ORAC (Oxygen Radical Absorbance Capacity) Assay -Data not available--

Note: IC50 (Inhibitory Concentration 50%) is the concentration of the antioxidant required to scavenge 50% of the free radicals. EC50 (Effective Concentration 50%) is the concentration of the antioxidant that gives a half-maximal response. ID50 is the amount of antioxidant required to scavenge 50% of the free radicals on a TLC plate. TEAC (Trolox Equivalent Antioxidant Capacity) expresses the antioxidant capacity of a compound in terms of Trolox equivalents.

Experimental Protocols for In Vitro Antioxidant Assays

This section details the general methodologies for the key in vitro antioxidant capacity assays. While specific parameters may vary between laboratories, the fundamental principles remain consistent.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants. The principle is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, DPPH-H, which is yellow.

Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol. The solution should be freshly prepared and kept in the dark to prevent degradation.

  • Reaction Mixture: In a microplate well or a cuvette, a specific volume of the DPPH solution is mixed with varying concentrations of this compound (dissolved in an appropriate solvent). A control containing the solvent instead of the sample is also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a wavelength of approximately 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The blue-green ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the radical is reduced, leading to a decrease in absorbance.

Protocol:

  • Generation of ABTS•+: An aqueous solution of ABTS (e.g., 7 mM) is mixed with potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Adjustment of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: A small volume of this compound at various concentrations is added to a specific volume of the diluted ABTS•+ solution.

  • Incubation: The reaction is incubated at room temperature for a defined time (e.g., 6 minutes).

  • Measurement: The absorbance is read at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

Protocol:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (10 mM) in HCl (40 mM), and an aqueous solution of FeCl₃ (20 mM) in a specific ratio (e.g., 10:1:1, v/v/v). The reagent should be freshly prepared and warmed to 37°C before use.

  • Reaction Mixture: A small volume of the sample (this compound) is mixed with the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C for a specified time (e.g., 4 minutes).

  • Measurement: The absorbance of the blue-colored product is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with that of a standard, typically FeSO₄ or Trolox, and is expressed as Fe²⁺ equivalents or Trolox equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored, and the presence of an antioxidant results in a slower decay.

Protocol:

  • Reagents: A fluorescent probe (e.g., fluorescein), a peroxyl radical generator (e.g., AAPH - 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride), and a standard antioxidant (Trolox) are required.

  • Reaction Mixture: In a black microplate, the fluorescent probe, this compound at various concentrations, and a buffer are mixed.

  • Incubation: The plate is incubated at 37°C for a short period to allow for temperature equilibration.

  • Initiation of Reaction: The reaction is initiated by adding the AAPH solution to all wells.

  • Measurement: The fluorescence is measured kinetically over a period of time (e.g., every minute for 1-2 hours) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

  • Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is then expressed as Trolox equivalents.

Signaling Pathways and Experimental Workflows

This compound's antioxidant activity extends beyond direct radical scavenging to the modulation of intracellular signaling pathways that govern the cellular response to oxidative stress.

Experimental Workflow for In Vitro Antioxidant Assays

The following diagram illustrates a generalized workflow for assessing the in vitro antioxidant capacity of this compound.

G cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_measurement Measurement & Analysis EchA This compound (Pure Compound) Dissolve Dissolve in appropriate solvent (e.g., Ethanol, DMSO) EchA->Dissolve Serial Prepare serial dilutions Dissolve->Serial DPPH DPPH Assay Serial->DPPH ABTS ABTS Assay Serial->ABTS FRAP FRAP Assay Serial->FRAP ORAC ORAC Assay Serial->ORAC Spectro Spectrophotometer/ Fluorometer DPPH->Spectro ABTS->Spectro FRAP->Spectro ORAC->Spectro Calc Calculate % Inhibition, IC50/EC50, TEAC, etc. Spectro->Calc Data Data Presentation (Tables, Graphs) Calc->Data

Caption: Generalized experimental workflow for in vitro antioxidant assays of this compound.

Modulation of the Keap1/Nrf2 Signaling Pathway

The Keap1/Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under normal conditions, Keap1 sequesters Nrf2 in the cytoplasm, leading to its degradation. In the presence of oxidative stress or inducers like this compound, Nrf2 is released, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-dependent genes.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EchA This compound Keap1_Nrf2 Keap1-Nrf2 Complex EchA->Keap1_Nrf2 Inhibits ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Inhibits Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Degradation Ubiquitination & Degradation Keap1_Nrf2->Degradation Leads to Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1, GCL) ARE->Genes Activates Transcription Genes->ROS Reduces

Caption: this compound modulates the Keap1/Nrf2 antioxidant response pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a key player in inflammation. Oxidative stress can activate this pathway, leading to the production of pro-inflammatory cytokines. This compound has been shown to inhibit the NF-κB pathway, thereby exerting anti-inflammatory effects which are often intertwined with its antioxidant properties.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EchA This compound IKK IKK Complex EchA->IKK Inhibits Stimuli Inflammatory Stimuli (e.g., ROS, LPS) Stimuli->IKK Activates IκBα_NFκB IκBα-NF-κB Complex IKK->IκBα_NFκB Phosphorylates IκBα NFκB_free NF-κB (p65/p50) IκBα_NFκB->NFκB_free Dissociation & IκBα Degradation NFκB_nuc NF-κB NFκB_free->NFκB_nuc Translocation DNA DNA NFκB_nuc->DNA Binds to Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) DNA->Genes Activates Transcription

References

The Physiological Significance of Echinochrome A in Marine Organisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Core Physiological Roles, Experimental Methodologies, and Associated Signaling Pathways of a Prominent Marine Pigment.

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Echinochrome A (6-ethyl-2,3,5,7,8-pentahydroxy-1,4-naphthoquinone) is a polyhydroxylated naphthoquinone pigment predominantly found in sea urchins and other echinoderms.[1] It is responsible for the characteristic reddish-brown coloration of their shells, spines, and eggs.[1] Beyond its role as a pigment, this compound plays a crucial multifaceted role in the physiology of these marine organisms, primarily centered around defense against environmental stressors. Its potent antioxidant and anti-inflammatory properties are key to its protective functions.[2][3] This technical guide provides a comprehensive overview of the physiological importance of this compound, detailed experimental protocols for its study, and a summary of its known interactions with key cellular signaling pathways.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the various physiological effects of this compound, compiled from multiple studies.

ParameterOrganism/Cell LineThis compound ConcentrationObserved EffectReference(s)
Antioxidant Activity
DPPH Radical ScavengingIn vitroIC50: 39.90 µg/mLModerate antioxidant activity.[4]
Iron ChelationIn vitro0.5 - 5 µMEffective chelation of iron, comparable to EDTA.[5]
Anti-inflammatory Activity
TNF-α ReductionRats with uveitis0.1 - 10 mg/kgDose-dependent reduction of TNF-α levels in intraocular fluid.[6]
IL-1β & IL-6 ReductionIn vitro/In vivo modelsNot specifiedSignificant decrease in pro-inflammatory cytokines IL-1β and IL-6.[7][8][9]
NF-κB ActivationRats with uveitis10 mg/kgReduced nuclear translocation of NF-κB p65.[10]
Mitochondrial Function
Oxygen Consumption RateRat Cardiomyoblast (H9c2)1 - 10 µMDose-dependent increase in cellular and mitochondrial oxygen consumption.[7]
ATP ProductionRat Cardiomyoblast (H9c2)1 - 10 µMSignificant dose-dependent increase in cellular and mitochondrial ATP levels.[7]
Antimicrobial Activity
Bacterial InhibitionPseudomonas sp.20 - 200 µMConcentration-dependent antibacterial activity.[11]
Fungal InhibitionCandida albicansNot specifiedAntifungal activity observed.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Extraction and Purification of this compound from Sea Urchin Shells

This protocol describes a common method for the isolation of this compound.

Materials:

Procedure:

  • Wash the sea urchin shells and spines with fresh water to remove debris.

  • Crush the shells and spines into small pieces.

  • Macerate the crushed material in 70% ethanol containing 8-10% (v/v) sulfuric acid at a ratio of 1:5 (w/v) for 24 hours at room temperature. Repeat the extraction twice more with fresh solvent.[13]

  • Filter the combined acidified ethanol extracts to remove solid material.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a viscous residue.

  • Dilute the residue with distilled water and perform sequential liquid-liquid extractions using dichloromethane and then ethyl acetate.[13]

  • Combine the ethyl acetate fractions, which will contain the this compound.

  • Concentrate the ethyl acetate extract to dryness.

  • Purify the crude extract using column chromatography on Toyopearl HW-40 resin, eluting with a gradient of ethanol in water.

Quantification of this compound using HPLC-DAD-MS

This protocol outlines a method for the quantitative analysis of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) and a Mass Spectrometer (MS).

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid (or formic acid)

  • This compound standard

Procedure:

  • Mobile Phase Preparation: Prepare two mobile phases:

    • Mobile Phase A: Water with 0.2% acetic acid.

    • Mobile Phase B: Acetonitrile with 0.2% acetic acid.

  • Gradient Elution: Use a gradient elution program, for example:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-35 min: 90-10% B

    • 35-40 min: 10% B

  • DAD Detection: Monitor the eluent at 254 nm and 468 nm.

  • MS Detection: Use electrospray ionization (ESI) in negative ion mode to detect the [M-H]⁻ ion of this compound (m/z 265.04).

  • Standard Curve: Prepare a series of standard solutions of this compound of known concentrations (e.g., 72-600 ng/mL) and inject them into the HPLC system to generate a standard curve based on peak area.[3]

  • Sample Analysis: Dissolve the extracted and purified this compound sample in the mobile phase and inject it into the HPLC system.

  • Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the standard curve. The limit of detection (LOD) and limit of quantification (LOQ) for this method have been reported to be 22 ng/mL and 72 ng/mL, respectively.[3]

DPPH Radical Scavenging Assay

This protocol is used to assess the antioxidant activity of this compound.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (or ethanol)

  • This compound sample

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a 0.1 mM solution of DPPH in methanol.[14]

  • Prepare a series of dilutions of the this compound sample and ascorbic acid in methanol.

  • In a 96-well plate, add 100 µL of each sample or standard dilution to the wells.

  • Add 100 µL of the DPPH solution to each well.[14]

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

Antimicrobial Activity Assay (Disk Diffusion Method)

This protocol is a qualitative method to screen for the antimicrobial activity of this compound.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Nutrient agar (B569324) or appropriate growth medium

  • Sterile filter paper discs (6 mm diameter)

  • This compound sample dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., antibiotic)

  • Negative control (solvent)

  • Petri dishes

  • Incubator

Procedure:

  • Prepare agar plates with the appropriate growth medium for the test microorganism.

  • Inoculate the entire surface of the agar plates with a standardized suspension of the microorganism.

  • Impregnate sterile filter paper discs with a known concentration of the this compound solution.

  • Place the impregnated discs, along with positive and negative control discs, onto the surface of the inoculated agar plates.

  • Incubate the plates at the optimal temperature for the growth of the microorganism for 24-48 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[15]

Signaling Pathways and Mechanisms of Action

This compound exerts its physiological effects by modulating several key intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. This compound has been shown to inhibit the activation of the NF-κB pathway, thereby reducing the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[7][8]

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB NF-κB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB Release Echinochrome_A This compound Echinochrome_A->IKK Inhibits Inflammatory_Genes Inflammatory Gene Transcription NFkB_n->Inflammatory_Genes Activates

Figure 1. Inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway

Mitogen-Activated Protein Kinase (MAPK) pathways are crucial for regulating a wide range of cellular processes, including inflammation, stress responses, and apoptosis. The p38 MAPK pathway is particularly involved in inflammatory responses. This compound has been demonstrated to suppress the phosphorylation of p38 MAPK, leading to a downstream reduction in inflammatory mediators.[6]

MAPK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Stimuli Stress Stimuli (e.g., Oxidative Stress) MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates p38_MAPK p38 MAPK MAPKK->p38_MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) p38_MAPK->Transcription_Factors Activates Echinochrome_A This compound Echinochrome_A->p38_MAPK Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Induces

Figure 2. Modulation of the p38 MAPK signaling pathway by this compound.
Experimental Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for screening the bioactivity of this compound.

Experimental_Workflow Extraction Extraction & Purification of this compound Quantification Quantification (HPLC) Extraction->Quantification Antioxidant_Assay Antioxidant Assays (DPPH, ORAC) Quantification->Antioxidant_Assay Anti_inflammatory_Assay Anti-inflammatory Assays (Cytokine Measurement, Western Blot) Quantification->Anti_inflammatory_Assay Antimicrobial_Assay Antimicrobial Assays (Disk Diffusion, MIC) Quantification->Antimicrobial_Assay Data_Analysis Data Analysis and Interpretation Antioxidant_Assay->Data_Analysis Anti_inflammatory_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis End End: Report Generation Data_Analysis->End

Figure 3. A generalized experimental workflow for assessing the bioactivity of this compound.

Conclusion

This compound is a marine pigment of significant physiological importance to the organisms that produce it, offering robust protection against a variety of environmental threats through its potent antioxidant, anti-inflammatory, and antimicrobial properties. Its ability to modulate key signaling pathways such as NF-κB and MAPK underscores its complex and vital role in cellular defense mechanisms. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic potential of this remarkable natural compound. Further investigation into the precise molecular targets and mechanisms of action of this compound will undoubtedly unveil new avenues for its application in human health.

References

The Multifaceted Nature of Echinochrome A: A Technical Guide to its Natural Sources and Variability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of Echinochrome A (EchA), a polyhydroxylated 1,4-naphthoquinone (B94277) pigment found in sea urchins. Addressed to researchers, scientists, and drug development professionals, this document delves into the natural sources of EchA, its quantitative variability, and the methodologies for its extraction and analysis. Furthermore, it explores the intricate signaling pathways modulated by this potent bioactive compound.

Natural Sources and Distribution of this compound

This compound is a dark-red pigment predominantly found in various species of sea urchins.[1][2][3] It is distributed throughout the organism, including the shell, spines, gonads, coelomic fluid, and eggs.[2][4][5] The presence and concentration of EchA are key characteristics of many sea urchin species and contribute to their pigmentation.[4] First extracted from the sea urchin Scaphechinus mirabilis, EchA is the active substance in the clinically approved drug Histochrome®, used in ophthalmology and cardiology.[2][6][7][8]

The content of this compound can vary significantly between different sea urchin species and even within different tissues of the same organism. This variability is influenced by a range of factors including geographical location, season, and diet.

Quantitative Variability of this compound

The concentration of this compound in sea urchins is highly variable. The following tables summarize the quantitative data on EchA content in various sea urchin species and tissues, providing a comparative overview for researchers seeking potent natural sources of this compound.

Sea Urchin SpeciesTissue/CompartmentThis compound ConcentrationReference
Diadema genusShells and SpinesNot explicitly quantified, but isolated from 7.5 kg of raw material.[6]
Echinometra mathaei (black type)Digestive System~1200 mg/kg of dried digestive system (as part of total PHNQs)[4]
Echinometra mathaei (green type)Digestive System~1200 mg/kg of dried digestive system (as part of total PHNQs)[4]
Echinometra mathaei (purple type)Digestive SystemSlightly lower than 1200 mg/kg of dried digestive system (as part of total PHNQs)[4]
Echinus cordatumTotal ExtractUp to 88% of total pigments[9]
Maretia planulataTotal Extract94% of total pigments[9]
Diadema savignyiShellsHigh content of quinonoid pigments (1129.9 ± 63.8 to 1267.1 ± 88.1 µg/g)[9]
Diadema setosumShellsHigh content of quinonoid pigments (1129.9 ± 63.8 to 1267.1 ± 88.1 µg/g)[9]

Experimental Protocols

Extraction and Isolation of this compound

A common method for the extraction and isolation of this compound from sea urchin shells and spines involves the following steps:

  • Collection and Preparation: Sea urchins are collected and can be immediately frozen and stored at -20°C until analysis.[6] Before extraction, the entrails are removed after dissection.[6]

  • Extraction: The shells and spines are crushed and exhaustively extracted with a 70% (v/v) ethanol (B145695) solution containing 8-10% (v/v) sulfuric acid at room temperature for 24 hours. This process is typically repeated three times.[6] Another described method utilizes 96% ethanol with the addition of a mineral or acetic acid.[10]

  • Concentration: The acidified extract is filtered and concentrated under reduced pressure to yield a viscous residue.[6]

  • Solvent Partitioning: The residue is diluted with distilled water and sequentially extracted with dichloromethane (B109758) (CH₂Cl₂) and ethyl acetate (B1210297) (EtOAc) to separate compounds based on their polarity.[6]

  • Chromatographic Purification: The concentrated extract is further purified using column chromatography. A common approach involves a two-step process:

    • Initial chromatography on a Polychrome-1 sorbent, with the product eluted using a 25-35% ethyl alcohol solution.[10]

    • Re-chromatography of the concentrated eluate on a Toyopearl HW-40 or HW-50 sorbent, using 40% ethanol with 0.1% formic acid as the eluent.[10]

  • Crystallization and Sublimation: The final purified product is obtained by concentrating the eluate to dryness, followed by crystallization from ethyl alcohol or acetone, drying, and sublimation.[10]

Quantification of this compound

High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) and Mass Spectrometry (MS) is a validated method for the quantification of this compound.[11][12][13]

  • Sample Preparation: Chloroform and ethyl acetate extracts of sea urchin tissues are combined and analyzed.[12]

  • Chromatographic Conditions:

    • Column: Reversed-phase columns such as Kinetex® C8 are used.[14]

    • Mobile Phase: A gradient of water with 0.1% formic acid (Eluent A) and acetonitrile (B52724) (Eluent B) is typically employed.[14]

    • Detection: Detection is performed using a DAD at specific wavelengths (e.g., 254 nm) and an ESI-MS detector to obtain mass-to-charge ratios of the compounds.[12][14]

  • Validation Parameters: The method is validated for linearity, limit of detection (LOD), and limit of quantification (LOQ). For this compound, the analytical range has been defined as 72–600 ng/mL, with an LOD of 22 ng/mL and an LOQ of 72 ng/mL.[9][11]

  • Quantification Method: The internal standard method is often used for quantification, with a compound of similar chemical structure, such as 2-hydroxy-1,4-naphthoquinone, serving as the internal standard.[14]

Signaling Pathways Modulated by this compound

This compound exerts its diverse biological activities by modulating several key intracellular signaling pathways. These include pathways involved in cell proliferation, inflammation, and melanogenesis.

mTOR Signaling Pathway

This compound has been shown to inhibit the proliferation of vascular smooth muscle cells (VSMCs) by targeting the mTOR signaling pathway.[15] This pathway is crucial in the pathogenesis of atherosclerosis.

mTOR_Signaling_Pathway PDGF_BB PDGF-BB mTOR mTOR PDGF_BB->mTOR activates EchA This compound EchA->mTOR inhibits kinase activity Akt Akt (Protein Kinase B) mTOR->Akt phosphorylates OPN OPN (Osteopontin) Akt->OPN increases expression VSMC_Proliferation VSMC Proliferation OPN->VSMC_Proliferation promotes CREB_Signaling_Pathway alpha_MSH α-MSH CREB CREB alpha_MSH->CREB activates EchA This compound EchA->CREB downregulates pCREB pCREB CREB->pCREB phosphorylation MITF MITF pCREB->MITF increases expression Melanogenesis_Enzymes Tyrosinase, TYRP1, TYRP2 MITF->Melanogenesis_Enzymes increases expression Melanin_Synthesis Melanin Synthesis Melanogenesis_Enzymes->Melanin_Synthesis catalyzes MAPK_Signaling_Pathway Cardiotoxic_Agents Cardiotoxic Agents (tBHP, SNP, Dox) MAPKs MAPKs (ERK1/2, JNK, p38) Cardiotoxic_Agents->MAPKs activate Mitochondrial_Damage Mitochondrial Damage Cardiotoxic_Agents->Mitochondrial_Damage induces EchA This compound EchA->MAPKs regulates EchA->Mitochondrial_Damage attenuates Cell_Death Cardiomyocyte Death MAPKs->Cell_Death promotes

References

A Deep Dive into the Electrochemical Properties of Echinochrome A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echinochrome A (EchA), a polyhydroxylated naphthoquinone pigment derived from sea urchins, is a molecule of significant interest in the pharmaceutical and biomedical fields.[1][2][3][4][5] Its well-documented antioxidant, anti-inflammatory, and cardioprotective properties are fundamentally linked to its electrochemical behavior.[1][2][3][4][5] This technical guide provides an in-depth exploration of the core electrochemical properties of this compound, offering valuable insights for researchers, scientists, and professionals involved in drug development. While direct and extensive electrochemical studies on this compound are not widely published, this guide draws upon the known characteristics of analogous polyhydroxylated naphthoquinones to infer its likely behavior and to provide a framework for future research.

The therapeutic effects of this compound are largely attributed to its ability to participate in redox reactions, acting as a potent scavenger of reactive oxygen species (ROS), a chelator of metal ions, and a modulator of cellular redox potential.[1][2][3][4][5][6] Understanding the thermodynamics and kinetics of its electron transfer processes is crucial for elucidating its mechanisms of action and for the rational design of novel therapeutic agents.

Anticipated Electrochemical Properties of this compound

Based on the electrochemical behavior of structurally similar polyhydroxylated naphthoquinones such as juglone, plumbagin, shikonin, and naphthazarin, the following electrochemical characteristics of this compound can be anticipated. The quinone moiety in these molecules is the primary center for redox activity, typically undergoing a two-electron, two-proton reduction to the corresponding hydroquinone (B1673460).

Quantitative Data Summary
Electrochemical ParameterSymbolExpected Value RangeSignificance
Anodic Peak PotentialEpa+0.4 to +0.9 V (vs. Ag/AgCl)Potential at which oxidation of the hydroquinone form occurs.
Cathodic Peak PotentialEpc-0.1 to -0.7 V (vs. Ag/AgCl)Potential at which reduction of the quinone form occurs.
Formal Redox PotentialE°'+0.1 to +0.4 V (vs. Ag/AgCl)Thermodynamic measure of the molecule's tendency to be oxidized or reduced.
Peak SeparationΔEp30 - 70 mVIndicator of the reversibility of the electron transfer process.
Number of Electrons Transferredn2Indicates a two-electron transfer process, typical for quinone/hydroquinone redox couples.

Note: These values are estimations based on the electrochemical behavior of similar polyhydroxylated naphthoquinones and may vary depending on the specific experimental conditions.

Experimental Protocols for Electrochemical Analysis

To investigate the electrochemical properties of this compound, cyclic voltammetry (CV) is the most pertinent technique. The following outlines a detailed experimental protocol that can be adapted for this purpose.

Preparation of the Analyte Solution
  • Solvent: Due to the poor water solubility of this compound, a non-aqueous solvent such as dimethyl sulfoxide (B87167) (DMSO) or a mixed aqueous-organic solvent system should be used.

  • Supporting Electrolyte: A supporting electrolyte, such as 0.1 M tetrabutylammonium (B224687) perchlorate (B79767) (TBAP) or tetrabutylammonium hexafluorophosphate (B91526) (TBAPF6), is required to ensure sufficient conductivity of the solution.

  • Analyte Concentration: A typical concentration range for the analyte is 1-5 mM.

Electrochemical Cell Setup

A standard three-electrode system is employed:

  • Working Electrode: A glassy carbon electrode (GCE) is a suitable choice due to its wide potential window and chemical inertness. The electrode surface should be polished with alumina (B75360) slurry and sonicated before each experiment to ensure a clean and reproducible surface.

  • Reference Electrode: A silver/silver chloride (Ag/AgCl) electrode is a common reference electrode.

  • Counter Electrode: A platinum wire or graphite (B72142) rod can be used as the counter electrode.

Cyclic Voltammetry Measurement
  • Potential Range: The potential should be swept over a range that encompasses the redox events of interest. Based on analogous compounds, a range of -1.0 V to +1.0 V vs. Ag/AgCl would be a suitable starting point.

  • Scan Rate: A typical scan rate is 100 mV/s. Varying the scan rate can provide information about the kinetics of the electron transfer process.

  • Deoxygenation: The solution should be purged with an inert gas, such as nitrogen or argon, for at least 15 minutes prior to the experiment to remove dissolved oxygen, which can interfere with the measurements.

Visualizations

Proposed Electrochemical Reduction Mechanism of this compound

The following diagram illustrates the proposed two-electron, two-proton reduction of the quinone moiety of this compound to its hydroquinone form, which is central to its antioxidant activity.

EchA_Reduction Echinochrome_A This compound (Quinone Form) Hydroquinone This compound (Hydroquinone Form) Echinochrome_A->Hydroquinone + 2e- + 2H+ Hydroquinone->Echinochrome_A - 2e- - 2H+ CV_Workflow cluster_prep Sample Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis Prep_Solvent Prepare Solvent & Supporting Electrolyte Prep_EchA Dissolve this compound Prep_Solvent->Prep_EchA Deoxygenate Deoxygenate Solution (N2/Ar Purge) Prep_EchA->Deoxygenate Assemble_Cell Assemble 3-Electrode Cell Deoxygenate->Assemble_Cell Set_Parameters Set CV Parameters (Potential Range, Scan Rate) Assemble_Cell->Set_Parameters Run_CV Perform Cyclic Voltammetry Scan Set_Parameters->Run_CV Record_Voltammogram Record Voltammogram (Current vs. Potential) Run_CV->Record_Voltammogram Determine_Peaks Determine Peak Potentials (Epa, Epc) Record_Voltammogram->Determine_Peaks Calculate_Parameters Calculate E°' and ΔEp Determine_Peaks->Calculate_Parameters Antioxidant_Mechanism EchA_Q This compound (Quinone) EchA_HQ This compound (Hydroquinone) EchA_Q->EchA_HQ Accepts e- EchA_HQ->EchA_Q Donates e- ROS Reactive Oxygen Species (e.g., O2•-) Neutralized_ROS Neutralized Species (e.g., H2O2) ROS->Neutralized_ROS Reduced by EchA-HQ Cellular_Reductants Cellular Reductants (e.g., GSH) Cellular_Reductants->EchA_Q Regenerates EchA-HQ

References

Echinochrome A: A Comprehensive Technical Guide to its Degradation Products and Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echinochrome A (Ech A), a polyhydroxylated 1,4-naphthoquinone (B94277) pigment derived from sea urchins, is a bioactive compound of significant interest in the pharmaceutical industry. It is the active substance in the drug Histochrome®, used in cardiology and ophthalmology.[1] The stability of this compound is a critical factor in its therapeutic efficacy and shelf-life. This technical guide provides an in-depth analysis of the degradation products and pathways of this compound, offering valuable insights for researchers and professionals involved in its study and application.

Oxidative Degradation

This compound is particularly susceptible to oxidative degradation, especially in aqueous solutions exposed to air.[1] In its dry, solid form and in the absence of oxygen, this compound demonstrates stability for several years.[2] However, in air-equilibrated aqueous solutions, it readily undergoes autooxidation.[1]

Oxidative Degradation Products

A study by Mishchenko et al. (2020) identified and characterized several degradation products of this compound formed during oxidation in air-equilibrated aqueous solutions.[1][3] These products were identified using High-Performance Liquid Chromatography with Diode-Array Detection and Mass Spectrometry (HPLC-DAD-MS).[1]

The primary oxidative degradation products of this compound are summarized in the table below.

Product Number Compound Name Molecular Formula [M-H]⁻ (m/z) Reference
27-ethyl-2,2,3,3,5,7,8-heptahydroxy-2,3-dihydro-1,4-naphthoquinoneC₁₂H₁₂O₉299.0399[1]
36-ethyl-5,7,8-trihydroxy-1,2,3,4-tetrahydronaphthalene-1,2,3,4-tetraoneC₁₂H₈O₇263.0197[1]
42,3-epoxy-7-ethyl-2,3-dihydro-2,3,5,6,8-pentahydroxy-1,4-naphthoquinoneC₁₂H₁₀O₈281.0252[1]
52,3,4,5,7-pentahydroxy-6-ethylinden-1-oneC₁₁H₁₀O₆237.0353[1]
62,2,4,5,7-pentahydroxy-6-ethylindane-1,3-dioneC₁₁H₁₀O₇253.0303[1]
74-ethyl-3,5,6-trihydroxy-2-oxalobenzoic acidC₁₁H₁₀O₇253.0303[1][3]
84-ethyl-2-formyl-3,5,6-trihydroxybenzoic acidC₁₀H₁₀O₆225.0353[1][3]
94-ethyl-2,3,5-trihydroxybenzoic acidC₉H₁₀O₅197.0455[1][3]
103-ethyl-2,5-dihydroxy-1,4-benzoquinoneC₈H₈O₄167.0349[1][3]
11 (Echinolactone)7-ethyl-5,6-dihydroxy-2,3-dioxo-2,3-dihydrobenzofuran-4-carboxylic acid (anhydro derivative of product 7)C₁₁H₈O₇249.0146[1][3]
Proposed Oxidative Degradation Pathway

The oxidative degradation of this compound is proposed to proceed through a mechanism involving the formation of an enediol tautomer, which is susceptible to autooxidation.[1] The initial steps involve the addition of hydroxyl groups and subsequent rearrangements and cleavages of the quinonoid ring system.

EchA_Oxidative_Degradation cluster_primary Primary Oxidation cluster_secondary Further Degradation EchA This compound (1) P2 Product 2 (C12H12O9) EchA->P2 O2, H2O P3 Product 3 (C12H8O7) EchA->P3 O2, H2O P4 Product 4 (C12H10O8) EchA->P4 O2, H2O P5 Product 5 (C11H10O6) EchA->P5 O2, H2O P6 Product 6 (C11H10O7) EchA->P6 O2, H2O P7 Product 7 (C11H10O7) P2->P7 P8 Product 8 (C10H10O6) P2->P8 P9 Product 9 (C9H10O5) P2->P9 P10 Product 10 (C8H8O4) P2->P10 P3->P7 P3->P8 P3->P9 P3->P10 P4->P7 P4->P8 P4->P9 P4->P10 P5->P7 P5->P8 P5->P9 P5->P10 P6->P7 P6->P8 P6->P9 P6->P10 P11 Echinolactone (11) (C11H8O7) P7->P11 Dehydration

Caption: Proposed oxidative degradation pathway of this compound.

Influence of pH on Degradation

The stability of this compound is significantly influenced by pH. Generally, it exhibits greater stability in acidic conditions and is more prone to degradation in neutral to alkaline environments.

pH Remaining Pigment (%) after 24h Reference
3.095.64
7.079.68
10.046.15

Photodegradation

Exposure to light can also lead to the degradation of this compound. Studies on related polyhydroxylated 1,4-naphthoquinone pigments have shown a significant decrease in absorbance upon exposure to natural light. While specific photodegradation products of this compound are not extensively detailed in the available literature, it is a critical factor to consider in its handling and storage.

Condition Remaining Pigment (%) after 14 days Reference
Natural Light40.11
Dark65.14

Thermal Degradation

Elevated temperatures accelerate the degradation of this compound. The onset of thermal decomposition for this compound has been reported to be 220 °C. The stability of related pigments decreases with increasing temperature.

Temperature (°C) Remaining Pigment (%) after 24h Reference
2090.49
8066.61

Experimental Protocols

Analysis of Oxidative Degradation Products by HPLC-DAD-MS

This protocol is based on the methodology described by Mishchenko et al. (2020).[1]

1. Sample Preparation:

  • A solution of this compound sodium salt is diluted approximately 50-fold with distilled water that has been saturated with atmospheric oxygen (pH 7.2).

2. HPLC System and Conditions:

  • Instrument: Shimadzu LC-20 HPLC system with a PDA detector and an LCMS-2020 mass spectrometric detector.

  • Column: Shim-pack GIST C18 column (2.1 × 100 mm, 3 µm).

  • Mobile Phase:

    • A: Water with 0.2% acetic acid

    • B: Acetonitrile with 0.2% acetic acid

  • Gradient:

    • 0–6 min, 10–40% B

    • 6–11 min, 40–100% B

    • 11–12 min, 100% B

    • 12–13 min, 100–10% B

    • 13–17 min, 10% B

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 40 °C.

  • Detection: 254 nm.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), negative ion mode.

  • Interface Voltage: 3.5 kV.

  • Nebulizing Gas Flow: 1.5 L/min (N₂).

  • Drying Gas Flow: 10 L/min (N₂).

  • CDL Temperature: 200 °C.

  • Heat Block Temperature: 250 °C.

  • Scan Range: m/z 100–900.

HPLC_Workflow Sample EchA in O2-saturated H2O HPLC HPLC Separation (C18 Column, Gradient Elution) Sample->HPLC DAD Diode-Array Detection (254 nm) HPLC->DAD MS Mass Spectrometry (ESI, Negative Mode) HPLC->MS Data Data Analysis (Identification & Quantification) DAD->Data MS->Data

Caption: Workflow for the analysis of this compound degradation products.

Forced Degradation Studies (General Protocol)

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. The following is a general protocol that can be adapted for this compound based on ICH guidelines.[4][5]

1. Acid and Base Hydrolysis:

  • Treat a solution of this compound (e.g., 1 mg/mL) with 0.1 M HCl and 0.1 M NaOH.

  • Conduct the study at room temperature and, if no degradation is observed, at an elevated temperature (e.g., 60 °C).

  • Monitor the degradation over time (e.g., at 0, 2, 4, 8, 24 hours).

  • Neutralize the samples before analysis.

2. Oxidation:

  • Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂).

  • Conduct the study at room temperature and monitor over time.

3. Thermal Degradation:

  • Expose solid this compound to dry heat (e.g., 80 °C) and heat with humidity.

  • For solutions, apply heat and monitor for degradation.

4. Photodegradation:

  • Expose a solution of this compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines (e.g., exposure of not less than 1.2 million lux hours and 200 watt hours/square meter).[5]

  • A control sample should be protected from light.

Analysis of Stressed Samples:

  • Analyze all samples using a validated stability-indicating method, such as the HPLC-DAD-MS method described above, to separate and identify the degradation products.

Conclusion

This technical guide has provided a detailed overview of the degradation of this compound, focusing on its oxidative, pH-dependent, photolytic, and thermal degradation pathways. The identification of numerous degradation products and the elucidation of the primary oxidative degradation mechanism offer a solid foundation for further research and development. The provided experimental protocols serve as a starting point for the robust analysis of this compound stability. A thorough understanding of these degradation processes is paramount for the formulation, storage, and effective clinical application of this important therapeutic agent.

References

Methodological & Application

Application Note: Quantification of Echinochrome A using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Echinochrome A (EchA), chemically known as 7-ethyl-2,3,5,6,8-pentahydroxy-1,4-naphthoquinone, is a bioactive marine pigment predominantly isolated from sea urchins.[1][2][3] It is the active ingredient in the clinically approved drug Histochrome®, used in cardiology and ophthalmology for its potent antioxidant and anti-inflammatory properties.[1][2][4] Accurate and precise quantification of this compound is crucial for quality control in pharmaceutical formulations, stability studies, and pharmacokinetic research. This application note provides a detailed protocol for the extraction and quantification of this compound from sea urchin samples using a validated High-Performance Liquid Chromatography (HPLC) method coupled with Diode-Array Detection (DAD).

Principle

This method involves the extraction of this compound from a biological matrix, followed by chromatographic separation on a reverse-phase HPLC column. The quantification is achieved by detecting the analyte's absorbance at a specific wavelength and comparing the peak area to a standard calibration curve. The method has been validated for linearity, accuracy, precision, and sensitivity.

Experimental Protocols

Extraction of this compound from Sea Urchins

This protocol outlines a common method for extracting this compound from sea urchin shells and spines.

Materials:

  • Sea urchin shells and spines

  • Ethanol (B145695) (70% v/v and 96% v/v)[5][6]

  • Sulfuric acid or Acetic acid[5][6]

  • Dichloromethane (CH₂Cl₂) or Chloroform[5][6]

  • Ethyl acetate (B1210297) (EtOAc)[5]

  • Distilled water

  • Rotary evaporator

  • Filtration apparatus

Protocol:

  • Sample Preparation: Wash freshly collected or defrosted sea urchins with cold fresh water and dissect to remove entrails. Crush the shells and spines into small pieces.[5]

  • Acidified Ethanol Extraction: Macerate the crushed material in 70-96% ethanol containing an acid (e.g., 8-10% v/v sulfuric acid or to a pH of 1.8-3.6 with acetic acid) at a raw material-to-extractant ratio of 1:5 to 1:10.[5][6]

  • Extraction Process: Allow the extraction to proceed for 6-24 hours at room temperature, repeating the process up to three times for exhaustive extraction.[5][6]

  • Concentration: Filter the combined acidified extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a viscous residue.[5]

  • Liquid-Liquid Extraction: Dilute the residue with distilled water. Perform sequential liquid-liquid extraction, first with a nonpolar solvent like chloroform (B151607) or dichloromethane, followed by a more polar solvent like ethyl acetate, to separate pigments based on polarity.[5][6][7]

  • Final Concentration: Collect the organic phases containing the pigments and concentrate them to dryness under vacuum. The resulting residue can be further purified or dissolved in a suitable solvent (e.g., methanol) for HPLC analysis.

HPLC Quantification of this compound

Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a Diode-Array Detector (DAD) or UV-Vis detector.

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[6][8] The specific gradient or isocratic conditions should be optimized for the specific column and system.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection Wavelength: 254 nm, as this compound shows strong absorbance in the 230-270 nm region.[1][9]

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at 25-30 °C.

Protocol:

  • Standard Preparation: Prepare a stock solution of high-purity this compound standard in methanol. From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples (e.g., 50-1500 ng/mL).[1][10]

  • Sample Preparation: Dissolve the dried extract from step 3.1.6 in the mobile phase or methanol. Filter the solution through a 0.45 µm syringe filter to remove particulate matter before injection.

  • Calibration Curve Construction: Inject each calibration standard in triplicate. Plot a calibration curve of the mean peak area versus concentration.[1][10]

  • Sample Analysis: Inject the prepared samples in triplicate.

  • Quantification: Determine the concentration of this compound in the samples by interpolating their mean peak areas from the linear regression equation of the calibration curve.

Data Presentation

Quantitative data from the HPLC method validation are summarized below.

Table 1: HPLC Method Validation Parameters for this compound Quantification.
ParameterValueReference
Linearity Range50 - 1500 ng/mL[1][10]
Correlation Coefficient (R²)> 0.998[1][10]
Limit of Detection (LOD)22 ng/mL[1]
Limit of Quantification (LOQ)72 ng/mL[1][10]
Analytical Range72 - 600 ng/mL[10]
Table 2: Stability Profile of this compound.
ConditionStabilityNotesReference
Dry, Solid FormStable for several yearsStable when protected from oxygen.[1]
Aqueous Solution (in ampoule, inert atmosphere)Stable for several yearsThe commercial drug Histochrome® is stable in sealed ampoules.[11]
Air-equilibrated Aqueous Solution (pH 7.2)Prone to oxidationDegradation is observed, with ~50% consumed after 20 hours.[1][9]

Visualizations

Experimental Workflow

G cluster_extraction Sample Preparation & Extraction cluster_analysis HPLC Analysis A Sea Urchin Sample (Shells & Spines) B Crushing & Grinding A->B C Acidified Ethanol Extraction B->C D Filtration & Concentration (Rotary Evaporation) C->D E Liquid-Liquid Extraction (Chloroform/Ethyl Acetate) D->E F Evaporation to Dryness E->F G Reconstitution in Methanol & Filtration F->G H HPLC Injection G->H I Chromatographic Separation (C18 Column) H->I J DAD Detection at 254 nm I->J K Data Analysis & Quantification J->K

Caption: Workflow for this compound extraction and HPLC quantification.

Hypothetical Signaling Pathway

G cluster_outcome Outcome stress Cellular Stress (e.g., Ischemia, Pathogens) ros Increased Reactive Oxygen Species (ROS) stress->ros damage Oxidative Damage (Lipid Peroxidation, DNA Damage) ros->damage inflammation Pro-inflammatory Signaling Cascade ros->inflammation protection Cellular Protection & Reduced Inflammation ech_a This compound ech_a->ros ROS Scavenging ech_a->inflammation Modulation ech_a->protection

Caption: Hypothetical pathway of this compound's antioxidant action.

References

Application Notes and Protocols for the Extraction and Purification of Echinochrome A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Echinochrome A (EchA), a polyhydroxylated naphthoquinone pigment, is a bioactive compound isolated from sea urchins.[1][2][3] It is the active ingredient in the clinically approved drug Histochrome®, used in cardiology and ophthalmology.[1][4][5] this compound exhibits potent antioxidant and anti-inflammatory properties, making it a compound of significant interest for pharmaceutical and nutraceutical applications.[1][5][6][7][8] Its therapeutic potential stems from its ability to scavenge reactive oxygen species (ROS), chelate metal ions, inhibit lipid peroxidation, and modulate various signaling pathways.[4][9][10] These application notes provide detailed protocols for the extraction and purification of this compound from sea urchin species, along with an overview of its biological activities and associated signaling pathways.

Extraction Protocols

Several methods have been established for the extraction of this compound from sea urchin shells, spines, and eggs. The choice of method can influence the yield and purity of the final product.

Protocol 1: Acidified Ethanol (B145695) Extraction

This protocol is adapted from methodologies used for the extraction of EchA from various sea urchin species.[4]

Materials:

  • Fresh or frozen sea urchins (e.g., Diadema sp., Scaphechinus mirabilis)[2][4][11]

  • 96% Ethanol[12]

  • Sulfuric acid or acetic acid[12]

  • Chloroform[12]

  • Distilled water

  • Grinder or crusher

  • Large extraction vessel

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Preparation of Raw Material: Thoroughly wash fresh or thawed sea urchins with cold fresh water. Dissect the sea urchins to remove the entrails. The shells and spines are the primary source for extraction.[4]

  • Grinding: Crush the shells and spines into small pieces to increase the surface area for extraction.[4]

  • Acidified Ethanol Extraction:

    • Submerge the crushed material in 96% ethanol containing a mineral acid (e.g., sulfuric acid to a concentration of 8-10% v/v) or acetic acid.[4][12] The typical ratio of raw material to extractant is 1:5 to 1:10 (w/v).[12]

    • Allow the extraction to proceed for 6-10 hours at room temperature with occasional stirring.[12] For exhaustive extraction, this process can be repeated three times.[4]

  • Filtration and Concentration: Filter the acidified extract to remove solid debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a viscous residue.[4][12]

  • Solvent Partitioning:

    • Dilute the viscous residue with distilled water.

    • Perform a liquid-liquid extraction with chloroform (B151607). Typically, two extractions are performed with a chloroform to water volume ratio of 1:1 to 1:2.[12]

    • Combine the chloroform extracts, which now contain the pigments.

  • Final Concentration: Concentrate the combined chloroform extracts under vacuum until the solvent is completely removed, yielding the crude this compound extract.[12]

Quantitative Data for Extraction

The yield of this compound can vary depending on the sea urchin species and the extraction method employed.

Sea Urchin SpeciesExtraction MethodYield of this compoundReference
Diadema savignyi96% Ethanol with 10% Sulfuric Acid0.06% of raw material weight[12]
Scaphechinus mirabilisChloroform extraction of ethanol extract0.05% of raw material weight[12]

Purification Protocols

Crude this compound extracts require further purification to achieve the high purity necessary for research and pharmaceutical applications. Chromatographic techniques are most commonly employed for this purpose.

Protocol 2: Column Chromatography Purification

This protocol outlines a multi-step column chromatography process for purifying this compound.

Materials:

  • Crude this compound extract

  • Silica (B1680970) gel (for normal-phase chromatography)[4]

  • C18 silica gel (for reversed-phase chromatography)[4]

  • Polychrome-1 or Toyopearl HW-40/HW-50 sorbent[12][13]

  • Solvents: Hexane, Ethyl acetate, Methanol (B129727), Water, Formic acid[4][12]

  • Chromatography columns

  • Fraction collector

  • TLC plates for monitoring separation

Procedure:

  • Initial Normal-Phase Chromatography (Optional):

    • The pooled and dried extracts from the solvent partitioning step can be subjected to vacuum column chromatography over silica gel.[4]

    • A solvent gradient of increasing polarity, for example, from cyclohexane (B81311) to ethyl acetate, can be used for elution.[4]

  • Reversed-Phase Chromatography (C18):

    • A subsequent purification step can be performed using vacuum column chromatography over C18 silica gel.[4]

    • Elute the column with a gradient of increasing methanol in water. For instance, starting with water and gradually increasing the methanol concentration.[4]

  • Alternative Sorbent Chromatography (Polychrome-1/Toyopearl):

    • Apply the dried crude extract to a column packed with Polychrome-1.[12]

    • Wash the column with distilled water.

    • Elute the product with 25-35% ethyl alcohol.[12]

    • Concentrate the eluate and perform a second chromatographic separation on a column packed with Toyopearl HW-40 or HW-50, using 40% ethanol with 0.1% formic acid as the eluent.[12][13]

  • Fraction Analysis and Pooling: Monitor the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Pool the fractions containing pure this compound.

  • Crystallization: Concentrate the pooled fractions to dryness. The purified this compound can be crystallized from ethanol or acetone.[12]

  • Final Drying and Sublimation: Dry the crystals. For very high purity, sublimation can be performed.[12]

Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a crucial technique for the final purification and quantification of this compound.[14][15][16]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS) is suitable.[14][17]

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient elution system consisting of water (A) and acetonitrile (B52724) (B), both containing 0.2% acetic acid, provides good separation.[13]

  • Detection: this compound can be detected at a wavelength of 254 nm.[13]

  • Quantification: Purity of over 98% is achievable.[13][15]

Quantitative Data for Purification
ParameterValueReference
Purity after Chromatography >98%[13]
HPLC Limit of Detection (LOD) 22 ng/mL[13]
HPLC Limit of Quantification (LOQ) 72 ng/mL[13]

Experimental Workflows

The following diagrams illustrate the workflows for the extraction and purification of this compound.

Extraction_Workflow cluster_start Starting Material cluster_extraction Extraction cluster_partitioning Partitioning cluster_end Result Start Sea Urchin (Shells & Spines) Crushing Crushing/Grinding Start->Crushing AcidifiedEthanol Acidified Ethanol Extraction Crushing->AcidifiedEthanol Filtration Filtration AcidifiedEthanol->Filtration Concentration1 Concentration (Rotary Evaporator) Filtration->Concentration1 Dilution Dilution with Water Concentration1->Dilution ChloroformExtraction Chloroform Extraction Dilution->ChloroformExtraction Concentration2 Concentration of Chloroform Extract ChloroformExtraction->Concentration2 CrudeEchA Crude this compound Concentration2->CrudeEchA Purification_Workflow cluster_start Starting Material cluster_chromatography Chromatographic Purification cluster_final_steps Final Processing cluster_end Final Product CrudeEchA Crude this compound ColumnChromatography Column Chromatography (e.g., C18, Toyopearl) CrudeEchA->ColumnChromatography FractionCollection Fraction Collection & Analysis (TLC/HPLC) ColumnChromatography->FractionCollection Pooling Pooling of Pure Fractions FractionCollection->Pooling Concentration Concentration Pooling->Concentration Crystallization Crystallization Concentration->Crystallization Drying Drying/Sublimation Crystallization->Drying PureEchA Pure this compound (>98%) Drying->PureEchA EchA_Signaling_Pathway cluster_stimulus Stimulus cluster_pathways Signaling Pathways cluster_effects Cellular Effects EchA This compound PI3K_Akt PI3K/Akt Pathway EchA->PI3K_Akt Activates NF_kB NF-κB Pathway EchA->NF_kB Inhibits MAPK MAPK Pathways (ERK/JNK, p38) EchA->MAPK Inhibits ROS Reactive Oxygen Species (ROS) EchA->ROS Scavenges PI3K_Akt->NF_kB Inhibits CellSurvival ↑ Cell Survival & Proliferation PI3K_Akt->CellSurvival Inflammation ↓ Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NF_kB->Inflammation Apoptosis ↓ Apoptosis MAPK->Apoptosis OxidativeStress ↓ Oxidative Stress ROS->OxidativeStress

References

Application Notes and Protocols: Echinochrome A in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Echinochrome A (Ech A), chemically known as 6-ethyl-2,3,5,7,8-pentahydroxy-1,4-naphthoquinone, is a dark-red pigment isolated from sea urchins.[1][2] It is the active substance in the drug Histochrome®, which is clinically used in Russia for treating cardiovascular and ophthalmic diseases.[3][4][5] this compound exhibits a wide range of biological activities, primarily attributed to its potent antioxidant, anti-inflammatory, and metal-chelating properties.[1][5] Its mechanisms of action include scavenging reactive oxygen species (ROS), inhibiting lipid peroxidation, and modulating key cellular signaling pathways.[2][5] These characteristics make this compound a valuable compound for investigation in various cell culture models for drug development and mechanistic studies.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data from various cell culture studies involving this compound.

Table 1: Cytotoxicity and Viability Effects of this compound on Various Cell Lines

Cell LineConcentration RangeDurationEffectReference
H9c2 (Rat Cardiac Myoblast)Up to 10 µM24 hNo significant cytotoxicity observed.[6]
A7r5 (Rat Aortic Smooth Muscle)Up to 10 µM24 hNo significant cytotoxicity observed.[6]
B16F10 (Murine Melanoma)Up to 10 µM24 hNo cytotoxicity.[7]
B16F10 (Murine Melanoma)50 - 100 µM24 hDecreased cell viability.[7]
Mouse Embryonic Stem Cells (mESCs)Up to 500 µMNot specifiedNo effect on viability.[7]
HEK 293 (Human Embryonic Kidney)Not specifiedNot specifiedNo noticeable toxicity reported.[3]
PK (Pig Embryo Kidney)54.4 µg/mL (CC50)Not specified50% inhibition of cell viability.[8]
Vero (Monkey Kidney)60.5 µg/mL (CC50)Not specified50% inhibition of cell viability.[8]

Table 2: Cardioprotective and Mitochondrial Effects of this compound in H9c2 Cells

Stress Inducer (Concentration)Ech A ConcentrationDurationProtective EffectReference
tBHP (50 µM)1 µM, 3 µM24 hSignificantly prevented cell death.[1]
Sodium Nitroprusside (SNP) (2 mM)1 µM, 3 µM24 hSignificantly prevented cell death.[1]
Doxorubicin (Dox) (5 µM)1 µM, 3 µM24 hSignificantly prevented cell death.[1]
tBHP, SNP, Dox1 µM, 3 µM1 hPrevented increase in ROS levels.[1]
tBHP, SNP, Dox1 µM, 3 µM1 hRecovered mitochondrial membrane potential.[1]
Not ApplicableNot specified24 hIncreased cellular oxygen consumption rate (OCR).[2]

Table 3: Anti-inflammatory and Immunomodulatory Effects of this compound

Cell Type / ModelEffectMechanism / ObservationReference
MacrophagesDose-dependently diminishes TNF-α secretion from M1 macrophages.Polarizes immune response.[9]
MacrophagesIncreases basal secretion of IL-10 from M2 macrophages.Promotes anti-inflammatory phenotype.[9]
T-helper (Th) cellsPromotes the generation of regulatory T cells (Tregs).Inhibits T cell proliferation and cytokine production.[9][10]
VariousHighly decreases pro-inflammatory cytokines IL-1β and IL-6.Reduces cellular inflammation.[9][10]

Key Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways modulated by this compound and a typical experimental workflow are provided below.

G cluster_workflow Experimental Workflow for Cell-Based Assays A 1. Cell Seeding (e.g., 2 x 10⁴ cells/well) B 2. Incubation (e.g., 16-24 hours) A->B C 3. Treatment - Add Stressor (optional) - Add this compound B->C D 4. Incubation (e.g., 1-24 hours) C->D E 5. Assay Performance (Cytotoxicity, ROS, ΔΨm, etc.) D->E F 6. Data Acquisition (Microplate Reader, etc.) E->F G 7. Analysis & Interpretation F->G

Caption: A typical experimental workflow for studying the effects of this compound.

G cluster_pathway Ech A Regulation of Cardiotoxin-Induced MAPK Signaling Toxins Cardiotoxic Agents (tBHP, SNP, Doxorubicin) ERK ERK1/2 Toxins->ERK JNK JNK Toxins->JNK p38 p38 Toxins->p38 EchA This compound EchA->ERK Regulates/Inhibits EchA->JNK Regulates/Inhibits EchA->p38 Regulates/Inhibits CellDeath Cell Growth, Motility, Cell Death ERK->CellDeath JNK->CellDeath p38->CellDeath

Caption: this compound regulates cardiotoxin-activated MAPK signaling pathways.[1]

G cluster_pathway Ech A Inhibition of Melanogenesis via CREB Signaling aMSH α-MSH CREB pCREB aMSH->CREB EchA This compound EchA->CREB Inhibits MITF MITF CREB->MITF Enzymes Tyrosinase, TYRP1, TYRP2 MITF->Enzymes Melanin (B1238610) Melanin Synthesis Enzymes->Melanin

Caption: this compound inhibits melanin synthesis by downregulating CREB signaling.[11]

Detailed Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature for studying this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Protocol 1: General Cell Culture and Treatment

This protocol provides a basic framework for culturing cells and treating them with this compound.

  • Cell Seeding: Plate cells (e.g., H9c2 rat cardiac myoblasts) in an appropriate culture vessel (e.g., 96-well plate for viability assays) at a predetermined density (e.g., 2 x 10⁴ cells/well).[1]

  • Culture Medium: Use a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[3]

  • Incubation: Culture the cells for 16-24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.

  • Preparation of this compound Stock: Due to its poor water solubility, this compound should be dissolved in a suitable solvent like DMSO to create a high-concentration stock solution. Further dilutions should be made in the culture medium to achieve the desired final concentrations. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

  • Treatment:

    • For protective effect studies, cells can be co-treated with this compound (e.g., 1-3 µM) and a stress-inducing agent (e.g., 50 µM tBHP).[1]

    • For direct effect studies, replace the old medium with fresh medium containing various concentrations of this compound.

  • Post-Treatment Incubation: Incubate the treated cells for the desired experimental duration (e.g., 1 to 24 hours), depending on the endpoint being measured.[1]

Protocol 2: Cytotoxicity Assay (Membrane Integrity)

This protocol is based on the use of a fluorescent dye that binds to DNA upon loss of membrane integrity, as described for the CellTox™ Green Assay.[1]

  • Cell Treatment: Seed and treat cells as described in Protocol 1 in a 96-well black, clear-bottom plate.

  • Reagent Preparation: Prepare the assay reagent according to the manufacturer's instructions. This typically involves diluting a concentrated dye in an assay buffer.

  • Reagent Addition: Add the prepared CellTox™ Green reagent to each well.

  • Incubation: Incubate the plate for 15 minutes at room temperature, protected from light.

  • Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.[1]

  • Analysis: Increased fluorescence corresponds to increased cytotoxicity. Data should be normalized to untreated controls and vehicle controls.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the CM-H₂DCFDA probe, which becomes fluorescent upon oxidation by ROS.[1]

  • Cell Treatment: Seed and treat cells as described in Protocol 1. A short incubation time (e.g., 1 hour) is often sufficient for observing changes in ROS.[1]

  • Probe Loading: After treatment, remove the medium and wash the cells gently with a buffered saline solution (e.g., PBS).

  • Incubation with Probe: Add medium containing the CM-H₂DCFDA probe (typically 5-10 µM) to each well and incubate for 30-60 minutes at 37°C, protected from light.

  • Wash: Remove the probe-containing medium and wash the cells again to remove any unloaded dye.

  • Measurement: Add a clear buffer (e.g., PBS) to the wells and immediately measure the fluorescence intensity using a microplate reader (excitation ~495 nm, emission ~525 nm).

  • Analysis: An increase in fluorescence indicates an increase in intracellular ROS levels.

Protocol 4: Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses a potentiometric fluorescent dye like Tetramethylrhodamine, Ethyl Ester (TMRE), which accumulates in active mitochondria.[1]

  • Cell Treatment: Seed and treat cells as described in Protocol 1. Changes in ΔΨm can occur rapidly (e.g., within 1 hour).[1]

  • Probe Loading: During the final 30 minutes of the treatment period, add TMRE dye to the culture medium at a final concentration of 100-200 nM.

  • Wash: After incubation, gently wash the cells with pre-warmed PBS to remove the medium and excess dye.

  • Measurement: Add fresh, pre-warmed PBS or medium to the wells and measure the fluorescence intensity using a microplate reader (excitation ~549 nm, emission ~575 nm).

  • Analysis: A decrease in fluorescence intensity indicates depolarization of the mitochondrial membrane, a marker of mitochondrial dysfunction. This compound has been shown to prevent this decrease in the presence of cardiotoxic agents.[1]

References

Echinochrome A: Application Notes and Protocols for Cardiovascular Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echinochrome A (EchA), a polyhydroxylated 1,4-naphthoquinone (B94277) pigment isolated from sea urchins, has emerged as a promising therapeutic agent for cardiovascular diseases. Its potent antioxidant, anti-inflammatory, and iron-chelating properties make it a multifaceted compound for combating the complex pathologies underlying heart disease. EchA is the active substance in the clinically approved drug Histochrome®, used for treating myocardial infarction and certain ophthalmic conditions. These application notes provide a comprehensive overview of the therapeutic potential of EchA, along with detailed protocols for its investigation in both in vitro and in vivo models of cardiovascular disease.

Mechanism of Action

This compound exerts its cardioprotective effects through several key mechanisms:

  • Potent Antioxidant Activity: EchA is a powerful scavenger of reactive oxygen species (ROS), which are major contributors to cellular damage in cardiovascular diseases. It can directly neutralize free radicals and also modulate endogenous antioxidant pathways.

  • Anti-inflammatory Effects: EchA has been shown to suppress the production of pro-inflammatory cytokines, thereby reducing the inflammatory response that exacerbates cardiac injury.

  • Mitochondrial Protection: EchA protects mitochondria from dysfunction by preserving membrane potential, reducing mitochondrial ROS production, and maintaining ATP levels, which are crucial for cardiomyocyte survival and function.

  • Iron Chelation: By chelating excess iron, EchA can inhibit the formation of highly reactive hydroxyl radicals through the Fenton reaction, a significant source of oxidative stress in ischemic heart tissue.

  • Modulation of Signaling Pathways: EchA has been found to influence key signaling pathways involved in cell survival and stress response, including the Keap1-Nrf2 pathway, which regulates the expression of antioxidant enzymes.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on this compound, demonstrating its efficacy in various cardiovascular disease models.

Table 1: In Vitro Efficacy of this compound in Cardiomyocyte Protection

Cell LineInsult/ToxinEchA Concentration (µM)EndpointResult
H9c2 Rat Cardiomyoblaststert-Butyl hydroperoxide (tBHP)1, 3Cell Viability (MTT assay)Significant prevention of tBHP-induced cell death
H9c2 Rat CardiomyoblastsSodium Nitroprusside (SNP)1, 3Cell Viability (MTT assay)Significant prevention of SNP-induced cell death
H9c2 Rat CardiomyoblastsDoxorubicin (DOX)1, 3Cell Viability (MTT assay)Significant prevention of DOX-induced cell death
H9c2 Rat CardiomyoblaststBHP, SNP, DOX1, 3Mitochondrial ROSAttenuation of toxin-induced increase in ROS
H9c2 Rat CardiomyoblaststBHP, SNP, DOX1, 3Mitochondrial Membrane PotentialPreservation of mitochondrial membrane potential

Table 2: In Vivo Efficacy of this compound in Animal Models of Myocardial Infarction

Animal ModelTreatmentDosage and AdministrationKey Findings
Rat Model of Myocardial Ischemia-ReperfusionHistochrome (EchA)1 mg/kg, intravenousSignificantly improved cardiac function, reduced cardiac fibrosis, and higher capillary density.[1][2]
Rat Model of Arterial ThrombosisThis compound1 and 10 mg/kg, oralPrevention of thrombus formation, improved carotid and cardiac tissues.[3]

Table 3: Clinical Data Overview for Histochrome® (this compound) in Acute Myocardial Infarction

Study PopulationTreatment RegimenKey Outcomes
Patients with Acute Myocardial InfarctionIntravenous infusion of Histochrome®Reduced necrosis area by 57%, restored left ventricle contractile capacity, reduced frequency of re-infusion ventricular arrhythmia.[4]

Experimental Protocols

This section provides detailed protocols for key experiments to evaluate the therapeutic potential of this compound in a cardiovascular research setting.

In Vitro Protocols

1. Assessment of Cardioprotective Effects against Oxidative Stress in H9c2 Cells

  • Objective: To determine the ability of this compound to protect cardiomyocytes from oxidative stress-induced cell death.

  • Cell Line: H9c2 rat cardiomyoblasts.

  • Materials:

    • H9c2 cells

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin

    • This compound

    • tert-Butyl hydroperoxide (tBHP) or other toxins (e.g., Doxorubicin, Sodium Nitroprusside)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

    • DMSO

    • 96-well plates

  • Protocol:

    • Seed H9c2 cells in 96-well plates at a density of 1 x 104 cells/well and allow them to attach overnight.

    • Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1-2 hours.

    • Induce oxidative stress by adding a toxic agent (e.g., 100 µM tBHP) to the wells and incubate for 24 hours.

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated) cells.

2. Measurement of Mitochondrial Reactive Oxygen Species (ROS)

  • Objective: To quantify the effect of this compound on mitochondrial ROS production in cardiomyocytes.

  • Materials:

    • H9c2 cells

    • This compound

    • Oxidative stress-inducing agent (e.g., tBHP)

    • CM-H2DCFDA or other suitable mitochondrial ROS probe

    • Fluorescence microplate reader or fluorescence microscope

  • Protocol:

    • Seed H9c2 cells in a 96-well black, clear-bottom plate.

    • Pre-treat cells with this compound as described above.

    • Induce oxidative stress.

    • Load the cells with 5 µM CM-H2DCFDA for 30 minutes at 37°C in the dark.

    • Wash the cells with PBS.

    • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm).

3. Assessment of Mitochondrial Membrane Potential (ΔΨm)

  • Objective: To evaluate the effect of this compound on the mitochondrial membrane potential of cardiomyocytes.

  • Materials:

    • H9c2 cells

    • This compound

    • Oxidative stress-inducing agent

    • Tetramethylrhodamine, ethyl ester (TMRE)

    • Fluorescence microplate reader or fluorescence microscope

  • Protocol:

    • Seed and treat H9c2 cells as described previously.

    • Incubate the cells with 200 nM TMRE for 30 minutes at 37°C.

    • Wash the cells with PBS.

    • Measure the fluorescence intensity (excitation ~549 nm, emission ~575 nm). A decrease in fluorescence indicates mitochondrial depolarization.

In Vivo Protocol

1. Mouse Model of Myocardial Infarction and this compound Treatment

  • Objective: To assess the therapeutic efficacy of this compound in a murine model of myocardial infarction.

  • Animal Model: C57BL/6 mice (male, 8-10 weeks old).

  • Materials:

    • This compound (or Histochrome®)

    • Anesthetics (e.g., isoflurane)

    • Surgical instruments

    • Suture materials

    • Echocardiography system

  • Protocol:

    • Myocardial Infarction Induction:

      • Anesthetize the mouse with isoflurane.

      • Perform a thoracotomy to expose the heart.

      • Permanently ligate the left anterior descending (LAD) coronary artery with a suture.

      • Close the chest and allow the animal to recover.

    • This compound Administration:

      • Administer this compound (e.g., 1 mg/kg) via intravenous or intraperitoneal injection shortly before or after LAD ligation. A control group should receive a vehicle injection.

    • Assessment of Cardiac Function (Echocardiography):

      • Perform echocardiography at baseline and at various time points post-MI (e.g., 1, 7, and 28 days).

      • Measure parameters such as left ventricular ejection fraction (LVEF), fractional shortening (FS), and ventricular dimensions.

    • Histological Analysis:

      • At the end of the study, euthanize the animals and harvest the hearts.

      • Fix the hearts in 4% paraformaldehyde and embed in paraffin.

      • Perform Masson's trichrome staining to assess infarct size and fibrosis.

      • Perform TUNEL staining to quantify apoptosis in the peri-infarct region.

Signaling Pathway Analysis

1. Western Blot for Keap1-Nrf2 Pathway Activation

  • Objective: To determine if this compound activates the Nrf2 antioxidant response pathway.

  • Materials:

    • Treated cells or heart tissue lysates

    • Protein extraction buffers

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membranes

    • Primary antibodies (anti-Nrf2, anti-Keap1, anti-HO-1, anti-Lamin B1, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • ECL detection reagent

  • Protocol:

    • Extract nuclear and cytoplasmic proteins from treated cells or tissues.

    • Determine protein concentration using the BCA assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect protein bands using an ECL substrate and an imaging system.

    • Quantify band intensities and normalize to a loading control (Lamin B1 for nuclear fraction, β-actin for cytoplasmic/total). An increase in nuclear Nrf2 and its downstream target HO-1 indicates pathway activation.[5][6][7][8][9]

Visualizations

Signaling Pathways and Experimental Workflows

EchA_Mechanism_of_Action Cardiovascular_Disease Cardiovascular Disease (e.g., Myocardial Infarction) Oxidative_Stress Oxidative Stress (Increased ROS) Cardiovascular_Disease->Oxidative_Stress Inflammation Inflammation Cardiovascular_Disease->Inflammation Mitochondrial_Dysfunction Mitochondrial Dysfunction Cardiovascular_Disease->Mitochondrial_Dysfunction Iron_Overload Iron Overload Cardiovascular_Disease->Iron_Overload Cell_Death Cardiomyocyte Apoptosis/Necrosis Oxidative_Stress->Cell_Death Inflammation->Cell_Death Mitochondrial_Dysfunction->Cell_Death Iron_Overload->Oxidative_Stress Fenton Reaction EchA This compound EchA->Oxidative_Stress ROS Scavenging EchA->Inflammation Anti-inflammatory EchA->Mitochondrial_Dysfunction Mitochondrial Protection EchA->Iron_Overload Iron Chelation

Caption: Mechanism of Action of this compound in Cardiovascular Disease.

Keap1_Nrf2_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Oxidative_Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) Oxidative_Stress->Keap1_Nrf2 Nrf2_Ub Nrf2 Ubiquitination & Degradation Keap1_Nrf2->Nrf2_Ub Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Gene Transcription EchA This compound EchA->Keap1_Nrf2 Inhibits Keap1 In_Vivo_Workflow Animal_Model Mouse Model of Myocardial Infarction (LAD Ligation) Treatment This compound Administration Animal_Model->Treatment Echocardiography Echocardiography (Cardiac Function) Treatment->Echocardiography Histology Histological Analysis (Infarct Size, Fibrosis, Apoptosis) Treatment->Histology Terminal Endpoint Analysis Data Analysis and Interpretation Echocardiography->Analysis Histology->Analysis

References

Application Notes and Protocols for Echinochrome A in Ophthalmic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echinochrome A (Ech A), a polyhydroxylated 1,4-naphthoquinone (B94277) pigment derived from sea urchins, is a potent bioactive compound with significant therapeutic potential in ophthalmology.[1] Marketed as the active substance in the drug Histochrome®, Ech A has been clinically utilized for various ocular conditions, including degenerative diseases of the retina and cornea, macular degeneration, primary open-angle glaucoma, and diabetic retinopathy.[1][2] Its multifaceted mechanism of action, primarily centered around its robust antioxidant and anti-inflammatory properties, makes it a compelling candidate for further investigation and development in the treatment of a wide array of eye diseases.[1][3]

These application notes provide a comprehensive overview of the experimental use of this compound in ophthalmic research, detailing its therapeutic effects, underlying signaling pathways, and protocols for its application in relevant preclinical models.

Therapeutic Applications and Efficacy

This compound has demonstrated therapeutic efficacy in several models of ophthalmic diseases. Its primary benefits lie in its ability to mitigate oxidative stress and inflammation, key pathological drivers in many ocular conditions.

Anti-inflammatory Effects in Uveitis

Endotoxin-induced uveitis (EIU) is a well-established animal model for studying acute ocular inflammation. Ech A has been shown to significantly ameliorate the inflammatory response in this model.

Table 1: Efficacy of this compound in a Rat Model of Endotoxin-Induced Uveitis

ParameterControl (LPS only)Ech A (0.1 mg/kg)Ech A (1 mg/kg)Ech A (10 mg/kg)Reference
TNF-α in Aqueous Humor (pg/mL) 457.0 ± 29.0405.4 ± 26.0276.0 ± 12.0225.7 ± 9.4[4]
Inflammatory Cells in Aqueous Humor (cells/µL) Significantly elevated-Significantly reduced (p<0.01)Significantly reduced (p<0.01)[5]
Protein Concentration in Aqueous Humor (mg/mL) Significantly elevated-Significantly reduced (p<0.01)Significantly reduced (p<0.01)[5]
Neuroprotective Effects in Glaucoma

Glaucoma is characterized by the progressive loss of retinal ganglion cells (RGCs). While direct quantitative data on Ech A's effect on RGC survival is still emerging, its known neuroprotective mechanisms, such as the enhancement of cell survival signaling pathways (e.g., ERK/Akt), suggest a strong therapeutic potential.[1] Apoptosis, a form of programmed cell death, is a key mechanism of RGC loss in glaucoma.[6]

Attenuation of Diabetic Retinopathy

Diabetic retinopathy is a major microvascular complication of diabetes. In animal models of diabetes, Ech A has been shown to improve systemic metabolic parameters that contribute to the progression of diabetic retinopathy.

Table 2: Systemic Effects of this compound in a Rat Model of Diabetes

ParameterDiabetic ControlEch A (1 mg/kg)Reference
Serum Glucose Significantly increasedSignificantly decreased[3][7][8]
Serum Triglycerides (TG) Significantly increasedSignificantly decreased[8]
Serum Total Cholesterol (TC) Significantly increasedSignificantly decreased[8]
Serum LDL-C Significantly increasedSignificantly decreased[8]
Serum HDL-C Significantly decreasedNon-significant change[8]
Potential in Age-Related Macular Degeneration (AMD)

Oxidative stress is a major contributor to the pathogenesis of AMD. The potent antioxidant properties of Ech A make it a promising candidate for mitigating the cellular damage observed in this condition. In vitro models using retinal pigment epithelial (RPE) cells, such as the ARPE-19 cell line, are valuable tools for studying the effects of compounds like Ech A on AMD-related cellular processes.[2][9]

Mechanisms of Action and Signaling Pathways

This compound exerts its therapeutic effects through the modulation of several key signaling pathways involved in inflammation, cell survival, and apoptosis.

Inhibition of the NF-κB Signaling Pathway

In ocular inflammation, the activation of the nuclear factor-kappa B (NF-κB) pathway is a critical step leading to the production of pro-inflammatory cytokines like TNF-α. This compound has been shown to suppress the nuclear translocation of the NF-κB p65 subunit in the irido-ciliary body of rats with EIU. This inhibition is attributed to a significant reduction in reactive oxygen species (ROS) production in the eye tissue.[1]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates ROS ROS LPS->ROS Induces IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Releases NFκB_nuc NF-κB (p65/p50) NFκB->NFκB_nuc Translocates ROS->IKK Activates EchA This compound EchA->ROS Inhibits DNA DNA NFκB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α) DNA->Cytokines Transcription Cell_Survival_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates ERK ERK Receptor->ERK Activates Akt Akt PI3K->Akt Activates Bax Bax Akt->Bax Inhibits Survival Cell Survival Genes Akt->Survival ERK->Survival Caspase3 Caspase-3 Bax->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis EchA This compound EchA->Akt Enhances EchA->ERK Enhances EchA->Bax Inhibits EchA->Caspase3 Inhibits EIU_Workflow A Acclimatize Lewis Rats B Induce Uveitis (LPS injection) A->B C Administer this compound (or vehicle control) B->C D Wait 24 hours C->D E Collect Aqueous Humor D->E G Histological Analysis of Eye Tissue D->G F Analyze Inflammatory Markers (Cells, Protein, TNF-α) E->F ARPE19_Workflow A Culture ARPE-19 Cells B Pre-treat with this compound A->B C Induce Oxidative Stress (e.g., H₂O₂) B->C D Incubate for specified time C->D E Assess Cell Viability (MTT) D->E F Measure ROS Levels (DCFH-DA) D->F G Analyze Protein Expression (Western Blot) D->G

References

Echinochrome A: Application Notes and Protocols for Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echinochrome A (EchA), a polyhydroxynaphthoquinone pigment derived from sea urchins, has emerged as a promising therapeutic candidate for a range of pathologies, owing to its potent antioxidant, anti-inflammatory, and neuroprotective properties.[1][2] Its multifaceted mechanism of action, which includes scavenging of reactive oxygen species (ROS), chelation of metal ions, modulation of critical signaling pathways, and enhancement of mitochondrial function, makes it a compelling molecule for investigation in the context of neurodegenerative diseases.[3] This document provides detailed application notes and experimental protocols for the use of this compound in preclinical models of Alzheimer's Disease, Parkinson's Disease, and Huntington's Disease.

Alzheimer's Disease (AD) Models

This compound presents a multi-target therapeutic potential for Alzheimer's disease by addressing key pathological features, including cholinergic dysfunction, oxidative stress, and neuroinflammation. EchA has been shown to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, which is deficient in AD brains.[1]

Quantitative Data Summary: this compound in Alzheimer's Disease Models
ParameterModel SystemThis compound Concentration/DoseObserved EffectReference
AChE Inhibition In vitro (enzymatic assay)IC50: 16.4 μMInhibition of acetylcholinesterase activity.[3]
Cell Viability SH-SY5Y cells + Aβ4210 µg/mLPrevention and treatment of Aβ42-induced reduction in cell viability.[4]
Antioxidant Capacity SH-SY5Y cells + Aβ4210 µg/mLReduction of oxidative stress caused by Aβ42.[4]
Aβ42 Disaggregation In vitroNot specifiedA fraction of sea urchin coelomic fluid containing antioxidant molecules, including flavonoids, reduced oligomerized Aβ42.[5]
Experimental Protocols: Alzheimer's Disease Models

In Vitro: Aβ-Induced Neurotoxicity in SH-SY5Y Cells

This protocol describes the induction of amyloid-beta (Aβ)-mediated toxicity in human neuroblastoma SH-SY5Y cells and the assessment of the neuroprotective effects of this compound.

  • Cell Culture and Differentiation:

    • Culture SH-SY5Y cells in a complete medium (e.g., DMEM/F12 with 10% FBS).

    • To induce a neuronal phenotype, differentiate the cells by treating with 10 µM all-trans-retinoic acid (RA) for 6 days.[6]

  • Aβ42 Preparation:

    • Prepare Aβ42 oligomers as they are considered the most toxic species.[7] Briefly, solubilize synthetic Aβ42 peptide in a solvent like NaOH or NH4OH and then dilute in culture medium to promote oligomerization.

  • This compound Treatment and Aβ42 Challenge:

    • Prevention: Pre-incubate differentiated SH-SY5Y cells with various concentrations of this compound (e.g., 1-10 µg/mL) for 1 to 6 hours.[4]

    • Following pre-incubation, add Aβ42 oligomers (e.g., 5 µM) to the culture medium and incubate for 48 hours.[4]

    • Treatment: First, incubate the differentiated cells with Aβ42 oligomers (e.g., 5 µM) for 48 hours to induce toxicity.[4]

    • Then, add this compound (e.g., 10 µg/mL) to the culture medium and incubate for an additional 24 hours.[4]

  • Assessment of Neuroprotection:

    • Cell Viability: Measure cell viability using the MTT assay.[2] After treatment, incubate cells with MTT solution (0.5 mg/mL) for 2-4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure absorbance at 540 nm.[4]

    • Oxidative Stress: Assess intracellular ROS levels using a fluorescent probe like DCFH-DA.

In Vivo: APP/PS1 Mouse Model

This protocol outlines the administration of this compound to the APP/PS1 transgenic mouse model of Alzheimer's disease to evaluate its effects on amyloid pathology.

  • Animal Model:

    • Use APP/PS1 double transgenic mice, which develop age-dependent amyloid plaques.[8]

  • This compound Administration:

    • Based on general in vivo studies with EchA, a starting dose could be in the range of 0.1 mg/kg, administered intraperitoneally (IP).[9][10]

    • Treatment can be initiated either before (preventive) or after (therapeutic) the typical onset of plaque deposition (around 7 weeks of age for preventive and 35 weeks for therapeutic).[8] The duration of treatment can range from several weeks to months.

  • Evaluation of Therapeutic Efficacy:

    • Amyloid Plaque Quantification:

      • At the end of the treatment period, sacrifice the mice and perfuse with PBS followed by 4% paraformaldehyde.

      • Prepare brain sections and perform immunohistochemistry using an anti-Aβ antibody (e.g., 6E10).

      • Quantify the Aβ plaque burden in the hippocampus and cortex by analyzing the percentage of the area occupied by plaques.[8][11]

    • Biochemical Analysis:

      • Homogenize brain tissue to measure levels of soluble and insoluble Aβ40 and Aβ42 using ELISA.

    • Neuroinflammation:

      • Assess microglial and astrocyte activation by immunohistochemistry for markers such as Iba1 and GFAP, respectively.

Signaling Pathway Visualization

EchA_AD_Pathway EchA This compound Abeta Amyloid-β Aggregation EchA->Abeta Inhibits Aggregation OxidativeStress Oxidative Stress EchA->OxidativeStress Inhibits AChE Acetylcholinesterase EchA->AChE Inhibits PI3K PI3K EchA->PI3K Activates Neuroinflammation Neuroinflammation EchA->Neuroinflammation Inhibits Abeta->OxidativeStress Induces Abeta->Neuroinflammation Induces NeuronalSurvival Neuronal Survival OxidativeStress->NeuronalSurvival Inhibits Akt Akt PI3K->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits Akt->NeuronalSurvival Promotes Tau Tau Hyperphosphorylation GSK3b->Tau Promotes Neuroinflammation->NeuronalSurvival Inhibits

Caption: EchA's multi-target action in Alzheimer's disease models.

Parkinson's Disease (PD) Models

This compound demonstrates significant potential in Parkinson's disease models through its ability to counteract oxidative stress, a key driver of dopaminergic neuron degeneration. It also shows promise in modulating pathways related to protein aggregation and cell survival.

Quantitative Data Summary: this compound in Parkinson's Disease Models
ParameterModel SystemThis compound Concentration/DoseObserved EffectReference
Cell Viability PC12 cells + 6-OHDA10 μM (of a related compound)Increased cell viability after 6-OHDA exposure.[1]
Dopaminergic Neuron Loss 6-OHDA mouse model5 mg/kg (of a related compound)Ameliorated the loss of TH-positive neurons.[1]
Motor Impairment 6-OHDA mouse model5 mg/kg (of a related compound)Ameliorated motor deficits.[1]
Dopamine (B1211576) Levels 6-OHDA mouse modelNot specified for EchAA related compound, Echinacoside, increased dopamine levels.[12]
Experimental Protocols: Parkinson's Disease Models

In Vitro: 6-OHDA-Induced Neurotoxicity in PC12 or SH-SY5Y Cells

This protocol details the use of the neurotoxin 6-hydroxydopamine (6-OHDA) to model Parkinson's disease in vitro and to assess the protective effects of this compound.

  • Cell Culture:

    • Culture PC12 or SH-SY5Y cells in an appropriate medium. For neuronal differentiation, PC12 cells can be treated with NGF, and SH-SY5Y cells with retinoic acid.

  • 6-OHDA Treatment:

    • Prepare a fresh solution of 6-OHDA in a vehicle containing an antioxidant (e.g., 0.1% ascorbic acid) to prevent auto-oxidation.

    • Expose the differentiated cells to a concentration of 6-OHDA that induces approximately 50% cell death (e.g., 100-250 µM for PC12 cells, 60 µM for SH-SY5Y cells) for 24 hours.[1][13]

  • This compound Application:

    • Pre-treat the cells with various concentrations of this compound (e.g., 1-25 µM) for a specified period (e.g., 1-2 hours) before adding 6-OHDA.

  • Assessment of Neuroprotection:

    • Cell Viability: Use the MTT assay to quantify cell survival.[1]

    • Apoptosis: Measure apoptosis by staining with Annexin V/Propidium Iodide and analyzing via flow cytometry.

    • Oxidative Stress: Quantify intracellular ROS levels using fluorescent probes.

    • Mitochondrial Function: Assess mitochondrial membrane potential using dyes like TMRE or JC-1.

In Vivo: 6-OHDA-Induced Mouse Model

This protocol describes the unilateral injection of 6-OHDA into the mouse striatum to create a lesion of the nigrostriatal pathway, a hallmark of Parkinson's disease.

  • Animal Model and Surgery:

    • Anesthetize mice and place them in a stereotaxic frame.

    • Inject 6-OHDA unilaterally into the striatum. This will cause a progressive loss of dopaminergic neurons in the substantia nigra.

  • This compound Administration:

    • Administer this compound (e.g., via IP injection) either before (pre-treatment) or after (post-treatment) the 6-OHDA lesion. Dosing regimens can be based on general toxicity and efficacy studies.

  • Evaluation of Therapeutic Efficacy:

    • Behavioral Assessment:

      • Rotarod Test: To assess motor coordination and balance.

      • Apomorphine- or Amphetamine-Induced Rotation Test: To quantify the extent of the unilateral dopamine depletion.

    • Histological Analysis:

      • After a designated period (e.g., 2-4 weeks post-lesion), perfuse the animals and prepare brain sections.

      • Perform tyrosine hydroxylase (TH) immunohistochemistry to visualize and quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.[1]

    • Neurochemical Analysis:

      • Use HPLC to measure the levels of dopamine and its metabolites (DOPAC, HVA) in the striatum.[14]

Signaling Pathway Visualization

EchA_PD_Pathway EchA This compound OxidativeStress Oxidative Stress EchA->OxidativeStress Inhibits MitochondrialDysfunction Mitochondrial Dysfunction EchA->MitochondrialDysfunction Inhibits Nrf2 Nrf2 EchA->Nrf2 Activates Autophagy Autophagy EchA->Autophagy Promotes DopaminergicNeuron Dopaminergic Neuron Survival OxidativeStress->DopaminergicNeuron Damages MitochondrialDysfunction->DopaminergicNeuron Damages AlphaSynuclein α-synuclein Aggregation AlphaSynuclein->DopaminergicNeuron Damages ARE Antioxidant Response Element (ARE) Nrf2->ARE Activates ARE->DopaminergicNeuron Protects Autophagy->AlphaSynuclein Clears

Caption: EchA's neuroprotective mechanisms in Parkinson's disease models.

Huntington's Disease (HD) Models

The application of this compound in Huntington's disease models is less explored. However, its established antioxidant and anti-inflammatory properties suggest it could be beneficial in mitigating the cellular stress associated with the mutant huntingtin protein.

Quantitative Data Summary: this compound in Huntington's Disease Models

Currently, there is a lack of specific quantitative data on the effects of this compound in dedicated Huntington's disease models. The following table is a template for future research findings.

ParameterModel SystemThis compound Concentration/DoseObserved EffectReference
Cell Viability Mutant huntingtin-expressing cells---
Mutant Huntingtin Aggregates In vitro / In vivo---
Motor Function R6/2 mouse model---
Striatal Volume R6/2 mouse model---
Experimental Protocols: Huntington's Disease Models

In Vitro: Mutant Huntingtin-Expressing Cells

This protocol provides a framework for assessing the effects of this compound on cells expressing the mutant huntingtin (mHtt) protein.

  • Cell Lines:

    • Utilize cell lines that express a fragment of the human huntingtin gene with an expanded polyglutamine tract, such as PC12 or ST14A cells.

  • This compound Treatment:

    • Treat the mHtt-expressing cells with a range of this compound concentrations (e.g., 1-50 µM).

  • Assessment of Protective Effects:

    • Cell Viability: Measure cell viability using the MTT or similar assays.

    • mHtt Aggregation:

      • Visualize mHtt aggregates using immunofluorescence microscopy.

      • Quantify the number and size of aggregates.

    • Oxidative Stress: Measure ROS levels and markers of oxidative damage.

In Vivo: R6/2 Mouse Model

This protocol suggests a potential approach for evaluating this compound in the R6/2 transgenic mouse model, which exhibits a rapid and progressive HD-like phenotype.

  • Animal Model:

    • Use R6/2 mice, which express exon 1 of the human huntingtin gene with an expanded CAG repeat.

  • This compound Administration:

    • Administer this compound via a suitable route (e.g., IP injection or oral gavage) starting from an early symptomatic stage.

  • Evaluation of Therapeutic Efficacy:

    • Motor Function:

      • Rotarod Test: To assess motor coordination.

      • Grip Strength Test: To measure muscle strength.

    • Survival and Body Weight:

      • Monitor animal survival and record body weight regularly.

    • Histopathology:

      • At the end of the study, analyze brain sections for mHtt aggregates, neuronal loss, and glial activation in the striatum and cortex.

    • Striatal Volume:

      • If available, use magnetic resonance imaging (MRI) to longitudinally measure changes in striatal volume.[6][15]

Signaling Pathway Visualization

EchA_HD_Pathway EchA This compound OxidativeStress Oxidative Stress EchA->OxidativeStress Inhibits MitochondrialDysfunction Mitochondrial Dysfunction EchA->MitochondrialDysfunction Inhibits Neuroinflammation Neuroinflammation EchA->Neuroinflammation Inhibits StriatalNeuron Striatal Neuron Survival EchA->StriatalNeuron Promotes Survival mHtt Mutant Huntingtin Aggregation mHtt->OxidativeStress Induces mHtt->MitochondrialDysfunction Induces mHtt->Neuroinflammation Induces OxidativeStress->StriatalNeuron Damages MitochondrialDysfunction->StriatalNeuron Damages Neuroinflammation->StriatalNeuron Damages

Caption: Potential therapeutic pathways of EchA in Huntington's disease models.

Conclusion

This compound holds considerable promise as a therapeutic agent for neurodegenerative diseases due to its ability to target multiple pathological pathways simultaneously. The protocols and data presented here provide a foundation for researchers to further investigate the efficacy and mechanisms of this compound in various preclinical models. Further studies are warranted to optimize dosing, administration routes, and to fully elucidate its therapeutic potential in these devastating disorders.

References

Formulation of Echinochrome A for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echinochrome A (EchA), a pentahydroxynaphthoquinone pigment isolated from sea urchins, is a potent antioxidant and anti-inflammatory agent.[1][2] The clinically approved drug Histochrome®, containing the sodium salts of EchA, is used in ophthalmology and cardiology.[1][3] However, the poor water solubility and susceptibility to oxidation of EchA in its pure form present significant challenges for its formulation in in vivo studies.[1][3] This document provides detailed application notes and protocols for the formulation of this compound for preclinical in vivo research, focusing on enhancing its solubility, stability, and bioavailability.

Formulation Strategies for this compound

The primary hurdles in formulating EchA for in vivo administration are its low aqueous solubility and tendency to degrade via oxidation.[1][3] Several strategies have been developed to address these issues, each with its own advantages and applications.

1. Sodium Salts Solution (Histochrome®-like formulation): The most straightforward approach is the use of di- and tri-sodium salts of EchA, which significantly improves water solubility. This is the basis of the commercially available drug Histochrome®.[1][3]

2. Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, forming inclusion complexes with enhanced aqueous solubility and stability. β-cyclodextrin has been reported to form complexes with EchA.[1]

3. Carrageenan Complexes: Carrageenans, sulfated polysaccharides from red seaweeds, can form complexes with EchA, improving its solubility and protecting it from oxidative degradation.[4] These complexes have shown promise as antiviral agents.

4. Electrospun Polymeric Micro-/Nanofibers: Incorporating EchA into polymeric nanofibers, such as those made from polycaprolactone (B3415563) (PCL) and polyvinylpyrrolidone (B124986) (PVP), can enhance its dissolution and bioavailability, particularly for oral administration.[1][3] This method allows for controlled release of the active agent.

Quantitative Data on this compound Formulations

The following tables summarize key quantitative data from various studies on this compound formulations.

Table 1: In Vivo Dosages and Administration Routes of this compound

Animal ModelFormulation/VehicleDosageAdministration RouteTherapeutic Area InvestigatedReference
RatsEchA in 2% DMSO1 and 10 mg/kgOralArterial Thrombosis[5]
RatsEchA in 10% DMSO1 mg/kgOralDiabetes
RatsIntravenous injection of EchA0.1, 1, and 10 mg/kgIntravenousUveitis[2]
MiceEchA administered orallyNot specifiedOralInflammatory Bowel Disease[2]
MiceEchA administered once a day after myocardial infarctionNot specifiedNot specifiedMyocardial Infarction[6]

Table 2: Dissolution Profile of this compound from Electrospun Nanofibers

FormulationpH% Release (at 30 min)% Release (at 180 min)Reference
PVP-EchA fiber mats1.291.1 ± 4.7Not reported[7]
PVP-EchA fiber mats4.595.1 ± 4.0Not reported[7]
PVP-EchA fiber mats6.893.3 ± 0.7Not reported[7]
Neat EchA in cellulose (B213188) capsules1.2< 20~ 40[3]
PCL-EchA/PVP-EchA (1:3) fibrous matrices1.2~ 80> 90[3]

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Oral Administration

This protocol is based on methodologies used in studies investigating the effects of orally administered EchA.

Materials:

  • This compound (pure compound)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile phosphate-buffered saline (PBS) or sterile water

  • Sterile glass vials

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • To prepare a stock solution, dissolve EchA in a minimal amount of DMSO. For example, for a final concentration of 1 mg/mL in 10% DMSO, dissolve 10 mg of EchA in 1 mL of DMSO.

  • Vortex thoroughly until the EchA is completely dissolved.

  • For the final formulation, dilute the stock solution with sterile PBS or water to achieve the desired final concentration and DMSO percentage (e.g., 2% or 10%). For instance, to make a 1 mg/mL solution in 10% DMSO, add 9 mL of sterile water to the 1 mL of 10 mg/mL EchA in DMSO stock solution.

  • Vortex the final solution to ensure homogeneity.

  • The formulation is now ready for oral gavage. Prepare fresh daily to minimize degradation.

Protocol 2: Preparation of Carrageenan-Echinochrome A Complex

This protocol describes the formation of a complex between carrageenan and EchA to improve its solubility and stability.

Materials:

  • This compound

  • κ-Carrageenan

  • Deionized water

  • Ethanol

  • Magnetic stirrer with heating plate

  • Sterile containers

Procedure:

  • Prepare a 1% (w/v) κ-carrageenan solution by dissolving 10 mg of κ-carrageenan in 1 mL of deionized water. Heat the solution to 50°C while stirring to facilitate dissolution.

  • Prepare a stock solution of this compound (e.g., 10 mg/mL) in ethanol.

  • To form the complex, add the EchA stock solution to the carrageenan solution. A common ratio is 10:1 (v/v) of carrageenan solution to EchA solution. For example, add 0.1 mL of the 10 mg/mL EchA stock solution to 1 mL of the 1% carrageenan solution.

  • Stir the mixture at room temperature until a homogenous complex is formed.

  • This complex can be further utilized for in vitro assays or adapted for in vivo use, which may require further purification and sterilization steps depending on the administration route.

Protocol 3: General Method for Preparation of this compound-Loaded Electrospun Nanofibers

This protocol outlines the general steps for fabricating EchA-loaded nanofibers for potential oral delivery.

Materials:

  • This compound

  • Polycaprolactone (PCL)

  • Polyvinylpyrrolidone (PVP)

  • Appropriate solvent system (e.g., a mixture of dichloromethane (B109758) and methanol)

  • Electrospinning apparatus (high-voltage power supply, syringe pump, spinneret, collector)

Procedure:

  • Prepare the polymer solution by dissolving PCL and/or PVP in the chosen solvent system. The concentration will depend on the desired fiber morphology and needs to be optimized.

  • Disperse this compound into the polymer solution at the desired loading concentration. Ensure thorough mixing to achieve a homogenous dispersion.

  • Load the EchA-polymer solution into a syringe and mount it on the syringe pump of the electrospinning apparatus.

  • Set the electrospinning parameters, including the applied voltage, the distance between the spinneret and the collector, and the flow rate of the solution. These parameters need to be optimized to obtain uniform nanofibers.

  • Initiate the electrospinning process to collect the EchA-loaded nanofibers on the collector.

  • The resulting nanofiber mat can be dried under vacuum to remove any residual solvent.

  • For in vivo oral administration, the nanofiber mat can be enclosed in a gelatin capsule.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects through the modulation of several key signaling pathways. Its primary mechanism is attributed to its potent antioxidant properties, which involve direct scavenging of reactive oxygen species (ROS) and chelation of metal ions.[2] This antioxidant activity subsequently influences downstream inflammatory and cell survival pathways.

// Nodes EchA [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPK [label="MAPK Pathways\n(ERK1/2, JNK, p38)", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; SrcLyn [label="Src-Lyn-p110δ\nPathway", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation [label="Inflammation\n(↓ TNF-α, IL-1β, IL-6)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellSurvival [label="Cell Survival\n& Proliferation", fillcolor="#34A853", fontcolor="#FFFFFF"]; AntioxidantDefense [label="Antioxidant Defense", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges EchA -> ROS [label="Scavenges", color="#EA4335"]; ROS -> MAPK [style=dashed, color="#5F6368"]; ROS -> NFkB [style=dashed, color="#5F6368"]; EchA -> MAPK [label="Inhibits", color="#EA4335"]; EchA -> NFkB [label="Inhibits", color="#EA4335"]; EchA -> SrcLyn [label="Activates", color="#34A853"]; MAPK -> Inflammation [style=dashed, color="#5F6368"]; NFkB -> Inflammation [style=dashed, color="#5F6368"]; SrcLyn -> CellSurvival [style=dashed, color="#5F6368"]; EchA -> AntioxidantDefense [label="Promotes", color="#34A853"]; } dot this compound signaling pathways.

General Experimental Workflow for In Vivo Studies

The following diagram illustrates a typical workflow for conducting in vivo studies with this compound formulations.

// Nodes Formulation [label="1. Formulation Preparation\n(e.g., Solution, Complex, Nanofibers)", fillcolor="#F1F3F4", fontcolor="#202124"]; QC [label="2. Quality Control\n(Solubility, Stability, Purity)", fillcolor="#F1F3F4", fontcolor="#202124"]; AnimalModel [label="3. Animal Model Selection\n& Acclimatization", fillcolor="#F1F3F4", fontcolor="#202124"]; Administration [label="4. In Vivo Administration\n(Oral, IV, IP, etc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitoring [label="5. Monitoring\n(Clinical Signs, Body Weight)", fillcolor="#FBBC05", fontcolor="#202124"]; Endpoint [label="6. Endpoint Analysis\n(Blood, Tissue Collection)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="7. Data Analysis\n(Biochemical, Histological, Molecular)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Conclusion [label="8. Conclusion & Reporting", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Formulation -> QC [color="#5F6368"]; QC -> Administration [color="#5F6368"]; AnimalModel -> Administration [color="#5F6368"]; Administration -> Monitoring [color="#5F6368"]; Monitoring -> Endpoint [color="#5F6368"]; Endpoint -> Analysis [color="#5F6368"]; Analysis -> Conclusion [color="#5F6368"]; } dot General workflow for in vivo studies.

Conclusion

The successful in vivo application of this compound hinges on the appropriate selection and preparation of its formulation. Overcoming its inherent challenges of poor water solubility and stability is crucial for obtaining reliable and reproducible preclinical data. The protocols and data presented in this document provide a comprehensive guide for researchers to develop and utilize this compound formulations in their in vivo studies, paving the way for further exploration of its therapeutic potential. Researchers should carefully consider the specific aims of their study, the animal model, and the desired pharmacokinetic profile when choosing a formulation strategy. Further optimization of the described protocols may be necessary to suit specific experimental conditions.

References

Application Notes: Echinochrome A as a Potential Anti-inflammatory Drug

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Echinochrome A (Ech A), a polyhydroxylated 1,4-naphthoquinone (B94277) pigment isolated from the shells, spines, and eggs of sea urchins, is a bioactive marine compound with significant therapeutic potential.[1][2][3] It is the active ingredient in the clinically approved Russian drug Histochrome®, used in cardiology and ophthalmology.[4][5][6] Extensive research has highlighted its potent antioxidant and anti-inflammatory properties, making it a compelling candidate for the development of new anti-inflammatory therapies.[3][7] Ech A exerts its effects by modulating key signaling pathways involved in the inflammatory response, reducing oxidative stress, and regulating immune cell function.[1][5][8] These application notes provide a summary of the quantitative data, key mechanisms of action, and detailed experimental protocols for researchers investigating this compound.

Mechanism of Action

This compound mitigates inflammation through a multi-targeted approach, primarily by inhibiting pro-inflammatory signaling cascades, activating the cellular antioxidant response, and modulating immune cell phenotypes.

1. Inhibition of Pro-inflammatory Pathways (NF-κB and MAPK)

Ech A is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[1][9] It can prevent the nuclear translocation of the NF-κB p65 subunit, thereby suppressing the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4][10] Additionally, Ech A has been shown to modulate Mitogen-Activated Protein Kinase (MAPK) pathways, including p38 MAPK, which are crucial for the production of inflammatory mediators.[11][12]

NF_kB_Inhibition cluster_stimulus Inflammatory Stimulus (e.g., LPS, ROS) cluster_echA This compound Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Complex Stimulus->IKK EchA This compound EchA->IKK Inhibits NFkB_nuc NF-κB EchA->NFkB_nuc Inhibits Translocation pIkB p-IκBα IKK->pIkB Phosphorylates IkB IκBα NFkB NF-κB (p65/p50) NFkB->NFkB_nuc Translocation pIkB->IkB Degradation pIkB->NFkB Release NFkB_IkB NF-κB IκBα NFkB_IkB->IKK DNA DNA (Promoter Region) NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) DNA->Cytokines Transcription

Caption: this compound inhibits the NF-κB signaling pathway.

2. Activation of Antioxidant Pathways (Nrf2/HO-1)

A key mechanism of Ech A is its ability to combat oxidative stress, a common feature of inflammatory diseases.[8] Ech A upregulates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[8][11] Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm. Ech A promotes the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) and initiates the transcription of protective antioxidant enzymes like Heme Oxygenase-1 (HO-1), Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPX).[1][8][11]

Nrf2_Activation cluster_stimulus Oxidative Stress cluster_echA This compound Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS ROS Keap1_Nrf2 Keap1 Nrf2 ROS->Keap1_Nrf2 Induces Dissociation EchA This compound EchA->Keap1_Nrf2 Promotes Dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1_Nrf2->Nrf2 Release Degradation Keap1_Nrf2->Degradation Ubiquitination & Degradation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Antioxidants Antioxidant Enzymes (HO-1, SOD, CAT) ARE->Antioxidants Transcription

Caption: this compound activates the Nrf2 antioxidant pathway.

3. Modulation of Immune Cells

Ech A influences the inflammatory environment by modulating the function and differentiation of key immune cells. It has been shown to promote the generation of anti-inflammatory T-regulatory (Treg) cells, which are crucial for maintaining immune homeostasis.[5][13] Furthermore, Ech A can suppress the activation of pro-inflammatory M1 macrophages while inducing the differentiation of anti-inflammatory M2 macrophages, which are involved in resolving inflammation and tissue repair.[2][5] This shift from an M1 to an M2 phenotype is a critical step in dampening the inflammatory response.

Quantitative Data on Anti-inflammatory Effects

The efficacy of this compound has been quantified in various in vivo and in vitro models.

Table 1: In Vivo Anti-inflammatory Effects of this compound

Model SystemEch A DoseKey FindingsReference
Endotoxin-Induced Uveitis (Rat)0.1, 1, 10 mg/kg (IV)Dose-dependently reduced TNF-α levels in intraocular fluid to 405.4, 276.0, and 225.7 pg/mL, respectively. Suppressed nuclear translocation of NF-κB p65.[4]
DNCB-Induced Atopic Dermatitis (Mouse)N/ADecreased production of IFN-γ, IL-4, and IL-13 in skin lesions. Reduced mast cell infiltration.[7]
Experimental Colitis (Mouse)N/A (IV injection)Prevented body weight loss and lethality. Stimulated the generation of regulatory T (Treg) cells.[5]
Ovalbumin-Induced Asthma (Mouse)0.1 and 1 mg/kg (IP)Lowered serum levels of IgE, IL-4, and IL-1β. Modulated the Keap1/Nrf2 signaling pathway.[8][14]
Sepsis-Induced Renal Injury (Rat)N/ADecreased serum levels of IL-6 and TNF-α.[15][16]

Table 2: Effects of this compound on Antioxidant Markers

Model SystemEch A DoseEffect on Antioxidant MarkersReference
Sepsis Model (Rat)N/AIncreased antioxidant activities (GSH, SOD).[4]
Diabetic Nephropathy (db/db Mouse)3 mg/kg/day (IP)Enhanced NRF2/HO-1 signaling. Increased ATP production. Decreased renal malondialdehyde (MDA).[11]
Ovalbumin-Induced Asthma (Mouse)0.1 and 1 mg/kg (IP)Increased levels of GSH, SOD, GST, and CAT in liver, spleen, and kidney.[3][14]
Diabetic MiceN/AIncreased glutathione-S-transferase (GST), SOD, and CAT activities.[13]

Experimental Protocols

The following are generalized protocols for assessing the anti-inflammatory potential of this compound. Researchers should optimize concentrations, incubation times, and specific reagents based on their experimental setup.

Protocol 1: In Vitro Anti-inflammatory Activity in Macrophages

This protocol outlines the assessment of Ech A's ability to suppress inflammatory responses in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Workflow Diagram

In_Vitro_Workflow A 1. Seed Macrophages (e.g., RAW 264.7 cells) B 2. Pre-treat with Ech A (Various concentrations) for 1-2h A->B C 3. Stimulate with LPS (e.g., 1 µg/mL) for 24h B->C D 4. Collect Supernatant & Cell Lysate C->D E Analyze Supernatant: - Nitric Oxide (Griess Assay) - Cytokines (ELISA for TNF-α, IL-6) D->E F Analyze Cell Lysate: - Protein Expression (Western Blot) (p-NF-κB, iNOS, COX-2, Nrf2) D->F

Caption: General workflow for in vitro analysis of Ech A.

Methodology

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed cells in appropriate plates (e.g., 96-well for viability/Griess assay, 6-well for Western Blot/ELISA) and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1-50 µM) for 1-2 hours. Include a vehicle control group. Note: Due to poor water solubility, Ech A may need to be dissolved in a suitable solvent like DMSO. Ensure final solvent concentration is non-toxic to cells (typically <0.1%).[6]

  • Stimulation: Add LPS (e.g., 1 µg/mL) to the wells (except for the negative control group) and incubate for the desired period (e.g., 24 hours for cytokine release).

  • Nitrite (B80452) Measurement (Griess Assay): Collect 50 µL of cell culture supernatant. Mix with 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B. Measure absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA): Collect cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using commercially available ELISA kits according to the manufacturer's instructions.

  • Cell Lysis and Western Blot: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against target proteins (e.g., p-p65 NF-κB, iNOS, p-p38, Nrf2, HO-1) and a loading control (e.g., β-actin). Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system.

Protocol 2: In Vivo Murine Model of Atopic Dermatitis

This protocol describes the induction of atopic dermatitis (AD)-like skin lesions in NC/Nga mice using 2,4-dinitrochlorobenzene (DNCB) to evaluate the therapeutic effect of Ech A.[7]

Methodology

  • Animal Model: Use male NC/Nga mice, which are genetically predisposed to developing AD-like symptoms. Acclimatize animals for at least one week before the experiment.

  • Sensitization: Shave the dorsal skin of the mice. Apply a 1% DNCB solution (dissolved in an acetone/olive oil mixture) to the shaved back and ears to induce sensitization.

  • Challenge: After one week, repeatedly challenge the mice by applying a 0.4% DNCB solution to the same areas three times a week for 5-6 weeks to induce chronic AD-like lesions.

  • Ech A Administration: During the challenge phase, administer this compound daily via intraperitoneal injection (e.g., 0.1-1 mg/kg) or topical application. The control group should receive the vehicle.

  • Clinical Score Assessment: Evaluate the severity of skin lesions weekly. Score dermatitis severity based on clinical signs such as erythema/hemorrhage, edema, excoriation/erosion, and scaling/dryness on a scale of 0 (none) to 3 (severe).

  • Measurement of Skin Barrier Function: Measure transepidermal water loss (TEWL) and skin hydration using appropriate probes to assess skin barrier integrity.

  • Sample Collection: At the end of the experiment, collect blood serum and dorsal skin tissue.

  • Histological Analysis: Fix skin tissue in 10% formalin, embed in paraffin, and section. Stain with Hematoxylin and Eosin (H&E) to assess epidermal thickness and with Toluidine Blue to quantify mast cell infiltration.

  • Immunological Analysis:

    • Serum IgE: Measure the total IgE levels in the collected serum using an ELISA kit.

    • Cytokine Expression: Homogenize skin tissue to extract protein or RNA. Measure the levels of inflammatory cytokines (IFN-γ, IL-4, IL-13) using ELISA or RT-qPCR.

Application Notes and Future Directions

  • Therapeutic Potential: this compound's ability to target multiple key pathways—NF-κB, Nrf2, and immune cell polarization—positions it as a strong candidate for treating a wide range of inflammatory conditions, including dermatitis, inflammatory bowel disease, asthma, and sepsis.[5][7][8][15]

  • Formulation Challenges: A significant hurdle for the clinical application of Ech A is its poor water solubility.[6] Future research should focus on developing novel drug delivery systems, such as nanoformulations or polymeric matrices, to improve its bioavailability and enable alternative administration routes (e.g., oral).[6]

  • Clinical Evidence: While preclinical data is robust, more extensive, large-scale, double-blind, randomized clinical trials are necessary to fully validate the efficacy and safety of Ech A in human inflammatory diseases.[17]

  • Combination Therapy: Investigating Ech A in combination with existing anti-inflammatory drugs could reveal synergistic effects, potentially allowing for lower doses of conventional drugs and reducing their associated side effects.

References

Application Notes and Protocols for Studying Mitochondrial Function with Echinochrome A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Echinochrome A (Ech A), a naturally occurring pigment isolated from sea urchins, has emerged as a significant compound for investigating and modulating mitochondrial function. Its multifaceted mechanism of action, encompassing antioxidant properties and the enhancement of mitochondrial biogenesis, makes it a valuable tool in various research and drug development contexts. These application notes provide an overview of Ech A's effects on mitochondria and detailed protocols for its use in experimental settings.

Introduction to this compound and Mitochondrial Function

This compound is a polyhydroxylated 1,4-naphthoquinone (B94277) that exhibits potent antioxidant and anti-inflammatory activities.[1][2] Its therapeutic potential is recognized in the clinically approved drug Histochrome®, used for cardiovascular and ophthalmic conditions.[3][4] At the cellular level, Ech A directly impacts mitochondrial health through several mechanisms:

  • Antioxidant Activity : Ech A is an effective scavenger of reactive oxygen species (ROS) and can chelate metal ions, thereby protecting mitochondria from oxidative damage.[1][5]

  • Enhancement of Mitochondrial Biogenesis : Ech A promotes the generation of new mitochondria by upregulating key transcriptional regulators.[5][6] This leads to an increase in mitochondrial mass and density within cells.[3][7]

  • Improved Bioenergetics : By stimulating mitochondrial biogenesis, Ech A enhances cellular respiratory capacity, leading to increased oxygen consumption and ATP production.[5][7]

Key Signaling Pathways Modulated by this compound

This compound's influence on mitochondrial function is mediated through the modulation of specific signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.

Mitochondrial Biogenesis Pathway

Ech A has been shown to activate the CREB/PGC-1α signaling cascade, a central pathway in mitochondrial biogenesis.[5][8] Activated CREB (cAMP response element-binding protein) stimulates the expression of PGC-1α (peroxisome proliferator-activated receptor-gamma coactivator-1α). PGC-1α, in turn, co-activates nuclear respiratory factor 1 (NRF-1), which then promotes the expression of mitochondrial transcription factor A (TFAM).[5][6] TFAM is essential for the replication and transcription of mitochondrial DNA (mtDNA).[5]

G EchA This compound CREB CREB (cAMP response element-binding protein) EchA->CREB activates pCREB p-CREB (Phosphorylated) CREB->pCREB phosphorylation PGC1a PGC-1α (Peroxisome proliferator-activated receptor a coactivator-1α) pCREB->PGC1a upregulates NRF1 NRF-1 (Nuclear Respiratory Factor 1) PGC1a->NRF1 co-activates TFAM TFAM (Mitochondrial Transcription Factor A) NRF1->TFAM upregulates MitoBiogenesis Mitochondrial Biogenesis TFAM->MitoBiogenesis promotes

Caption: this compound-induced mitochondrial biogenesis signaling pathway.
Cardioprotective and Anti-diabetic Nephropathy Pathways

In the context of cardiotoxicity and diabetic nephropathy, Ech A has been shown to modulate other pathways. For instance, it can protect cardiomyocytes from drug-induced damage by regulating MAPK signaling pathways (ERK1/2, JNK, and p38).[9] In a model of diabetic nephropathy, Ech A was found to inhibit the PKCι/p38 MAPK pathway and enhance the AMPKα/NRF2/HO-1 signaling pathway, leading to improved renal mitochondrial function.[10][11]

G EchA This compound AMPK AMPKα EchA->AMPK activates PKCi PKCι EchA->PKCi inhibits NRF2 NRF2 AMPK->NRF2 upregulates HO1 HO-1 NRF2->HO1 upregulates MitoFunction Improved Mitochondrial Function & Antioxidant Activity HO1->MitoFunction p38MAPK p38 MAPK PKCi->p38MAPK activates OxidativeStress Oxidative Stress & Fibrosis p38MAPK->OxidativeStress

Caption: this compound's dual role in a diabetic nephropathy model.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on mitochondrial parameters as reported in studies using the H9c2 rat cardio myoblast cell line.

Table 1: Effects of this compound on Mitochondrial Bioenergetics

ParameterEch A ConcentrationTreatment DurationResultReference
Oxygen Consumption Rate (OCR)5 µM24 hoursSignificant Increase[5]
10 µM24 hoursSignificant Increase[5]
Mitochondrial ATP Level5 µM24 hoursSignificant Increase[5]
10 µM24 hoursSignificant Increase[5]

Table 2: Effects of this compound on Mitochondrial Mass and Content

ParameterEch A ConcentrationTreatment DurationResultReference
Mitochondrial Mass (NAO Staining)5 µM24 hoursIncreased[5]
10 µM24 hoursIncreased (approx. 150%)[5][12]
Mitochondrial DNA Content5 µM24 hoursIncreased[5]
10 µM24 hoursIncreased[5]

Table 3: Protective Effects of this compound Against Cardiotoxic Agents

Cardiotoxic AgentEch A ConcentrationTreatment DurationProtective EffectReference
tBHP (50 µM)1 µM, 3 µM1 hourPrevented decrease in mitochondrial membrane potential and increase in ROS[4][13]
SNP (2 mM)1 µM, 3 µM1 hourPrevented decrease in mitochondrial membrane potential and increase in ROS[4][13]
Doxorubicin (5 µM)1 µM, 3 µM1 hourPrevented decrease in mitochondrial membrane potential and increase in ROS[4][13]

Experimental Protocols

The following are detailed protocols for key experiments to assess the effect of this compound on mitochondrial function.

Protocol 1: Assessment of Mitochondrial Biogenesis and Mass

This protocol describes how to measure changes in mitochondrial mass using 10-N-Nonyl Acridine Orange (NAO) staining and flow cytometry, and mitochondrial DNA (mtDNA) content using quantitative PCR (qPCR).

Materials:

  • H9c2 cells (or other suitable cell line)

  • This compound (purity >99%)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 10-N-Nonyl Acridine Orange (NAO) dye

  • DNA extraction kit

  • Primers for a mitochondrial gene (e.g., MT-CO1) and a nuclear gene (e.g., B2M)

  • qPCR master mix

  • Flow cytometer

  • qPCR instrument

Workflow:

G cluster_0 Cell Culture and Treatment cluster_1 Mitochondrial Mass (NAO Staining) cluster_2 Mitochondrial DNA Content (qPCR) A Seed H9c2 cells B Treat with Ech A (e.g., 5, 10 µM for 24h) A->B C Harvest and wash cells B->C F Extract total DNA B->F D Incubate with NAO dye C->D E Analyze by Flow Cytometry D->E G Perform qPCR for mitochondrial and nuclear genes F->G H Calculate relative mtDNA content G->H

Caption: Workflow for assessing mitochondrial biogenesis and mass.

Procedure:

  • Cell Culture and Treatment:

    • Culture H9c2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Seed cells in appropriate culture vessels (e.g., 6-well plates).

    • After 16-24 hours, treat the cells with desired concentrations of this compound (e.g., 0, 5, 10 µM) for 24 hours.

  • Mitochondrial Mass (NAO Staining):

    • Harvest the cells by trypsinization and wash with PBS.

    • Resuspend the cells in fresh medium containing NAO dye at a final concentration of 10 µM.

    • Incubate for 30 minutes at 37°C in the dark.

    • Wash the cells twice with PBS.

    • Resuspend the cells in PBS and analyze immediately using a flow cytometer with the appropriate laser and filter settings for NAO fluorescence.

  • Mitochondrial DNA Content (qPCR):

    • Harvest the cells and extract total genomic DNA using a commercial kit according to the manufacturer's instructions.

    • Perform qPCR using primers for a mitochondrial gene (e.g., cytochrome c oxidase subunit I, MT-CO1) and a nuclear gene (e.g., beta-2-microglobulin, B2M) for normalization.

    • Calculate the relative mtDNA content using the ΔΔCt method, where the ratio of the mitochondrial gene to the nuclear gene in treated cells is compared to that in control cells.

Protocol 2: Measurement of Mitochondrial Respiration (Oxygen Consumption Rate)

This protocol outlines the use of an extracellular flux analyzer (e.g., Seahorse XF) to measure the oxygen consumption rate (OCR) in live cells.

Materials:

  • H9c2 cells

  • This compound

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium

  • Glucose, pyruvate, and glutamine

  • Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A

Procedure:

  • Cell Seeding and Treatment:

    • Seed H9c2 cells in a Seahorse XF cell culture microplate at an appropriate density.

    • Allow cells to attach and grow for 16-24 hours.

    • Treat cells with this compound (e.g., 0, 5, 10 µM) for 24 hours.

  • Assay Preparation:

    • One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate at 37°C in a non-CO2 incubator.

    • Hydrate the sensor cartridge with Seahorse XF Calibrant and incubate at 37°C in a non-CO2 incubator.

    • Load the injection ports of the sensor cartridge with the mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A).

  • Seahorse XF Analyzer Operation:

    • Calibrate the sensor cartridge in the Seahorse XF analyzer.

    • Place the cell culture microplate in the analyzer and initiate the assay protocol.

    • The instrument will measure the basal OCR, followed by sequential injections of the stress test compounds to determine key parameters of mitochondrial respiration (ATP-linked respiration, maximal respiration, and non-mitochondrial respiration).

  • Data Analysis:

    • Analyze the OCR data to determine the effects of this compound on basal respiration, ATP production, maximal respiratory capacity, and spare respiratory capacity.

Protocol 3: Determination of Mitochondrial ATP Levels

This protocol describes the use of a luminescence-based assay (e.g., Mitochondrial ToxGlo™ Assay) to specifically measure ATP levels generated by mitochondria.

Materials:

  • H9c2 cells

  • This compound

  • Mitochondrial ToxGlo™ Assay kit (or similar)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed H9c2 cells in a white-walled 96-well plate.

    • After 16-24 hours, treat the cells with this compound (e.g., 0, 5, 10 µM) for 24 hours.

  • Assay Procedure:

    • Follow the manufacturer's protocol for the Mitochondrial ToxGlo™ Assay. This typically involves:

      • Adding a reagent that permeabilizes the cells and inhibits non-mitochondrial ATP production.

      • Incubating to allow for the depletion of cytosolic ATP.

      • Adding a second reagent that lyses the cells and provides the substrate for a luciferase reaction, generating a luminescent signal proportional to the mitochondrial ATP content.

  • Measurement and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Compare the luminescent signals from this compound-treated cells to those of untreated control cells to determine the relative change in mitochondrial ATP levels.

Conclusion

This compound is a powerful tool for studying mitochondrial function, with demonstrated effects on biogenesis, bioenergetics, and protection against oxidative stress. The protocols and data presented here provide a framework for researchers to investigate the intricate roles of mitochondria in health and disease and to explore the therapeutic potential of compounds that modulate mitochondrial activity.

References

Application Notes and Protocols: Echinochrome A in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Echinochrome A (Ech A), a pigment derived from sea urchins, is a polyhydroxynaphthoquinone known for its potent antioxidant and anti-inflammatory properties.[1] While clinically used in some countries for cardiovascular and ophthalmic diseases, its application in oncology is an emerging field of interest.[1][2] Recent studies indicate that Ech A exhibits anticancer effects through multiple mechanisms, including direct cytotoxicity to cancer cells, modulation of the tumor microenvironment, and regulation of key signaling pathways.[1][3] Notably, cancer cells appear to be more susceptible to Ech A than normal cells, suggesting a favorable therapeutic window.[3][4]

These notes provide a summary of the current research on this compound's effects on cancer cell lines, including quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action.

Data Presentation: Efficacy of this compound

The following tables summarize the quantitative data from studies investigating the effects of this compound on various cancer and non-cancer cell lines, as well as in vivo models.

Table 1: In Vitro Cytotoxicity of this compound on Various Cell Lines

Cell LineCell TypeEch A ConcentrationEffect on Cell ViabilityReference
A549, H460, H23 Non-Small Cell Lung Cancer (NSCLC)25 µMSignificant decrease[3]
B16F10 Murine Melanoma50 µMCytotoxic[4]
MRC5 Human Lung Fibroblast (Normal)Up to 100 µMViability remained above 80%[3]
Mouse Embryonic Stem Cells Normal Stem CellsUp to 500 µMNo change in viability[4]
Human Cardiac Progenitor Cells Normal Progenitor Cells0.5 - 10 µMSignificantly increased viability[4]
H9c2 Rat Cardiac MyoblastNot specifiedNo significant cytotoxicity observed in MTT assay[5]
A7r5 Rat Aortic Smooth MuscleNot specifiedNo significant cytotoxicity observed in MTT assay[5]

Table 2: In Vivo Efficacy of this compound

Cancer ModelAnimal ModelDose & AdministrationKey FindingsReference
Ehrlich Ascites Carcinoma (EAC)Swiss Albino Mice1 mg/kg, Intraperitoneal (i.p.)Reduced tumor volume, improved hematological parameters, preserved liver and kidney function.[1][6]
Ehrlich Ascites Carcinoma (EAC)Swiss Albino Mice1 mg/kg, i.p.Suppressed tumor growth, decreased lipid peroxidation, and improved antioxidant status (increased GSH, CAT, GST).[6]

Signaling Pathways and Mechanisms of Action

This compound exerts its anticancer effects by modulating multiple cellular signaling pathways. It has been shown to inhibit pro-tumorigenic pathways and activate protective, antioxidant responses. A key area of research is its effect on cancer-associated fibroblasts (CAFs), which are critical components of the tumor microenvironment.

G cluster_0 This compound Action cluster_1 Tumor Microenvironment (CAF) cluster_2 Cancer Cell EchA This compound NFkB NF-ĸB / STAT3 Inhibition EchA->NFkB Inhibits PKCi PKCι EchA->PKCi Inhibits MAPK MAPK Signaling (ERK, JNK, p38) EchA->MAPK Modulates PI3K PI3K/Akt Pathway EchA->PI3K Activates Cytokines IL-6, CCL2 (Pro-migratory Cytokines) NFkB->Cytokines Reduces Secretion Migration Cancer Cell Migration Cytokines->Migration Suppresses Apoptosis Apoptosis MAPK->Apoptosis PI3K->Apoptosis Inhibits Proliferation Cancer Cell Proliferation Apoptosis->Proliferation Reduces

Caption: this compound signaling pathways in cancer.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the efficacy of this compound in cancer cell line research.

Protocol 1: Cell Viability Assessment using CCK-8/MTT Assay

This protocol determines the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., A549, H460)

  • Normal fibroblast cell line (e.g., MRC5) for control

  • Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO or ethanol)

  • 96-well plates

  • CCK-8 or MTT reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Ech A Treatment: Prepare serial dilutions of this compound in culture medium (e.g., 0, 10, 25, 50, 100 µM). The final solvent concentration should be <0.1%.

  • Remove the old medium from the wells and add 100 µL of the Ech A-containing medium. Include untreated and solvent-only controls.

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • Assay:

    • For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

    • For MTT: Add 10 µL of MTT solution (5 mg/mL) and incubate for 4 hours. Then, remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance on a microplate reader. For CCK-8, measure at 450 nm. For MTT, measure at 570 nm.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control.

Protocol 2: Western Blot Analysis of Signaling Proteins

This protocol is used to detect changes in protein expression or activation (e.g., phosphorylation) in key signaling pathways like NF-ĸB or STAT3.

Materials:

  • Cells treated with this compound as described above.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking buffer (5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-PARP, anti-Caspase-3, anti-Actin).

  • HRP-conjugated secondary antibodies.

  • ECL chemiluminescence substrate.

Procedure:

  • Protein Extraction: Lyse the treated cells with ice-cold RIPA buffer.

  • Quantification: Determine protein concentration using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.

  • Antibody Incubation: Incubate the membrane with primary antibody overnight at 4°C.

  • Wash the membrane 3 times with TBST.

  • Incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane 3 times with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Protocol 3: CAF-Mediated Cancer Cell Migration Assay

This protocol assesses the ability of this compound to modulate the pro-migratory effects of cancer-associated fibroblasts (CAFs) on cancer cells.

G start 1. Culture Fibroblasts (e.g., MRC5) treat 2. Treat with this compound (e.g., 10 µM for 48h) start->treat collect 3. Collect Conditioned Medium (CM) treat->collect add_cm 5. Add CM to lower chamber collect->add_cm prep_cancer 4. Seed Cancer Cells (e.g., A549) in upper chamber of Transwell insert incubate 6. Incubate for 24h add_cm->incubate stain 7. Fix and Stain Migrated Cells incubate->stain quantify 8. Quantify Migration stain->quantify

Caption: Workflow for CAF-mediated cancer cell migration assay.

Procedure:

  • Prepare Conditioned Medium (CM):

    • Culture fibroblasts (e.g., MRC5) to 70-80% confluency.

    • Treat the cells with a non-toxic concentration of this compound (e.g., 10 µM) or vehicle control in serum-free medium for 48 hours.[3]

    • Collect the supernatant, centrifuge to remove cell debris, and store as Conditioned Medium (CM) at -80°C.

  • Transwell Migration Assay:

    • Seed cancer cells (e.g., A549) in the upper chamber of a Transwell insert (8 µm pore size) in serum-free medium.

    • Add the previously collected CM (from Ech A-treated or control fibroblasts) to the lower chamber.

    • Incubate for 12-24 hours to allow for cell migration.

  • Quantification:

    • Remove non-migrated cells from the top of the insert with a cotton swab.

    • Fix the migrated cells on the bottom of the membrane with methanol (B129727) and stain with crystal violet.

    • Count the number of migrated cells in several microscopic fields.

    • Compare the migration of cancer cells stimulated with CM from Ech A-treated fibroblasts versus control fibroblasts.

Conclusion

This compound demonstrates significant potential as an anticancer agent, exhibiting selective cytotoxicity against cancer cells and the ability to modulate the tumor microenvironment. Its mechanism involves the regulation of critical signaling pathways such as NF-ĸB, STAT3, and MAPKs.[1][3][7] The provided protocols offer a framework for researchers to further investigate the therapeutic applications of this compound in various cancer models. Future research should focus on elucidating the precise molecular targets and exploring its efficacy in combination with standard chemotherapeutic agents.

References

Delivery Systems for Enhancing Echinochrome A Bioavailability: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echinochrome A (EchA), a polyhydroxylated 1,4-naphthoquinone (B94277) pigment derived from sea urchins, exhibits a wide range of therapeutic properties, including potent antioxidant, anti-inflammatory, and cardioprotective effects.[1][2][3] However, its clinical application, particularly through oral administration, is significantly hampered by its poor water solubility and low stability, leading to limited bioavailability.[1][4] This document provides detailed application notes and experimental protocols for the development and evaluation of advanced delivery systems designed to overcome these limitations. The focus is on electrospun nanofibers, a promising approach for which ex vivo permeability data is available, as well as protocols for solid lipid nanoparticles (SLNs) and polymeric micelles as potential alternative carriers. Additionally, key signaling pathways modulated by this compound are illustrated to provide a mechanistic context for its therapeutic action.

Introduction to this compound and Bioavailability Challenges

This compound is the active substance in the drug Histochrome®, used for treating ophthalmic and ischemic heart diseases.[3] Its therapeutic potential extends to various other conditions, but its practical use is restricted by its near-insolubility in water.[3] This poor solubility is a major contributor to its low oral bioavailability, limiting the efficacy of orally administered formulations.[1] To address this challenge, various drug delivery strategies are being explored to enhance the dissolution rate, stability, and intestinal permeation of EchA.

Delivery System Approaches

This section details the formulation strategies for enhancing the bioavailability of this compound.

Electrospun Micro-/Nanofibers

Electrospinning is a versatile technique used to produce polymeric fibers with diameters ranging from nanometers to micrometers. These fibers can encapsulate drug molecules, increasing their surface area and dissolution rate, thereby improving bioavailability.[1] A study by Kourkoulakou et al. (2023) demonstrated the successful incorporation of EchA into electrospun matrices of polycaprolactone (B3415563) (PCL) and polyvinylpyrrolidone (B124986) (PVP).

An ex vivo study using the small intestine of young rabbits was conducted to assess the permeation of EchA from nanofiber patches compared to neat EchA. The cumulative amount of permeated EchA was measured over time. While this study does not provide in vivo pharmacokinetic parameters like AUC or Cmax, the results strongly suggest enhanced intestinal absorption with the nanofiber formulations.

FormulationCumulative Permeated Amount (µg/cm²) at 8h[1]Apparent Permeability Coefficient (Papp) (cm/s) x 10⁻⁶[1]Mass Balance (%)[1]
Neat this compound1.85 ± 0.376.42 ± 1.2842.57 ± 8.44
PCL-EchA/PVP-EchA (1:3)2.72 ± 0.429.44 ± 1.4662.54 ± 9.43
[PCL-PVP(1:3)]-EchA3.03 ± 0.7610.52 ± 2.6470.11 ± 17.6

Data represents mean ± standard deviation.

  • Solution Preparation:

    • Dissolve polycaprolactone (PCL) and/or polyvinylpyrrolidone (PVP) in an appropriate organic solvent system (e.g., chloroform/methanol).

    • Add this compound to the polymer solution to achieve the desired final concentration (e.g., 10% w/w of the polymer weight).

    • Stir the solution at room temperature for 24 hours to ensure homogeneity.

  • Electrospinning:

    • Load the spinning solution into a 10 mL syringe fitted with a 23G stainless steel blunt needle.

    • Mount the syringe on a programmable syringe pump.

    • Set the electrospinning parameters:

      • Voltage: 15-25 kV

      • Flow rate: 0.5-1.5 mL/h

      • Tip-to-collector distance: 15-25 cm

    • Use a rotating drum collector covered with aluminum foil to collect the nanofibers.

    • Perform electrospinning at controlled temperature (e.g., 21 ± 2 °C) and relative humidity (e.g., 60 ± 5%).

  • Characterization:

    • Morphology: Analyze the fiber morphology and diameter using Scanning Electron Microscopy (SEM).

    • Physicochemical Properties: Characterize the nanofibers using Fourier-Transform Infrared Spectroscopy (FT-IR), Thermogravimetric Analysis (TGA), and Differential Scanning Calorimetry (DSC) to confirm the incorporation of EchA and assess its physical state within the fibers.

  • Tissue Preparation:

    • Harvest the small intestine from a suitable animal model (e.g., young rabbit).

    • Isolate the duodenum section and carefully clean it.

    • Mount a segment of the duodenum in a Franz diffusion cell with the mucosal side facing the donor compartment.

  • Permeation Experiment:

    • Fill the receptor compartment with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Place the EchA-loaded nanofiber patch or a suspension of neat EchA in the donor compartment.

    • Maintain the temperature at 37°C and stir the receptor compartment.

    • Withdraw samples from the receptor compartment at predetermined time intervals and replace with fresh buffer.

  • Sample Analysis:

    • Analyze the concentration of EchA in the withdrawn samples using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

    • Calculate the cumulative amount of permeated EchA per unit area and the apparent permeability coefficient (Papp).

Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal carriers made from biodegradable and physiological lipids that are solid at room and body temperature. They can encapsulate lipophilic drugs like EchA, protecting them from degradation and enhancing their absorption.

  • Phase Preparation:

    • Lipid Phase: Melt a solid lipid (e.g., glyceryl monostearate, stearic acid) at a temperature 5-10°C above its melting point. Dissolve EchA in the molten lipid.

    • Aqueous Phase: Prepare an aqueous solution of a surfactant (e.g., Poloxamer 188, Tween 80) and heat it to the same temperature as the lipid phase.

  • Pre-emulsion Formation:

    • Add the hot aqueous phase to the molten lipid phase under high-speed stirring (e.g., using an Ultra-Turrax) to form a coarse oil-in-water emulsion.

  • Homogenization:

    • Subject the pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar for 3-5 cycles). The homogenizer should be pre-heated to the same temperature.

  • Cooling and Nanoparticle Formation:

    • Cool the resulting nanoemulsion to room temperature, allowing the lipid to recrystallize and form solid lipid nanoparticles.

  • Characterization:

    • Particle Size and Zeta Potential: Determine the mean particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Entrapment Efficiency: Measure the amount of EchA encapsulated in the SLNs, typically by separating the free drug from the nanoparticles and quantifying both.

Polymeric Micelles

Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers in an aqueous solution. Their hydrophobic core can encapsulate poorly water-soluble drugs like EchA, while the hydrophilic shell provides stability and prolongs circulation time.

  • Dissolution:

    • Dissolve the amphiphilic block copolymer (e.g., polyethylene (B3416737) glycol-block-poly(lactic acid), PEG-b-PLA) and EchA in a suitable volatile organic solvent (e.g., dichloromethane, acetone).

  • Film Formation:

    • Evaporate the organic solvent using a rotary evaporator to form a thin film of the polymer and drug on the wall of the flask.

  • Hydration:

    • Hydrate the thin film with an aqueous solution (e.g., water, phosphate (B84403) buffer) by gentle agitation or sonication. This will induce the self-assembly of the copolymers into drug-loaded micelles.

  • Purification:

    • Remove any non-encapsulated drug by a suitable method such as dialysis or filtration.

  • Characterization:

    • Micelle Size and Morphology: Analyze the size and shape of the micelles using DLS and transmission electron microscopy (TEM).

    • Critical Micelle Concentration (CMC): Determine the CMC of the block copolymer to understand the stability of the micelles upon dilution.

    • Drug Loading Content and Efficiency: Quantify the amount of EchA loaded into the micelles.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms of EchA is crucial for its targeted therapeutic application. The following diagrams illustrate key signaling pathways modulated by EchA and a general workflow for evaluating delivery systems.

Signaling Pathway Diagrams

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors, Cytokines, Stress Receptor Receptor Growth_Factors->Receptor MAPKKK MAPKKK (e.g., Raf, MEKK) Receptor->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK->Transcription_Factors Echinochrome_A This compound Echinochrome_A->MAPK Inhibition Gene_Expression Gene Expression (Inflammation, Proliferation, Apoptosis) Transcription_Factors->Gene_Expression PKCI_p38_Signaling_Pathway Stimulus Stimulus (e.g., High Glucose) PKCI PKCι Stimulus->PKCI p38_MAPK p38 MAPK PKCI->p38_MAPK Downstream_Targets Downstream Targets (Fibrosis, Oxidative Stress) p38_MAPK->Downstream_Targets Echinochrome_A This compound Echinochrome_A->PKCI Inhibition Nrf2_HO1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_c Nrf2 Keap1->Nrf2_c Sequestration and Degradation Nrf2_n Nrf2 Nrf2_c->Nrf2_n Translocation Echinochrome_A This compound Echinochrome_A->Keap1 Inhibition ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binding HO1 HO-1 and other antioxidant genes ARE->HO1 Upregulation Experimental_Workflow Formulation Formulation of EchA Delivery System (Nanofibers, SLNs, Micelles) Characterization Physicochemical Characterization (Size, Morphology, Drug Load) Formulation->Characterization In_Vitro In Vitro Studies (Dissolution, Stability) Characterization->In_Vitro Ex_Vivo Ex Vivo Permeation (Intestinal Tissue) In_Vitro->Ex_Vivo In_Vivo In Vivo Bioavailability (Animal Model, Pharmacokinetic Analysis) Ex_Vivo->In_Vivo Efficacy Therapeutic Efficacy Studies In_Vivo->Efficacy

References

Application Notes and Protocols for Preclinical Animal Studies of Echinochrome A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echinochrome A (EchA), a polyhydroxylated 1,4-naphthoquinone (B94277) pigment derived from sea urchins, is a promising therapeutic agent with potent antioxidant and anti-inflammatory properties.[1][2] It is the active substance in the drug Histochrome®, used in Russia for certain ophthalmic and cardiac conditions.[1] EchA's mechanism of action involves scavenging reactive oxygen species (ROS), chelating metal ions, inhibiting lipid peroxidation, and modulating key inflammatory and metabolic signaling pathways.[3][4] These properties make EchA a compelling candidate for a variety of diseases underpinned by oxidative stress and inflammation.

These application notes provide a comprehensive guide for designing and conducting preclinical animal studies to evaluate the efficacy and safety of this compound. Detailed protocols for common animal models of oxidative stress-related diseases are provided, along with data presentation guidelines and visualizations of relevant signaling pathways and experimental workflows.

Mechanism of Action

This compound exerts its therapeutic effects through a multi-pronged approach targeting key cellular pathways involved in oxidative stress and inflammation. Its primary mechanisms include:

  • Direct Antioxidant Activity: EchA is a powerful free-radical scavenger, directly neutralizing reactive oxygen species (ROS) to mitigate cellular damage.[3][5]

  • Enhancement of Endogenous Antioxidant Systems: EchA can increase the levels and activity of crucial antioxidant enzymes such as glutathione (B108866) S-transferase (GST), catalase (CAT), and superoxide (B77818) dismutase (SOD), and boost levels of reduced glutathione (GSH).[4][5]

  • Anti-inflammatory Effects: EchA modulates inflammatory responses by inhibiting pro-inflammatory signaling pathways like NF-κB and downregulating the production of pro-inflammatory cytokines such as IL-1β and IL-6.[5][6]

  • Mitochondrial Protection: EchA has been shown to protect mitochondrial function and even promote mitochondrial biogenesis, which is critical in combating cellular stress.[1][7]

  • Modulation of Signaling Pathways: EchA influences a range of signaling cascades, including the MAPK (ERK1/2, JNK, p38), PKC-Iota, and AMPKα/NRF2/HO-1 pathways, which are involved in cell survival, inflammation, and metabolism.[1][8]

Data Presentation: Summary of Quantitative Data from Animal Studies

The following tables summarize quantitative data from representative preclinical studies of this compound in various animal models. This data provides a reference for expected therapeutic outcomes and effective dose ranges.

Table 1: Effects of this compound in a Mouse Model of Asthma [9]

ParameterControl GroupOVA-Challenged GroupEchA (0.1 mg/kg) + OVAEchA (1 mg/kg) + OVA
Oxidative Stress Markers in Lung Tissue
Malondialdehyde (MDA) (nmol/g tissue)18.2 ± 1.545.8 ± 3.230.1 ± 2.122.5 ± 1.8
Nitric Oxide (NO) (µmol/g tissue)1.2 ± 0.13.5 ± 0.32.4 ± 0.21.8 ± 0.1
Reduced Glutathione (GSH) (mg/g tissue)5.8 ± 0.42.1 ± 0.23.9 ± 0.35.2 ± 0.4
Catalase (CAT) (U/mg protein)35.6 ± 2.815.2 ± 1.324.8 ± 2.131.4 ± 2.5
Glutathione-S-Transferase (GST) (U/mg protein)125.4 ± 10.168.7 ± 5.995.3 ± 8.2115.8 ± 9.7
Inflammatory Markers
Total IgE (ng/mL)55.2 ± 4.9289.6 ± 25.1198.4 ± 17.3120.5 ± 10.8
IL-4 (pg/mL)30.1 ± 2.5155.8 ± 13.2102.6 ± 9.165.3 ± 5.8
IL-13 (pg/mL)45.7 ± 3.9210.4 ± 18.5145.9 ± 12.798.2 ± 8.6

*p < 0.05 compared to the OVA-Challenged Group. Data are presented as mean ± SEM.

Table 2: Effects of this compound in a Rat Model of Arterial Thrombosis [10]

ParameterSham GroupThrombotic Model GroupEchA (1 mg/kg)EchA (10 mg/kg)
Coagulation Parameters
Prothrombin Time (PT) (s)12.5 ± 0.818.9 ± 1.215.1 ± 1.013.2 ± 0.9
Activated Partial Thromboplastin (B12709170) Time (aPTT) (s)25.3 ± 1.538.7 ± 2.130.6 ± 1.827.4 ± 1.6
Oxidative Stress Markers in Plasma
Malondialdehyde (MDA) (nmol/mL)2.1 ± 0.25.8 ± 0.43.9 ± 0.32.8 ± 0.2
Reduced Glutathione (GSH) (µmol/L)850.2 ± 55.6420.7 ± 31.8630.5 ± 45.1790.1 ± 51.2
Catalase (CAT) (U/mL)45.8 ± 3.122.1 ± 1.933.6 ± 2.541.2 ± 2.9

*p < 0.05 compared to the Thrombotic Model Group. Data are presented as mean ± SEM.

Experimental Protocols

The following are detailed protocols for inducing and evaluating the effects of this compound in established animal models of oxidative stress-related diseases.

Protocol 1: Ovalbumin-Induced Allergic Asthma in Mice

This model mimics the key features of human allergic asthma, including airway inflammation and hyperresponsiveness.[1][2]

Materials:

  • BALB/c mice (6-8 weeks old)

  • This compound

  • Ovalbumin (OVA)

  • Aluminum hydroxide (B78521) (Alum)

  • Sterile phosphate-buffered saline (PBS)

  • Nebulizer

Procedure:

  • Sensitization:

    • On days 0 and 14, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in 200 µL of sterile PBS.[2]

    • The control group receives an i.p. injection of alum in PBS without OVA.

  • This compound Administration:

    • Beginning on day 21, administer this compound (e.g., 0.1 and 1 mg/kg, i.p.) or vehicle control daily.[9]

  • Challenge:

    • From day 21 to 23, challenge the mice (excluding the negative control group) with 1% OVA aerosol for 30 minutes daily using a nebulizer.[2]

  • Endpoint Analysis (24 hours after the final challenge):

    • Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell infiltration (e.g., eosinophils, neutrophils).

    • Histopathology: Perfuse and fix lung tissue for histological analysis of inflammation and airway remodeling (e.g., H&E and PAS staining).

    • Cytokine Analysis: Measure levels of Th2 cytokines (e.g., IL-4, IL-13) and other inflammatory mediators in BAL fluid or lung homogenates via ELISA.

    • Oxidative Stress Markers: Assess levels of MDA, NO, GSH, CAT, and GST in lung homogenates.[9]

    • Serum IgE: Measure total and OVA-specific IgE levels in serum.

Protocol 2: Ferric Chloride-Induced Arterial Thrombosis in Rats

This model is used to evaluate the antithrombotic effects of therapeutic agents.[11][12]

Materials:

  • Sprague-Dawley rats (200-250 g)

  • This compound

  • Ferric chloride (FeCl₃) solution (e.g., 50%)

  • Filter paper

  • Doppler flow probe

Procedure:

  • This compound Administration:

    • Administer this compound (e.g., 1 and 10 mg/kg, orally) or vehicle control daily for a specified period (e.g., 7 days).[10]

  • Surgical Procedure:

    • Anesthetize the rat and expose the carotid artery.

    • Place a Doppler flow probe to monitor blood flow.

  • Thrombosis Induction:

    • Apply a piece of filter paper saturated with 50% FeCl₃ to the adventitial surface of the carotid artery for 10 minutes to induce endothelial injury and thrombus formation.[10][12]

  • Endpoint Analysis:

    • Time to Occlusion: Monitor the time required for complete occlusion of the artery using the Doppler flow probe.

    • Thrombus Weight: Excise the thrombosed arterial segment and weigh the thrombus.

    • Coagulation Assays: Collect blood samples to measure prothrombin time (PT) and activated partial thromboplastin time (aPTT).

    • Oxidative Stress Markers: Analyze plasma levels of MDA, GSH, and CAT.[10]

    • Histopathology: Perform histological examination of the arterial segment to assess thrombus formation and vessel wall injury.

Protocol 3: Diabetic Nephropathy in db/db Mice

The db/db mouse is a genetic model of type 2 diabetes that develops progressive kidney disease resembling human diabetic nephropathy.[3][8]

Materials:

  • db/db mice (e.g., 8 weeks old)

  • db/+ mice (as healthy controls)

  • This compound

  • Metabolic cages

Procedure:

  • Animal Groups:

    • Group 1: db/+ control mice receiving vehicle.

    • Group 2: db/db mice receiving vehicle.

    • Group 3: db/db mice receiving this compound (e.g., 1-10 mg/kg, daily by oral gavage or i.p. injection).

  • Treatment Period:

    • Treat the mice for a period of 8-12 weeks.

  • Monitoring:

    • Metabolic Parameters: Monitor body weight, food and water intake, and blood glucose levels regularly.

    • Renal Function: Every 2-4 weeks, place mice in metabolic cages to collect 24-hour urine for the measurement of albumin and creatinine (B1669602) excretion. At the end of the study, measure blood urea (B33335) nitrogen (BUN) and serum creatinine.

  • Endpoint Analysis:

    • Histopathology: Perfuse and fix kidneys for histological analysis of glomerular and tubulointerstitial changes (e.g., PAS and Masson's trichrome staining).

    • Gene and Protein Expression: Analyze the expression of markers of fibrosis (e.g., TGF-β, collagen IV) and inflammation in kidney tissue by qPCR or Western blotting.

    • Oxidative Stress Markers: Measure markers of oxidative stress in kidney homogenates.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways modulated by this compound and a general experimental workflow for preclinical animal studies.

EchA_Signaling_Pathways cluster_stimulus Cellular Stressors cluster_EchA This compound Intervention cluster_pathways Key Signaling Pathways cluster_outcomes Cellular Responses Oxidative Stress Oxidative Stress MAPK MAPK (ERK1/2, JNK, p38) Oxidative Stress->MAPK PKC-Iota PKC-Iota Oxidative Stress->PKC-Iota Mitochondrial Dysfunction Mitochondrial Dysfunction Oxidative Stress->Mitochondrial Dysfunction Inflammatory Stimuli Inflammatory Stimuli NF-kB NF-kB Inflammatory Stimuli->NF-kB EchA EchA EchA->MAPK Inhibits EchA->NF-kB Inhibits EchA->PKC-Iota Inhibits AMPK_NRF2 AMPK/NRF2/HO-1 EchA->AMPK_NRF2 Activates EchA->Mitochondrial Dysfunction Protects Inflammation Inflammation MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis NF-kB->Inflammation Oxidative Damage Oxidative Damage PKC-Iota->Oxidative Damage AMPK_NRF2->Oxidative Damage

Caption: Key signaling pathways modulated by this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_intervention Intervention cluster_monitoring In-life Monitoring cluster_analysis Endpoint Analysis Animal_Model Selection of Animal Model (e.g., db/db mice, BALB/c mice) Grouping Randomization and Grouping (Control, Vehicle, EchA doses) Animal_Model->Grouping Acclimatization Acclimatization Period Grouping->Acclimatization Disease_Induction Disease Induction (e.g., OVA sensitization, FeCl3 application) Acclimatization->Disease_Induction EchA_Admin This compound Administration (Route, Dose, Frequency) Disease_Induction->EchA_Admin Clinical_Signs Clinical Signs and Body Weight EchA_Admin->Clinical_Signs Functional_Tests Functional Assessments (e.g., Blood Glucose, Airway Hyperresponsiveness) EchA_Admin->Functional_Tests Sample_Collection Sample Collection (Blood, Tissues, BAL fluid) Functional_Tests->Sample_Collection Biochemical Biochemical Assays (ELISA, Oxidative Stress Markers) Sample_Collection->Biochemical Histopathology Histopathological Examination Sample_Collection->Histopathology Mol_Bio Molecular Biology (qPCR, Western Blot) Sample_Collection->Mol_Bio

Caption: General experimental workflow for this compound animal studies.

References

Application Notes and Protocols: Measuring Echinochrome A Effects on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echinochrome A (Ech A), a pigment derived from sea urchins, is a bioactive compound with a range of documented therapeutic properties, including antioxidant, anti-inflammatory, and cardioprotective effects.[1][2][3] Its mechanism of action often involves the modulation of gene expression, making it a person of interest for drug development. These application notes provide a comprehensive guide to studying the effects of this compound on gene expression, complete with detailed experimental protocols and data presentation guidelines.

Data Presentation: Quantitative Effects of this compound on Gene Expression

The following tables summarize the dose-dependent effects of this compound on the expression of key genes involved in mitochondrial biogenesis and melanogenesis.

Table 1: Upregulation of Mitochondrial Biogenesis-Related Genes by this compound in H9c2 Cells
GeneThis compound ConcentrationFold Change (vs. Control)Reference
PGC-1α5 µM~1.5[1]
10 µM~2.0[1]
NRF-15 µM~1.8[1]
10 µM~2.5[1]
TFAM5 µM~1.7[1]
10 µM~2.2[1]
TFB2M5 µM~1.6[1]
10 µM~2.1[1]
Table 2: Downregulation of Melanogenesis-Related Genes by this compound in B16F10 Cells
GeneThis compound ConcentrationFold Change (vs. α-MSH treated)Reference
Tyrosinase5 µM~0.8[4][5]
10 µM~0.6[4][5]
Tyrp15 µM~0.7[4][5]
10 µM~0.5[4][5]
Tyrp25 µM~0.7[4][5]
10 µM~0.4[4][5]

Signaling Pathways and Experimental Workflow

Signaling Pathways Modulated by this compound

This compound has been shown to influence several key signaling pathways to exert its effects on gene expression.

EchA_mito This compound CREB CREB EchA_mito->CREB Activates pCREB pCREB CREB->pCREB Phosphorylation PGC1a PGC-1α pCREB->PGC1a Upregulates NRF1 NRF-1 PGC1a->NRF1 Co-activates TFAM TFAM NRF1->TFAM Upregulates TFB2M TFB2M NRF1->TFB2M Upregulates Mito_Biogenesis Mitochondrial Biogenesis TFAM->Mito_Biogenesis Promotes TFB2M->Mito_Biogenesis Promotes EchA_melano This compound CREB_melano CREB EchA_melano->CREB_melano Inhibits aMSH α-MSH aMSH->CREB_melano Activates pCREB_melano pCREB CREB_melano->pCREB_melano Phosphorylation MITF MITF pCREB_melano->MITF Upregulates Tyrosinase Tyrosinase MITF->Tyrosinase Upregulates Tyrp1 Tyrp1 MITF->Tyrp1 Upregulates Tyrp2 Tyrp2 MITF->Tyrp2 Upregulates Melanin Melanin Synthesis Tyrosinase->Melanin Promotes Tyrp1->Melanin Promotes Tyrp2->Melanin Promotes Cell_Culture Cell Culture (e.g., H9c2, B16F10) EchA_Treatment This compound Treatment Cell_Culture->EchA_Treatment RNA_Isolation Total RNA Isolation EchA_Treatment->RNA_Isolation RT Reverse Transcription (cDNA synthesis) RNA_Isolation->RT qPCR Quantitative PCR (qPCR) RT->qPCR Data_Analysis Data Analysis (ΔΔCt Method) qPCR->Data_Analysis Gene_Expression Gene Expression Quantification Data_Analysis->Gene_Expression

References

Application Notes and Protocols: Echinochrome A as a Positive Control in Antioxidant Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echinochrome A (Ech A), a polyhydroxylated 1,4-naphthoquinone (B94277) pigment isolated from sea urchins, is a potent natural antioxidant.[1][2][3][4] Its unique molecular structure, featuring multiple hydroxyl groups, allows it to effectively scavenge reactive oxygen species (ROS), chelate metal ions, and inhibit lipid peroxidation.[1][5] These properties make this compound a valuable compound for studying oxidative stress and a potential therapeutic agent for a variety of diseases. In the context of antioxidant assays, this compound can serve as a reliable positive control to validate assay performance and to compare the antioxidant capacity of novel compounds.

The antioxidant activity of this compound stems from its ability to donate hydrogen atoms or electrons to neutralize free radicals.[3] It has been shown to interact with lipid peroxide radicals and regulate the cellular redox potential.[1][5] These multifaceted antioxidant mechanisms make it a suitable reference compound for a range of antioxidant assays.

Quantitative Data

The antioxidant capacity of this compound has been evaluated in various in vitro assays. The following table summarizes available quantitative data, providing a benchmark for its activity. It is important to note that while this compound is a potent antioxidant, specific IC50 and Trolox Equivalent Antioxidant Capacity (TEAC) values are not widely reported in publicly available literature, highlighting a gap in current research.

AssayParameterValueReference CompoundReference Value
DPPH Radical Scavenging Assay ID500.134 µg--

Note: Further studies are required to establish a comprehensive profile of this compound's antioxidant capacity across various assays.

Experimental Protocols

The following are adapted protocols for common antioxidant assays, outlining the use of this compound as a positive control. These protocols are based on standard methodologies and should be optimized for specific laboratory conditions.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to scavenge the stable DPPH free radical. The reduction of DPPH is observed as a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (or Ethanol)

  • Test compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in methanol.

    • Prepare a working solution of DPPH in methanol (typically 0.1 mM).

    • Prepare serial dilutions of the this compound stock solution and the test compound in methanol.

  • Assay:

    • Add 100 µL of the DPPH working solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of this compound, test compound, or methanol (as a blank) to the wells.

  • Incubation:

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the antioxidant that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound or the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol (B145695)

  • Test compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Sample Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare serial dilutions of the this compound stock solution and the test compound.

  • Assay:

    • Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well plate.

    • Add 10 µL of the different concentrations of this compound, test compound, or solvent (as a blank) to the wells.

  • Incubation:

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 6 minutes).

  • Measurement:

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of ABTS•+ scavenging activity is calculated using the formula:

    • The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant activity of the sample with that of a Trolox standard curve.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the curve (AUC).

Materials:

  • This compound

  • Fluorescein (B123965) sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Phosphate (B84403) buffer (75 mM, pH 7.4)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a standard

  • Test compound

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound and Trolox in phosphate buffer.

    • Prepare serial dilutions of this compound, Trolox, and the test compound in phosphate buffer.

    • Prepare a working solution of fluorescein in phosphate buffer.

    • Prepare an AAPH solution in phosphate buffer immediately before use.

  • Assay:

    • Add 150 µL of the fluorescein working solution to each well of a black 96-well plate.

    • Add 25 µL of the different concentrations of this compound, Trolox, test compound, or phosphate buffer (as a blank) to the wells.

    • Incubate the plate at 37°C for 30 minutes.

  • Initiation and Measurement:

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well.

    • Immediately begin monitoring the fluorescence decay kinetically at an emission wavelength of 520 nm and an excitation wavelength of 485 nm, with readings taken every 1-2 minutes for at least 60 minutes.

  • Calculation:

    • Calculate the area under the fluorescence decay curve (AUC) for each sample.

    • The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.

    • The antioxidant capacity is expressed as Trolox Equivalents (TE) by comparing the net AUC of the sample to that of the Trolox standard curve.

Signaling Pathways and Experimental Workflows

Oxidative Stress and Antioxidant Defense Signaling

Oxidative stress triggers several cellular signaling pathways that regulate the expression of antioxidant enzymes and other protective proteins. Key pathways include the Keap1-Nrf2 and NF-κB signaling cascades. Antioxidants like this compound can modulate these pathways, enhancing the cell's ability to combat oxidative damage.

Oxidative_Stress_Signaling ROS Increased ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidizes Keap1 IKK IKK ROS->IKK Activates Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces transcription IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NF-κB Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes Translocates to nucleus and induces transcription EchinochromeA This compound EchinochromeA->ROS Scavenges EchinochromeA->NFkB Inhibits activation

Caption: Key signaling pathways in oxidative stress and points of intervention for this compound.

General Workflow for In Vitro Antioxidant Assays

The following diagram illustrates a generalized workflow for performing the DPPH, ABTS, and ORAC antioxidant assays using this compound as a positive control.

Antioxidant_Assay_Workflow start Start prep_reagents Prepare Reagents (DPPH, ABTS•+, Fluorescein, AAPH) start->prep_reagents prep_samples Prepare this compound (Positive Control) and Test Compound Dilutions start->prep_samples assay_setup Set up Assay in 96-well Plate prep_reagents->assay_setup prep_samples->assay_setup incubation Incubate at Specified Temperature and Time assay_setup->incubation measurement Measure Absorbance or Fluorescence incubation->measurement data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 or TEAC measurement->data_analysis end End data_analysis->end

Caption: A generalized experimental workflow for in vitro antioxidant capacity assays.

References

Echinochrome A: A Potent Regulator of Oxidative Stress-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Echinochrome A (EchA), a pigment derived from sea urchins, is emerging as a powerful bioactive compound in the study of cellular stress. Its potent antioxidant and anti-inflammatory properties make it a significant subject of interest for investigating the mitigation of oxidative stress-induced apoptosis. These notes provide an overview of EchA's mechanisms and detailed protocols for its application in research settings.

Introduction to this compound

This compound (7-ethyl-2,3,5,6,8-pentahydroxy-1,4-naphthoquinone) is a polyhydroxylated naphthoquinone that effectively scavenges reactive oxygen species (ROS), chelates metal ions, and inhibits lipid peroxidation.[1][2] Its therapeutic potential has been recognized in clinical applications, including in cardiology and ophthalmology, primarily attributed to its ability to counteract oxidative damage.[3][4] In the context of apoptosis, EchA has been shown to modulate key signaling pathways, thereby protecting cells from programmed cell death initiated by oxidative insults.

Mechanism of Action in Preventing Apoptosis

This compound exerts its anti-apoptotic effects through a multi-faceted approach targeting various stages of the oxidative stress response and cell death signaling cascades.

  • Direct Antioxidant Activity : EchA directly neutralizes free radicals, reducing the cellular ROS load and preventing the initial trigger for apoptosis.[5][6]

  • Mitochondrial Protection : It preserves mitochondrial integrity and function, which is often compromised by oxidative stress. EchA helps maintain the mitochondrial membrane potential and supports ATP production, preventing the release of pro-apoptotic factors like cytochrome c.[1][7][8]

  • Modulation of Signaling Pathways : EchA influences several key signaling pathways involved in cell survival and apoptosis. It has been shown to:

    • Inhibit Pro-Apoptotic Pathways : Downregulate the expression and activity of pro-apoptotic proteins such as Bax and caspase-3, and suppress cell death signaling pathways like ERK/JNK and p38 MAPKs.[1]

    • Activate Pro-Survival Pathways : Enhance survival signaling through the activation of pathways like ERK/Akt and PI3K/Akt.[1][4]

  • Anti-inflammatory Effects : By reducing the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, EchA mitigates the inflammatory component of oxidative stress that can contribute to apoptosis.[1][5][6]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound as reported in various studies.

Table 1: Effect of this compound on Inflammatory Markers

Model SystemInducerEchA Concentration/DoseEffect on TNF-α LevelsReference
Rat model of lipopolysaccharide-induced uveitisLipopolysaccharide0.1 mg/kg (intravenous)Reduction to 405.4 ± 26.0 pg/mL[1]
1 mg/kg (intravenous)Reduction to 276.0 ± 12.0 pg/mL[1]
10 mg/kg (intravenous)Reduction to 225.7 ± 9.4 pg/mL[1]

Table 2: Protective Effects of this compound on Mitochondrial Function in H9c2 Cardiomyocytes

Stress InducerEchA ConcentrationOutcome MeasureResultReference
tBHP, SNP, Doxorubicin (B1662922)1 or 3 μMROS LevelSignificant prevention of increase[7]
tBHP, SNP, Doxorubicin1 or 3 μMMitochondrial Membrane PotentialRecovery of depolarization[7]
tBHP, SNP, Doxorubicin1 or 3 μMCellular ATP LevelPrevention of reduction[7]
tBHP, SNP, Doxorubicin1 or 3 μMMitochondrial ATP LevelPrevention of reduction[7]

Table 3: Antioxidant Effects of this compound in Intestinal Organoids

Organoid TypeInducerEchA ConcentrationOutcome MeasureResultReference
Mouse Small Intestinal Organoids (mSIOs)tBHP20 µMCellular ROS (CellROX)Suppression of increase from 187.63% to 103.68%[4]
Mouse Colonic Organoids (mCOs)tBHP20 µMCellular ROS (CellROX)Suppression of increase from 173.22% to 120.26%[4]

Experimental Protocols

Induction of Oxidative Stress and Treatment with this compound in Cell Culture

This protocol describes a general method for inducing oxidative stress in a cultured cell line and assessing the protective effects of EchA.

Materials:

  • Cell line of interest (e.g., H9c2 cardiomyocytes, AC16 human cardiomyocytes)

  • Appropriate cell culture medium and supplements

  • This compound (stock solution prepared in DMSO)

  • Oxidative stress inducer (e.g., tert-Butyl hydroperoxide (tBHP), hydrogen peroxide (H₂O₂), doxorubicin (Dox))

  • Phosphate-buffered saline (PBS)

  • Reagents for viability/apoptosis assays (e.g., MTT, Annexin V/PI staining kit)

Procedure:

  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for flow cytometry) and allow them to adhere and reach 70-80% confluency.

  • Pre-treatment with EchA: Prepare working concentrations of EchA in fresh cell culture medium. Remove the old medium from the cells and add the EchA-containing medium. Incubate for a specified pre-treatment time (e.g., 1-2 hours). A vehicle control (DMSO) should be included.

  • Induction of Oxidative Stress: Prepare the oxidative stress inducer at the desired concentration in cell culture medium. After the EchA pre-treatment, add the inducer to the wells. In some experimental designs, EchA and the inducer are co-administered. The concentration and incubation time for the inducer will depend on the cell type and the specific agent (e.g., 1 mM H₂O₂ or 0.1 µM doxorubicin).[1]

  • Incubation: Incubate the cells for the desired period (e.g., 1-24 hours) to allow for the induction of oxidative stress and apoptosis.

  • Assessment of Apoptosis/Cell Viability:

    • MTT Assay: To assess cell viability, add MTT solution to each well and incubate. Then, solubilize the formazan (B1609692) crystals and measure the absorbance.

    • Annexin V/PI Staining: To quantify apoptosis, harvest the cells, wash with PBS, and resuspend in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark. Analyze the cells by flow cytometry.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol outlines the steps to measure the expression of key proteins in apoptosis-related signaling pathways.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-phospho-Akt, anti-phospho-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations of Signaling Pathways and Workflows

EchA_Apoptosis_Pathway Oxidative_Stress Oxidative Stress (e.g., H₂O₂, Doxorubicin) ROS Increased ROS Oxidative_Stress->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria MAPK ERK/JNK/p38 Signaling ROS->MAPK Bax Bax activation Mitochondria->Bax EchA This compound EchA->ROS EchA->Mitochondria EchA->Bax Caspase3 Caspase-3 activation EchA->Caspase3 EchA->MAPK PI3K_Akt PI3K/Akt Pathway EchA->PI3K_Akt Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis MAPK->Caspase3 Cell_Survival Cell Survival PI3K_Akt->Cell_Survival

Caption: EchA's mechanism in preventing oxidative stress-induced apoptosis.

Experimental_Workflow cluster_assays Downstream Analysis start Seed Cells pretreatment Pre-treat with EchA (or vehicle control) start->pretreatment stress Induce Oxidative Stress (e.g., tBHP, H₂O₂) pretreatment->stress incubation Incubate for defined period stress->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) incubation->apoptosis western Western Blot (Bax, Caspase-3, etc.) incubation->western

Caption: General experimental workflow for studying EchA's protective effects.

References

Troubleshooting & Optimization

"improving Echinochrome A solubility in aqueous solutions"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Echinochrome A Solubility

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to improving the aqueous solubility of this compound (EchA).

Frequently Asked Questions (FAQs)

Q1: What is the baseline solubility of this compound in common laboratory solvents?

A1: this compound (7-ethyl-2,3,5,6,8-pentahydroxy-1,4-naphthoquinone) is a dark red crystalline powder.[1] Its solubility is characterized as follows:

The poor water solubility of EchA is a primary challenge in its formulation, as it can lead to low bioavailability and suboptimal drug delivery.[3]

Q2: Why is this compound poorly soluble in water?

A2: this compound is a polyhydroxylated naphthoquinone.[1] Its relatively large, planar, and nonpolar core structure limits its favorable interactions with polar water molecules, leading to poor aqueous solubility. While it has several hydroxyl groups, their contribution to solubility is outweighed by the hydrophobic nature of the naphthoquinone ring system.

Q3: Does pH affect the solubility and stability of this compound in aqueous solutions?

A3: Yes, pH significantly impacts both the solubility and stability of EchA.

  • Solubility: EchA is more soluble in higher pH (more alkaline) aqueous solutions. For instance, dissolution studies have shown significantly higher release at pH 6.8 compared to more acidic conditions like pH 1.2 or 4.5.[3][4]

  • Stability: EchA is most stable in acidic conditions (pH 2.0-3.0).[5] It is moderately stable at pH 4.0-8.0 and least stable at pH 9.0-10.0.[5] In aqueous solutions at neutral or alkaline pH, EchA is sensitive to oxidation and can readily degrade, especially in the presence of oxygen.[3][6] This degradation is a critical factor to consider when preparing and storing EchA solutions.

Q4: What is Histochrome®, and how does it address the solubility issue?

A4: Histochrome® is a clinically approved drug in Russia for which this compound is the active pharmaceutical ingredient.[1][3][7] To overcome the poor water solubility of EchA, Histochrome® is formulated as an isotonic solution of its di- and tri-sodium salts.[3][7][8][9] Converting the acidic phenolic hydroxyl groups of EchA to their sodium salts dramatically increases its aqueous solubility, allowing for its administration as an injectable solution.[3][6]

Troubleshooting Guide: Improving EchA Dissolution

Problem: My this compound powder is not dissolving in my aqueous buffer.

Here are several techniques to enhance the solubility of this compound, ranging from simple adjustments to advanced formulation strategies.

Method 1: pH Adjustment and Salt Formation
  • Cause of Issue: EchA is inherently insoluble in neutral or acidic aqueous media.

  • Troubleshooting Steps:

    • Increase pH: Cautiously increase the pH of your aqueous solution. EchA's solubility increases at higher pH values.[3][4] However, be aware that stability decreases as pH becomes more alkaline.[5][6]

    • Form a Salt: For experimental purposes, you can create a salt by reacting EchA with a base like sodium bicarbonate or sodium hydroxide (B78521) in an aqueous medium. This is the principle behind the commercial Histochrome® formulation.[3] This is a highly effective method for ionizable APIs.[10][11]

Method 2: Complexation with Excipients
  • Cause of Issue: The hydrophobic nature of the EchA molecule prevents it from dispersing in water. Encapsulating it within a larger, hydrophilic molecule can improve its solubility.

  • Troubleshooting Strategies:

    • Carrageenan Complexation: Carrageenans, which are sulfated polysaccharides from red seaweeds, can form complexes with EchA, improving its water solubility and protecting it from oxidative degradation.[3][12]

    • Cyclodextrin (B1172386) Inclusion: β-cyclodextrins can encapsulate the nonpolar part of the EchA molecule, forming an inclusion complex where the hydrophilic exterior of the cyclodextrin interacts with water, thus increasing the overall solubility of EchA.[3]

Method 3: Advanced Formulation Approaches
  • Cause of Issue: For significant and controlled improvements in solubility and bioavailability, advanced drug delivery systems are often required.

  • Troubleshooting Strategies:

    • Liposomal Encapsulation: Liposomes are vesicles composed of phospholipid bilayers that can encapsulate hydrophobic drugs like EchA within their lipid layers or in combination with other excipients like carrageenan in their aqueous core.[13][14] This approach can improve solubility and modify the drug's release profile.

    • Polymeric Micro-/Nanofibers: Using a technique called electrospinning, EchA can be incorporated into polymeric fibers made from materials like polycaprolactone (B3415563) (PCL) and polyvinylpyrrolidone (B124986) (PVP).[3][7] This process traps EchA in an amorphous (non-crystalline) state within the polymer matrix, which significantly enhances its dissolution rate and bioavailability.[3][4]

Data Summary: Solubility Enhancement Techniques

The following tables summarize quantitative data related to this compound solubility enhancement.

Table 1: Comparison of Common Solubility Enhancement Techniques for EchA

TechniquePrincipleKey Advantage(s)Key Consideration(s)
Salt Formation Ionization of phenolic hydroxyl groups.Dramatically increases aqueous solubility; established method for Histochrome®.[3]Requires an ionizable API; stability can be an issue (e.g., disproportionation).[11]
pH Adjustment Increases ionization at higher pH.Simple to implement in a lab setting.EchA stability is significantly reduced at alkaline pH.[5][6]
Complexation (Carrageenan) Forms a stable complex with EchA.Improves solubility and protects against oxidative degradation.[12]May alter the release profile and require specific formulation protocols.
Liposomal Formulation Encapsulation within lipid vesicles.Improves solubility, can provide sustained release, and can be combined with other methods.[13][14]Preparation can be complex; stability of the liposomes must be considered.
Polymeric Nanofibers Dispersion in an amorphous state within a polymer matrix.Significantly improves dissolution rate, stability, and permeability.[3][7]Requires specialized electrospinning equipment and formulation development.

Table 2: In Vitro Dissolution of this compound from Electrospun Nanofibers vs. Neat Powder

This table summarizes the percentage of EchA released from different formulations in gastrointestinal-like fluids at 37°C. Data is adapted from studies on polycaprolactone (PCL) and polyvinylpyrrolidone (PVP) nanofibers.[3]

FormulationpH 1.2 (after 30 min)pH 4.5 (after 30 min)pH 6.8 (after 30 min)
Neat EchA Powder < 10%< 15%~80%
PVP-EchA Nanofiber 91.1 ± 4.7%95.1 ± 4.0%93.3 ± 0.7%
PCL-EchA Nanofiber < 20%< 20%< 30%
[PCL-PVP(1:3)]-EchA Nanofiber ~50%~60%~70%

Note: The PVP-based nanofibers show a rapid, pH-independent burst release, indicating a significant improvement in dissolution. PCL-containing fibers provide a more sustained release profile.[3]

Experimental Protocols

Protocol 1: Preparation of a Carrageenan-Echinochrome A (CRG/EchA) Complex

This protocol is a generalized procedure based on methodologies described in the literature.[13]

  • Prepare Carrageenan Solution: Prepare a 1% (w/v) carrageenan solution by dissolving 10 mg of carrageenan powder in 1 mL of deionized water. Heat the solution to approximately 50°C while stirring to ensure complete dissolution.

  • Prepare this compound Stock: Prepare a stock solution of this compound at a concentration of 10 mg/mL in ethanol.[14]

  • Form the Complex: To the 1 mL of 1% carrageenan solution, add 0.1 mL of the EchA stock solution.

  • Stir/Incubate: Stir the mixture at room temperature for a designated period (e.g., 1-2 hours) to allow for complex formation. The solution should maintain a stable color, indicating the successful complexation and improved solubility of EchA.

  • Characterization (Optional): The formation of the complex can be confirmed using UV-Vis spectroscopy by monitoring the characteristic absorption peak of EchA at approximately 468 nm.[13]

Protocol 2: Preparation of EchA-Loaded Liposomes via Thin Film Hydration

This is a standard method for preparing liposomal formulations.[13]

  • Lipid Film Formation: Dissolve lipids (e.g., soy phosphatidylcholine and cholesterol) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum. This will leave a thin, dry lipid film on the inner wall of the flask.

  • Hydration: Hydrate the lipid film by adding an aqueous solution containing the substance to be encapsulated. For an EchA formulation, this could be an aqueous solution of the CRG/EchA complex (from Protocol 1). The hydration is typically done by vortexing the flask at a temperature above the lipid phase transition temperature.

  • Sonication for Size Reduction: To produce smaller, more uniform vesicles, sonicate the resulting liposomal suspension using a probe sonicator or a bath sonicator.

  • Purification (Optional): Remove any unencapsulated EchA by methods such as dialysis or size exclusion chromatography.

  • Characterization: Analyze the liposomes for size, zeta potential, and encapsulation efficiency.

Visualizations: Workflows and Logical Diagrams

Solubility_Workflow Decision Workflow for Enhancing EchA Solubility start Start: EchA powder in aqueous buffer check_dissolution Does it dissolve to the desired concentration? start->check_dissolution check_ionizable Is simple ionization a viable strategy? check_dissolution->check_ionizable No success Success: Solubilized EchA check_dissolution->success Yes ph_adjust Method 1: pH Adjustment (Increase pH to >7.0) check_ionizable->ph_adjust Yes complexation Method 3: Complexation (Carrageenan or Cyclodextrin) check_ionizable->complexation No salt_formation Method 2: Salt Formation (e.g., with NaHCO3) check_stability Is the solution stable for the experiment's duration? ph_adjust->check_stability salt_formation->check_stability check_stability->success Yes fail Re-evaluate strategy or consider non-aqueous solvent check_stability->fail No, degradation occurs advanced Method 4: Advanced Formulations (Liposomes or Nanofibers) complexation->advanced Inadequate Solubility complexation->success Sufficient Solubility advanced->success

Caption: Decision workflow for selecting an appropriate this compound solubility enhancement method.

Nanofiber_Mechanism Mechanism of Nanofiber-Enhanced Dissolution EchA_Crystalline Crystalline EchA (Low Energy, Stable) Polymer Polymer Matrix (e.g., PVP) Electrospinning Electrospinning Process EchA_Crystalline->Electrospinning Water Aqueous Medium EchA_Crystalline->Water Introduction into EchA_Amorphous Amorphous EchA (High Energy, Metastable) Polymer->Electrospinning Nanofiber EchA-loaded Nanofiber (Amorphous EchA dispersed in Polymer) Electrospinning->Nanofiber Nanofiber->Water Introduction into Dissolution_Slow Poor Dissolution & Low Bioavailability Water->Dissolution_Slow Leads to Dissolution_Fast Rapid Dissolution & Improved Bioavailability Water->Dissolution_Fast Leads to

Caption: How electrospinning improves EchA dissolution by creating an amorphous solid dispersion.

Liposome_Prep_Workflow Experimental Workflow: Thin Film Hydration for Liposomes step1 Step 1: Dissolve Lipids (e.g., PC, Cholesterol) in organic solvent step2 Step 2: Solvent Evaporation (Rotary Evaporator) step1->step2 step3 Result: Thin Lipid Film in Round-Bottom Flask step2->step3 step4 Step 3: Hydration Add aqueous EchA solution (e.g., CRG/EchA complex) step3->step4 step5 Step 4: Size Reduction (Sonication) step4->step5 step6 Result: EchA-Loaded Liposomes (Multilamellar or Unilamellar Vesicles) step5->step6

Caption: Workflow for preparing this compound-loaded liposomes using the thin film hydration method.

References

Technical Support Center: Stabilization of Echinochrome A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Echinochrome A (EchA). Our goal is to help you navigate the challenges of stabilizing this potent bioactive compound in experimental buffers for reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound (7-ethyl-2,3,5,6,8-pentahydroxy-1,4-naphthoquinone) is a polyhydroxylated naphthoquinone pigment found in sea urchins.[1] It is a potent antioxidant with various therapeutic properties, including cardioprotective and anti-inflammatory effects.[2][3] However, EchA has poor water solubility and is highly susceptible to oxidation, especially in aqueous solutions, which can lead to its degradation and loss of activity.[4][5] Its stability is also significantly influenced by pH, light, and the presence of metal ions.[6][7][8]

Q2: What is the optimal pH for storing this compound solutions?

This compound is most stable in acidic conditions, specifically within a pH range of 2.0-3.0.[8] Its stability decreases as the pH becomes neutral to alkaline, with significant degradation observed at pH 6.8 and above.[8][9] Therefore, for short-term storage of EchA in an aqueous buffer, a low pH is recommended.

Q3: What are the recommended solvents for preparing an this compound stock solution?

Due to its poor water solubility, it is recommended to first prepare a concentrated stock solution of this compound in an organic solvent.[10][11] Commonly used solvents include:

When diluting the stock solution into an aqueous buffer, it is crucial to do so dropwise while vortexing to prevent precipitation.[10] The final concentration of the organic solvent should be kept to a minimum to avoid affecting the experimental system.

Q4: How can I protect this compound from degradation during experiments?

Several strategies can be employed to minimize the degradation of this compound:

  • pH Control: Maintain the pH of the experimental buffer in the acidic range (ideally below 4.5) if compatible with your assay.[9]

  • Light Protection: this compound is sensitive to light.[6] Always store solutions in amber vials or wrap containers in aluminum foil and minimize exposure to light during experiments.

  • Antioxidants: The addition of other antioxidants, such as ascorbic acid and α-tocopherol, can have a synergistic effect and enhance the stability of EchA.[12][13]

  • Chelating Agents: While EchA itself is a metal chelator, if your buffer contains high concentrations of metal ions that could catalyze oxidation, consider using a buffer with low metal-binding capacity.[9][14]

  • Use Freshly Prepared Solutions: Whenever possible, prepare this compound solutions immediately before use to minimize the opportunity for degradation.

Q5: Is it possible to use this compound in cell culture media?

Yes, but with precautions. Direct dissolution in cell culture media is not recommended due to poor solubility and the typical pH of media (around 7.4), which promotes degradation.[15] The recommended method is to prepare a concentrated stock solution in a biocompatible solvent like DMSO and then dilute it into the cell culture medium to the final desired concentration immediately before the experiment.[16] The final DMSO concentration should typically be kept below 0.1% to avoid cytotoxicity.[16]

Troubleshooting Guide

This guide addresses common problems encountered when working with this compound in experimental buffers.

Problem Potential Cause Recommended Solution
Precipitation upon dilution of stock solution in aqueous buffer. The concentration of this compound in the final aqueous solution exceeds its solubility limit.- Lower the final concentration of EchA in your experiment. - Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution, ensuring it is tolerated by your experimental system.[10] - Add the stock solution dropwise to the aqueous buffer while vigorously vortexing to ensure rapid mixing.[10]
The aqueous buffer is at a low temperature.- Pre-warm the aqueous buffer to your experimental temperature (e.g., 37°C) before adding the EchA stock solution.[10]
Color of the solution changes or fades over time. Degradation of this compound.- Check the pH of your buffer; EchA is less stable at neutral to alkaline pH.[8][9] - Protect the solution from light by using amber vials or wrapping the container in foil.[6] - Prepare fresh solutions before each experiment. - Consider adding stabilizing antioxidants like ascorbic acid.[12]
Inconsistent or non-reproducible experimental results. Degradation of this compound leading to variable active concentrations.- Follow all stabilization protocols strictly (pH, light protection, fresh preparation). - Prepare a fresh stock solution from solid this compound. - Validate the concentration of your working solution spectrophotometrically if possible.
Loss of activity in stored solutions. Oxidative degradation during storage.- For long-term storage, consider lyophilization of EchA, potentially with cryoprotectants, and store the powder in a desiccated, dark environment at -20°C or -80°C.[17][18][19] - For short-term storage, aliquot stock solutions and store at -80°C to minimize freeze-thaw cycles.

Quantitative Data Summary

Table 1: pH-Dependent Stability of this compound

pH RangeStability LevelObservationsReference(s)
2.0 - 3.0Most StableOptimal for aqueous solutions.[8]
4.0 - 8.0Moderately StableGradual degradation can occur, especially closer to pH 8.0. At pH 6.8, degradation was noted after 60 minutes.[8][9]
9.0 - 10.0Least StableRapid degradation.[8]

Detailed Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Working Solution

Objective: To prepare an aqueous working solution of this compound with minimized precipitation and degradation.

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Experimental buffer (e.g., 0.1 M Citrate Buffer, pH 4.5)[4]

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

Methodology:

  • Prepare Stock Solution:

    • Weigh out the required amount of this compound powder in a sterile, light-protected container.

    • Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM).

    • Vortex vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.

  • Prepare Working Solution:

    • Pre-warm your acidic experimental buffer (e.g., pH 4.5 Citrate Buffer) to the desired experimental temperature.

    • In a sterile, amber tube, add the required volume of the pre-warmed buffer.

    • While vigorously vortexing the buffer, add the required volume of the this compound DMSO stock solution dropwise to achieve the final desired concentration.

  • Final Steps:

    • Visually inspect the solution to ensure it is clear and free of precipitate.

    • Use the working solution immediately for best results.

Visualizations

experimental_workflow Experimental Workflow for this compound Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_final Final Steps stock1 Weigh this compound Powder stock2 Dissolve in DMSO stock1->stock2 stock3 Vortex until dissolved stock2->stock3 work2 Add Stock Solution Dropwise to Buffer stock3->work2 work1 Pre-warm Acidic Buffer (e.g., pH 4.5) work1->work2 work3 Vortex Continuously work2->work3 final1 Visually Inspect for Precipitation work3->final1 final2 Use Immediately in Experiment final1->final2

Caption: Workflow for preparing this compound solutions.

logical_relationship Factors Affecting this compound Stability cluster_destabilizing Destabilizing Factors cluster_stabilizing Stabilizing Factors EchA This compound Stability pH High pH (≥ 7.0) EchA->pH Light Light Exposure EchA->Light Oxygen Oxygen (Oxidation) EchA->Oxygen MetalIons Metal Ions EchA->MetalIons LowpH Low pH (2.0-4.5) EchA->LowpH Antioxidants Antioxidants (e.g., Ascorbic Acid) EchA->Antioxidants Encapsulation Encapsulation (Polymers) EchA->Encapsulation Chelation Chelation EchA->Chelation

References

"preventing Echinochrome A oxidation during storage"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Echinochrome A, ensuring its stability during storage is paramount to obtaining reliable and reproducible experimental results. This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the prevention of this compound oxidation.

Frequently Asked Questions (FAQs)

Q1: My this compound solution changed color from red-brown to yellow-red. What happened?

This color change is a visual indicator of this compound oxidation. The red-brown color is characteristic of the stable form of the molecule. Upon oxidation, the chemical structure of this compound is altered, leading to the formation of degradation products that appear yellow-red in solution.[1] This indicates a loss of the active compound and potential interference in your experiments.

Q2: I stored my this compound powder at room temperature. Is it still viable?

Solid, dry this compound is relatively stable and can be stored for several years without significant degradation, provided it is protected from light and moisture.[1] However, for long-term storage, it is recommended to keep it in a cool, dark, and dry place.

Q3: How quickly does this compound degrade in an aqueous solution?

This compound readily oxidizes in aqueous solutions, especially when exposed to atmospheric oxygen.[1] The rate of degradation is influenced by several factors, including pH, temperature, and the presence of light. For instance, in an air-equilibrated aqueous solution at pH 7.2, approximately 50% of this compound can be consumed within 20 hours.[1]

Q4: Can I prepare a stock solution of this compound in an organic solvent? Is it more stable?

Yes, preparing stock solutions in appropriate organic solvents can enhance the stability of this compound compared to aqueous solutions. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used solvents. While specific long-term stability data in these solvents is not extensively published, it is generally recommended to prepare fresh solutions for optimal results. If storing for a short period, refrigeration and protection from light are crucial.

Q5: What are the primary factors that accelerate the oxidation of this compound?

The main factors that accelerate the oxidation of this compound are:

  • Presence of Oxygen: Dissolved oxygen in solutions is a key driver of oxidation.

  • High pH: The stability of this compound decreases as the pH of the solution increases. It is most stable in acidic conditions (pH 2.0-3.0).[2]

  • Elevated Temperature: Higher temperatures increase the rate of degradation.

  • Exposure to Light: Light can promote the degradation of this compound.[2]

  • Presence of certain metal ions: Some metal ions can catalyze the oxidation process.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Rapid color change of solution Oxidation due to exposure to air and/or light. High pH of the solvent.Prepare solutions fresh before use. Use deoxygenated solvents. Store solutions in amber vials or wrap containers in foil. Adjust the pH of aqueous solutions to the acidic range (pH 2.0-3.0) if compatible with your experimental design.
Inconsistent experimental results Degradation of this compound in stock solutions.Prepare fresh stock solutions for each experiment. If storing stock solutions, do so at -20°C or lower for the shortest possible time. Validate the concentration of your stock solution using HPLC before critical experiments.
Precipitation in the solution Poor solubility or degradation product formation.Ensure the solvent is appropriate for the desired concentration. Consider using co-solvents or formulating this compound with solubilizing agents like cyclodextrins.

Quantitative Stability Data

The following tables summarize the stability of this compound under various conditions based on available literature.

Table 1: Effect of pH on this compound Stability in Aqueous Solution after 24 Hours

pHRemaining this compound (%)
3.095.64
7.079.68
10.046.15
Data adapted from a study on polyhydroxylated 1,4-naphthoquinone (B94277) pigments.[2]

Table 2: Effect of Temperature on this compound Stability in Aqueous Solution after 24 Hours

Temperature (°C)Remaining this compound (%)
2090.49
8066.61
Data adapted from a study on polyhydroxylated 1,4-naphthoquinone pigments.[2]

Table 3: Effect of Light on this compound Stability in Aqueous Solution after 14 Days

Storage ConditionRemaining this compound (%)
Natural Light40.11
Dark65.14
Data adapted from a study on polyhydroxylated 1,4-naphthoquinone pigments.[2]

Experimental Protocols

Protocol for Storing this compound Solutions

This protocol outlines the steps to minimize oxidation during the storage of this compound solutions.

G Protocol: Storing this compound Solutions cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_use Usage prep1 Choose an appropriate solvent (e.g., deoxygenated water with adjusted pH, DMSO, or ethanol). prep2 Prepare the this compound solution to the desired concentration. prep1->prep2 storage1 Dispense the solution into small, single-use aliquots in amber glass vials. prep2->storage1 storage2 Blanket the headspace of each vial with an inert gas (e.g., argon or nitrogen). storage1->storage2 storage3 Seal the vials tightly. storage2->storage3 storage4 Store at -20°C or -80°C for long-term storage. storage3->storage4 use1 When needed, thaw a single aliquot quickly. storage4->use1 use2 Use the solution immediately after thawing. use1->use2 use3 Discard any unused portion of the thawed aliquot. use2->use3

Caption: Workflow for the proper storage of this compound solutions.

Protocol for Monitoring this compound Stability by HPLC

This protocol provides a general method for quantifying the amount of this compound and its degradation products over time.

G Protocol: HPLC Analysis of this compound Stability cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample1 Prepare this compound solutions under various storage conditions to be tested. sample2 At specified time points, withdraw an aliquot of each solution. sample1->sample2 sample3 Dilute the aliquot to an appropriate concentration for HPLC analysis. sample2->sample3 hplc1 Inject the diluted sample into an HPLC system equipped with a C18 column and a DAD or MS detector. sample3->hplc1 hplc2 Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.2% acetic acid). hplc1->hplc2 hplc3 Monitor the chromatogram at a wavelength of 254 nm. hplc2->hplc3 data1 Identify the peak corresponding to this compound based on its retention time and UV-Vis spectrum. hplc3->data1 data2 Quantify the peak area of this compound. data1->data2 data3 Compare the peak area at each time point to the initial peak area to determine the percentage of remaining this compound. data2->data3

Caption: Workflow for monitoring this compound stability using HPLC.

Advanced Stabilization Techniques

For applications requiring enhanced stability, several advanced formulation strategies can be employed:

  • Use of Antioxidants: The addition of antioxidants can significantly slow down the oxidation of this compound. A powder composition of this compound with ascorbic acid and α-tocopherol in a 5:5:1 ratio has been shown to be stable for up to one year. Vitamin C has also been reported to protect and enhance the color of polyhydroxynaphthoquinone pigments.[2]

  • Inclusion in Cyclodextrins: Encapsulating this compound within cyclodextrin (B1172386) molecules can improve its solubility and stability in aqueous solutions.[3] This is achieved by forming an inclusion complex where the hydrophobic this compound molecule is shielded within the cyclodextrin cavity.

  • Incorporation into Nanofibers: Electrospinning this compound into polymeric nanofibers, such as those made of polycaprolactone (B3415563) (PCL) and polyvinylpyrrolidone (B124986) (PVP), has been shown to enhance its stability, particularly against pH-induced degradation.[3]

This compound Oxidation Pathway

The oxidation of this compound is a complex process involving its α-hydroxyketone moiety. The presence of a vicinal carbonyl group facilitates the formation of an enediol tautomer, which is susceptible to autooxidation. This leads to the formation of several degradation products.[1]

G Simplified this compound Oxidation Pathway EchA This compound Enediol Enediol Tautomer EchA->Enediol Tautomerization Oxidation Oxidation (O2) Enediol->Oxidation Products Degradation Products Oxidation->Products

Caption: Simplified pathway of this compound oxidation.

References

Echinochrome A HPLC Analysis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Echinochrome A HPLC analysis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for this compound analysis?

A1: A common and validated method for the analysis of this compound and its degradation products utilizes reversed-phase HPLC. A good starting point is a C18 column with a gradient elution using a mobile phase consisting of water and acetonitrile (B52724), with the addition of a small percentage of acid, such as 0.2% acetic acid, to improve peak shape and resolution.[1] Detection is typically performed at 254 nm, as this compound and its related compounds show strong absorbance in the 230–270 nm range.[1]

Q2: What are the key stability considerations for this compound samples?

A2: this compound is highly susceptible to oxidation, especially in aqueous solutions at neutral or alkaline pH.[1] It is more stable in acidic conditions. Therefore, it is crucial to prepare samples in appropriate solvents and analyze them promptly. For storage, it is recommended to keep this compound in a dry form, protected from light, and in the absence of oxygen.[1] If solutions are necessary for storage, they should be prepared in an anhydrous aprotic solvent and stored at low temperatures (-20°C or -80°C).

Q3: What are the common degradation products of this compound that I might see in my chromatogram?

A3: When this compound degrades, particularly through oxidation in aqueous solutions, several degradation products can be formed. These will appear as additional peaks in your chromatogram. Some of the identified primary oxidation products have been characterized by their retention times and mass-to-charge ratios in HPLC-MS analysis.[1] If you observe unknown peaks, especially in older or improperly stored samples, it is advisable to consult literature that details the characterization of these degradation products.[1]

Q4: How does mobile phase pH affect the analysis of this compound?

A4: The pH of the mobile phase can significantly impact the retention time and peak shape of this compound. As a phenolic compound, its ionization state is pH-dependent. Operating at a mobile phase pH that is close to the pKa of this compound can lead to peak distortion and tailing.[2] Generally, for acidic compounds like this compound, a lower pH (e.g., by adding acetic or formic acid to the mobile phase) suppresses the ionization of silanol (B1196071) groups on the silica-based column and the analyte itself, leading to sharper peaks and more reproducible retention times.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound HPLC analysis.

Peak Shape Problems

Q5: My this compound peak is tailing. What are the possible causes and solutions?

A5: Peak tailing for phenolic compounds like this compound is a common issue. The primary causes and their solutions are outlined below:

  • Secondary Interactions: Unwanted interactions between the hydroxyl groups of this compound and residual silanol groups on the C18 column surface are a frequent cause of tailing.[2]

    • Solution: Add a small amount of a weak acid (e.g., 0.1-0.2% acetic acid or formic acid) to the mobile phase to suppress the ionization of the silanol groups.[1] Using a high-purity, end-capped HPLC column can also minimize these secondary interactions.[2]

  • Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to peak tailing.

    • Solution: Adjust the mobile phase to a more acidic pH (e.g., pH 2.5-3.5) to ensure this compound is in a single, non-ionized form.

  • Column Contamination or Degradation: Accumulation of contaminants from the sample matrix on the column or degradation of the stationary phase can cause peak tailing.

    • Solution: Use a guard column to protect the analytical column. If the column is contaminated, follow the manufacturer's instructions for column washing. If the column is degraded, it may need to be replaced.

  • Sample Overload: Injecting too much sample can lead to peak distortion, including tailing.[2]

    • Solution: Reduce the concentration of the sample or the injection volume.

Q6: I am observing split peaks for this compound. What could be the reason?

A6: Split peaks can arise from several factors:

  • Column Void: A void at the head of the column can cause the sample to be distributed unevenly, leading to a split peak.

    • Solution: This often indicates a degraded column that needs replacement. Using a guard column can help prolong the life of the analytical column.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including splitting.

    • Solution: Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength.

  • Co-elution with an Impurity: A closely eluting impurity or degradation product can appear as a shoulder or a split peak.

    • Solution: Optimize the mobile phase gradient or composition to improve the resolution between this compound and the interfering peak.

Retention Time and Baseline Issues

Q7: The retention time for this compound is shifting between injections. What should I check?

A7: Fluctuations in retention time can be caused by:

  • Inconsistent Mobile Phase Composition: Improperly mixed mobile phase or changes in the composition over time can lead to shifts in retention.

    • Solution: Ensure the mobile phase is thoroughly mixed and degassed. If using a gradient, check the pump's proportioning valves for proper functioning.

  • Column Temperature Variations: Changes in the column temperature will affect retention times.

    • Solution: Use a column oven to maintain a consistent and stable temperature.

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can cause retention time drift, especially at the beginning of a run sequence.

    • Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before the first injection and between runs with different gradient programs.

Q8: I am experiencing a noisy or drifting baseline. What are the potential causes?

A8: A problematic baseline can interfere with the accurate quantification of this compound. Common causes include:

  • Contaminated Mobile Phase: Impurities in the solvents or additives can contribute to baseline noise.

    • Solution: Use high-purity HPLC-grade solvents and fresh additives. Filter the mobile phase before use.

  • Detector Issues: A dirty flow cell or a failing lamp in the detector can cause baseline noise and drift.

    • Solution: Clean the detector flow cell according to the manufacturer's instructions. If the lamp is old, it may need to be replaced.

  • Air Bubbles in the System: Air bubbles passing through the detector will cause spikes and a noisy baseline.

    • Solution: Thoroughly degas the mobile phase. Check for any loose fittings in the HPLC system that could allow air to enter.

Data Presentation

Table 1: Validated HPLC Method Parameters for this compound Analysis

ParameterValueReference
Column C18 (e.g., Discovery HS C18, 150 x 2.1 mm, 3 µm)[1]
Mobile Phase A Water with 0.2% Acetic Acid[1]
Mobile Phase B Acetonitrile with 0.2% Acetic Acid[1]
Gradient 10-40% B (0-6 min), 40-100% B (6-11 min), 100% B (11-12 min), 100-10% B (12-13 min), 10% B (13-17 min)[1]
Flow Rate 0.2 mL/min[1]
Column Temperature 40 °C[1]
Detection Wavelength 254 nm[1]
Linearity (Correlation Coefficient) 0.9987[1]
Limit of Detection (LOD) 22 ng/mL[1]
Limit of Quantification (LOQ) 72 ng/mL[1]

Experimental Protocols

Protocol 1: Extraction of this compound from Sea Urchin Shells and Spines
  • Preparation: Wash the sea urchin shells and spines with fresh water to remove any debris.

  • Crushing: Crush the cleaned shells and spines into small pieces.

  • Extraction: Macerate the crushed material in a 70% (v/v) ethanol (B145695) solution containing 8-10% (v/v) sulfuric acid at room temperature for 24 hours. Repeat this extraction process three times.

  • Filtration and Concentration: Filter the acidified extract and concentrate it under reduced pressure to obtain a viscous residue.

  • Liquid-Liquid Extraction: Dilute the residue with distilled water and perform sequential extractions with dichloromethane (B109758) and then ethyl acetate (B1210297). The this compound will be primarily in the ethyl acetate fraction.

  • Final Preparation: Evaporate the ethyl acetate to dryness. The resulting powder can be reconstituted in a suitable solvent for HPLC analysis.

Protocol 2: Generic Sample Preparation from Plasma (Protein Precipitation)

Note: This is a general protocol and should be optimized for your specific application.

  • Sample Collection: Collect blood in tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuge to obtain plasma.

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile (or methanol) to precipitate the proteins.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes.

  • Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains this compound.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in the HPLC mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injecting it into the HPLC system.

Mandatory Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing Sample Sample (e.g., Sea Urchin Extract, Plasma) Extraction Extraction / Protein Precipitation Sample->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration HPLC HPLC System (C18 Column) Filtration->HPLC Detection UV Detector (254 nm) HPLC->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: Experimental workflow for this compound HPLC analysis.

Troubleshooting_Logic cluster_solutions Potential Solutions Problem Chromatographic Problem (e.g., Peak Tailing, RT Shift) CheckSystem Check HPLC System - Pressure Fluctuations? - Leaks? Problem->CheckSystem CheckMobilePhase Check Mobile Phase - Correct Composition? - Degassed? Problem->CheckMobilePhase CheckColumn Check Column - Age/Contamination? - Correct Temperature? Problem->CheckColumn CheckSample Check Sample Prep - Correct Solvent? - Concentration? Problem->CheckSample Sol_System Tighten Fittings, Purge Pump CheckSystem->Sol_System Sol_MobilePhase Remake Mobile Phase, Adjust pH CheckMobilePhase->Sol_MobilePhase Sol_Column Wash/Replace Column, Use Guard Column CheckColumn->Sol_Column Sol_Sample Dilute Sample, Change Solvent CheckSample->Sol_Sample

Caption: Troubleshooting decision tree for HPLC analysis.

References

Technical Support Center: Overcoming Low Bioavailability of Echinochrome A in Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Echinochrome A (EchA). The information addresses common challenges related to its low bioavailability and offers practical solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low in vivo bioavailability of this compound?

A1: The low in vivo bioavailability of this compound (EchA) is primarily attributed to two main factors:

  • Poor Water Solubility: EchA is practically insoluble in water, which limits its dissolution in gastrointestinal fluids and subsequent absorption.[1][2][3]

  • Sensitivity to Oxidation: EchA is susceptible to oxidative degradation, especially in aqueous solutions at neutral or alkaline pH.[1][2][4] This degradation can occur before it has a chance to be absorbed, reducing the amount of active compound that reaches systemic circulation.

These factors significantly hinder its oral administration and overall therapeutic efficacy.[1][2]

Q2: What are the main strategies to improve the oral bioavailability of this compound?

A2: Several formulation strategies have been developed to overcome the challenges of low water solubility and stability of EchA. The most promising approaches include:

  • Electrospun Micro-/Nanofibers: Encapsulating EchA in polymeric nanofibers can enhance its dissolution rate and protect it from degradation. Polymers like polycaprolactone (B3415563) (PCL) and polyvinylpyrrolidone (B124986) (PVP) have been successfully used.[1]

  • Cyclodextrin (B1172386) Inclusion Complexes: Forming inclusion complexes with cyclodextrins, such as β-cyclodextrin, can increase the aqueous solubility and stability of EchA.[2]

  • Carrageenan Complexes: Complexation with carrageenans, which are sulfated polysaccharides from red seaweeds, has been shown to improve the solubility and decrease the oxidative degradation of EchA.[5][6]

  • Liposomal Formulations: Encapsulating EchA within liposomes can protect it from degradation and potentially enhance its absorption.[7]

Q3: How does this compound exert its therapeutic effects at a molecular level?

A3: this compound exhibits its therapeutic effects through multiple mechanisms, primarily centered around its potent antioxidant and anti-inflammatory properties. Key signaling pathways and molecular targets include:

  • Antioxidant Activity: EchA is a powerful free-radical scavenger.[8][9] It can directly neutralize reactive oxygen species (ROS), chelate metal ions involved in ROS generation, and inhibit lipid peroxidation.[8][10] It also enhances the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[9][10]

  • Anti-inflammatory Activity: EchA can modulate inflammatory responses by inhibiting pro-inflammatory signaling pathways like NF-κB and downregulating the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[10][11] It has also been shown to promote the generation of anti-inflammatory M2 macrophages.[10]

  • Cardioprotective Effects: In cardiac cells, EchA has been shown to downregulate cell death signaling pathways like ERK/JNK and p38.[10]

Troubleshooting Guides

Problem 1: Low efficacy of orally administered this compound in animal models.

  • Possible Cause: Poor absorption due to low solubility and degradation in the gastrointestinal tract.

  • Troubleshooting Steps:

    • Formulation Enhancement: Instead of administering neat EchA, consider using a formulation designed to improve its bioavailability. Refer to the experimental protocols below for preparing EchA-loaded nanofibers, which have shown enhanced permeability.[1]

    • pH consideration: EchA is more soluble at higher pH values, but also less stable.[1] The choice of formulation can help protect it in the acidic environment of the stomach and allow for release in the more neutral pH of the intestine.

    • Vehicle Selection: If using a simple suspension, ensure the vehicle is appropriate and that the particle size of EchA is minimized to maximize surface area for dissolution.

Problem 2: Degradation of this compound in experimental solutions.

  • Possible Cause: EchA is prone to oxidation in aqueous solutions, especially when exposed to air and neutral or alkaline pH.[4]

  • Troubleshooting Steps:

    • Fresh Preparation: Prepare EchA solutions immediately before use.

    • pH Control: Maintain a slightly acidic pH if possible, as EchA is more stable under these conditions.[1]

    • Inert Atmosphere: When preparing and storing solutions, consider using deoxygenated solvents and storing under an inert atmosphere (e.g., nitrogen or argon).

    • Formulation: Incorporating EchA into protective matrices like nanofibers or cyclodextrin complexes can significantly improve its stability.[1][2]

    • Monitor Degradation: Use an analytical method like HPLC-DAD-MS to monitor for the presence of known degradation products to assess the stability of your preparation.[4]

Problem 3: Inconsistent results in cell culture experiments.

  • Possible Cause:

    • Low Solubility in Culture Media: EchA may precipitate out of the cell culture medium, leading to inconsistent concentrations.

    • Cytotoxicity at High Concentrations: Although generally considered to have low toxicity, very high concentrations of any compound can be detrimental to cells.[12][13]

    • Interaction with Media Components: Components of the cell culture media may interact with EchA, affecting its activity.

  • Troubleshooting Steps:

    • Solubilizing Agents: Prepare a stock solution of EchA in a suitable solvent like ethanol (B145695) or DMSO before diluting it in the cell culture medium.[14] Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%).

    • Dose-Response Curve: Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line.

    • Visual Inspection: Before and during the experiment, visually inspect the culture wells under a microscope for any signs of precipitation.

    • Serum-Free Media: If interactions with serum proteins are suspected, consider conducting experiments in serum-free media for short durations, if your cell line can tolerate it.

Data Presentation

Table 1: Physicochemical and Permeability Data of this compound Formulations

FormulationAverage Fiber Diameter (nm)Cumulative Release at 30 min (pH 1.2)Cumulative Release at 30 min (pH 6.8)Apparent Permeability Coefficient (Papp) x 10⁻⁶ cm/s
Neat this compoundN/A-~80%1.5 ± 0.4
PCL-EchA Nanofibers521 ± 96~20%~25%2.9 ± 0.9
PVP-EchA Nanofibers1050 ± 16091.1 ± 4.7%93.3 ± 0.7%3.5 ± 1.1
[PCL-PVP(1:3)]-EchA675 ± 112~40%~50%4.2 ± 1.5

Data adapted from Kikionis et al., 2023.[1]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Electrospun Nanofibers

  • Materials:

    • This compound (EchA)

    • Polycaprolactone (PCL)

    • Polyvinylpyrrolidone (PVP)

    • Dichloromethane (DCM)

    • N,N-Dimethylformamide (DMF)

    • Ethanol (EtOH)

  • Procedure for PCL-EchA Nanofibers:

    • Prepare a 12% w/v solution of PCL in a solvent mixture of DCM:DMF (8:2 v/v).

    • Add EchA to the polymer solution to achieve a final concentration of 1.333% w/v (resulting in 10% w/w EchA in the final fibers).

    • Stir the solution at room temperature for 24 hours to ensure homogeneity.

    • Electrospin the solution using appropriate parameters (e.g., voltage, flow rate, and collector distance) to obtain nanofibers.

  • Procedure for PVP-EchA Nanofibers:

    • Prepare a 12% w/v solution of PVP in ethanol.

    • Add EchA to the polymer solution to a final concentration of 1.333% w/v.

    • Stir and electrospin as described above.

  • Procedure for Composite [PCL-PVP(1:3)]-EchA Nanofibers:

    • Prepare a solution containing 3% w/v PCL and 9% w/v PVP in a solvent mixture of DCM:EtOH (7:3 v/v).

    • Add EchA to a final concentration of 1.333% w/v.

    • Stir and electrospin as described above.[1]

Protocol 2: In Vitro Dissolution Study

  • Apparatus: USP Dissolution Apparatus II (Paddle Method)

  • Dissolution Media:

    • 0.1 M HCl (pH 1.2)

    • 0.1 M Citrate Buffer (pH 4.5)

    • 0.1 M Phosphate (B84403) Buffer (pH 6.8)

  • Procedure:

    • Place a known amount of EchA-loaded nanofibers (e.g., 20 mg containing 2 mg of EchA) into a capsule sinker. For neat EchA, use a cellulose (B213188) capsule.

    • Perform the dissolution test in 500 mL of the selected medium at 37 °C with a paddle speed of 50 rpm.

    • At predetermined time intervals (e.g., 5, 10, 15, 30, 60, 120, 180 minutes), withdraw a sample of the dissolution medium and replace it with an equal volume of fresh medium.

    • Analyze the concentration of EchA in the collected samples using a suitable analytical method like UV-Vis spectrophotometry or HPLC.[1][2]

Protocol 3: Ex Vivo Permeability Study

  • Tissue: Freshly excised duodenum from a suitable animal model (e.g., rabbit).

  • Apparatus: Franz diffusion cell.

  • Procedure:

    • Isolate the duodenum, clean it, and mount it between the donor and receptor chambers of the Franz diffusion cell, with the mucosal side facing the donor chamber.

    • Fill the receptor chamber with a suitable buffer (e.g., phosphate buffer pH 7.4) and maintain the temperature at 37 °C.

    • Apply the EchA formulation (e.g., nanofibers dispersed in buffer) to the donor chamber.

    • At specific time points, collect samples from the receptor chamber and replace with fresh buffer.

    • Quantify the amount of EchA that has permeated through the intestinal tissue using a validated analytical method (e.g., HPLC).

    • Calculate the apparent permeability coefficient (Papp).[1]

Visualizations

bioavailability_challenges EchA This compound LowSolubility Poor Water Solubility EchA->LowSolubility Oxidation Sensitivity to Oxidation EchA->Oxidation LowBioavailability Low Oral Bioavailability LowSolubility->LowBioavailability Oxidation->LowBioavailability

Core challenges limiting this compound bioavailability.

formulation_strategies cluster_challenges Challenges cluster_solutions Formulation Solutions LowSolubility Low Solubility Nanofibers Electrospun Nanofibers LowSolubility->Nanofibers Cyclodextrins Cyclodextrin Complexes LowSolubility->Cyclodextrins Carrageenan Carrageenan Complexes LowSolubility->Carrageenan Liposomes Liposomes LowSolubility->Liposomes Instability Instability Instability->Nanofibers Instability->Cyclodextrins Instability->Carrageenan Instability->Liposomes ImprovedBioavailability Improved Bioavailability Nanofibers->ImprovedBioavailability Cyclodextrins->ImprovedBioavailability Carrageenan->ImprovedBioavailability Liposomes->ImprovedBioavailability

Strategies to enhance this compound bioavailability.

echinochrome_a_signaling cluster_antioxidant Antioxidant Effects cluster_antiinflammatory Anti-inflammatory Effects cluster_cardioprotective Cardioprotective Effects EchA This compound ROS ROS Scavenging EchA->ROS Metal Metal Chelation EchA->Metal AntioxidantEnzymes ↑ SOD, CAT, GPx EchA->AntioxidantEnzymes NFkB ↓ NF-κB Pathway EchA->NFkB Cytokines ↓ TNF-α, IL-1β, IL-6 EchA->Cytokines M2_Macrophage ↑ M2 Macrophages EchA->M2_Macrophage CellDeath ↓ ERK/JNK, p38 EchA->CellDeath

Key signaling pathways modulated by this compound.

References

Technical Support Center: Interference of Echinochrome A in Colorimetric Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the interference of Echinochrome A (EchA) in common colorimetric assays. This compound, a dark-red pigment with potent antioxidant properties, can significantly impact the accuracy of absorbance-based experimental results.[1][2][3][4][5] This guide will help you identify, quantify, and mitigate these interferences.

Frequently Asked Questions (FAQs)

Q1: My cell viability (e.g., MTT assay) results show an unexpected increase in viability after treatment with this compound. What is the likely cause?

An apparent increase in cell viability, particularly at higher concentrations of a test compound, is a classic indicator of assay interference.[6] With this compound, this is likely due to two of its intrinsic properties: its color and its reducing potential.[1][6][7][8]

Q2: What are the specific mechanisms by which this compound interferes with colorimetric assays?

There are two primary mechanisms of interference:

  • Colorimetric Interference : this compound is a dark red pigment with a broad absorbance spectrum, including a maximum at 468 nm and shoulders extending into the 500-540 nm range.[1] This inherent color can directly add to the absorbance reading of the colored product in an assay (like the purple formazan (B1609692) in an MTT assay, typically read at ~570 nm), leading to a false-positive signal.[7][9][10]

  • Chemical Interference (Reducing Potential) : this compound is a powerful antioxidant that can directly reduce colorimetric reagents.[1][11][12] For example, it can reduce the yellow tetrazolium salt (MTT) to purple formazan without any cellular metabolic activity.[6][7][8] This chemical reduction leads to a strong false-positive signal, incorrectly suggesting high metabolic activity and cell viability.

Q3: How can I definitively confirm that this compound is interfering with my assay?

You must perform a cell-free control experiment.[6][7] This involves setting up wells with your cell culture medium, the assay reagent (e.g., MTT), and the same concentrations of this compound used in your experiment, but without any cells. If you observe a color change in these cell-free wells, it confirms direct interference.[6][13]

Q4: Is it sufficient to just subtract the absorbance value from a cell-free control well?

Subtracting the background from a cell-free control is a critical first step and can often correct for simple colorimetric and chemical interference. However, it may not account for more complex interactions, such as the compound's potential to alter the pH of the medium or interact with secreted cellular components. If interference is substantial, switching to an alternative assay is the most robust solution.

Q5: Which common assays are most susceptible to interference from this compound?

  • Tetrazolium-Based Viability Assays : Assays like MTT, MTS, XTT, and WST are highly susceptible due to their reliance on the reduction of a tetrazolium salt to a colored formazan product.[7][14][15]

  • Antioxidant Capacity Assays : Assays such as DPPH and ABTS, which measure the scavenging of colored radicals, will be influenced by EchA's inherent color and potent antioxidant activity.[16]

  • Resazurin (B115843) (AlamarBlue) Assay : This assay is also based on a redox reaction and can be affected.[15] However, since its product, resorufin, is fluorescent, switching to a fluorescence reading instead of absorbance may help mitigate the colorimetric interference.[15][17]

Q6: What are reliable alternative assays to use that avoid this compound interference?

Several alternative methods are based on different biochemical principles and are less prone to interference from colored or reducing compounds.[6][14][17]

  • Sulforhodamine B (SRB) Assay : Measures total cellular protein content, making it independent of cellular metabolic activity and redox state.[6]

  • ATP-Based Luminescence Assays : These assays measure ATP levels as a direct indicator of cell viability. The luminescent signal is not affected by colored compounds.[8][14][15] This is often considered the most reliable alternative.[8]

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay : Measures the release of LDH from damaged cells. While also a colorimetric assay, its chemistry is different from tetrazolium reduction. However, controls for interference are still necessary.

  • Trypan Blue Exclusion Assay : A direct method of assessing cell membrane integrity via microscopy.[15] It is completely immune to the chemical properties of EchA but is not suitable for high-throughput screening.

Troubleshooting Guides

Guide 1: Diagnosing and Quantifying Interference

If you suspect interference from this compound, follow this logical workflow to diagnose the issue.

G cluster_0 A Start: Unexpectedly high absorbance in MTT/tetrazolium assay B Perform Cell-Free Interference Assay (Medium + EchA + Reagent) A->B C Is there a significant color change (absorbance) in cell-free wells? B->C D Interference Confirmed: Direct reduction and/or colorimetric interference C->D Yes E No significant interference detected. Consider other experimental variables: - Cell seeding density - Contamination - Pipetting errors C->E No F Is the interference absorbance low and consistent across concentrations? D->F G Option 1: Correct Data Subtract background absorbance from cell-free control F->G Yes H Option 2: Use Alternative Assay (Recommended for high interference) - ATP Luminescence Assay - SRB Protein Assay F->H No

Caption: Troubleshooting workflow for high absorbance in colorimetric assays.

Guide 2: Data Correction and Interpretation

If the interference is present but minimal, you can correct your data by subtracting the background absorbance. The table below illustrates how to calculate the corrected absorbance using data from your experimental and control plates.

Well Condition Description Example Absorbance (570 nm) Calculation
A: Experimental Cells + Medium + EchA + MTT Reagent0.95
B: Cell Control Cells + Medium + Vehicle + MTT Reagent0.80
C: Compound Control No Cells + Medium + EchA + MTT Reagent0.25
D: Blank Control No Cells + Medium + Vehicle + MTT Reagent0.05
Corrected Absorbance (Experimental - Compound Control)0.70 (A - C)
% Viability (Corrected Absorbance / (Cell Control - Blank)) * 10093.3% (0.70 / (0.80 - 0.05)) * 100

Experimental Protocols

Protocol 1: Cell-Free Interference Assay

This essential control experiment quantifies the interference from this compound alone. It should be run in parallel with every colorimetric experiment.

G cluster_0 Plate Setup (96-well) A Step 1: Add Cell Culture Medium (e.g., 100 µL per well) B Step 2: Add this compound (Same serial dilutions as main experiment) A->B C Step 3: Add Vehicle Control (e.g., DMSO, PBS) B->C D Step 4: Add Assay Reagent (e.g., MTT solution) C->D E Step 5: Incubate (Same conditions as main assay, e.g., 2-4 hours at 37°C) D->E F Step 6: Add Solubilization Solution (If required, e.g., DMSO for MTT) E->F G Step 7: Read Absorbance (At appropriate wavelength, e.g., 570 nm) F->G

Caption: Experimental workflow for the cell-free interference control assay.

Methodology:

  • Prepare Plate : Use a 96-well plate.

  • Add Medium : Add the same cell culture medium used in your main experiment to the wells.

  • Add Compound : Create serial dilutions of this compound in the wells, mirroring the exact concentrations used to treat your cells. Include a vehicle control (the solvent used to dissolve EchA).[7]

  • Add Assay Reagent : Add the colorimetric reagent (e.g., MTT, XTT) to each well.[7]

  • Incubate : Incubate the plate under the identical conditions (time, temperature) as your cell-based assay.[7]

  • Solubilize (if necessary) : If using MTT, add the solubilization solution (e.g., DMSO) to dissolve the formazan.

  • Read Absorbance : Measure the absorbance on a plate reader. These values represent the background interference for each concentration of this compound.

Protocol 2: Sulforhodamine B (SRB) Assay - A Recommended Alternative

This assay quantifies cell density based on the measurement of total cellular protein and is not susceptible to interference from colored, reducing, or oxidizing compounds.[6]

Methodology:

  • Cell Seeding : Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.

  • Compound Treatment : Treat cells with various concentrations of this compound for the desired exposure time.

  • Cell Fixation : Discard the supernatant. Gently fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing : Wash the plate five times with slow-running tap water to remove TCA and unbound media components. Allow the plate to air dry completely.

  • Staining : Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Remove Unbound Dye : Quickly wash the plate four times with 1% (v/v) acetic acid to remove any unbound SRB dye.

  • Air Dry : Allow the plate to air dry completely.

  • Solubilize Dye : Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Read Absorbance : Shake the plate for 5-10 minutes on a shaker and measure the absorbance at approximately 510 nm.

Summary of Alternative Cell Viability Assays

Assay Principle Advantages Disadvantages
ATP Luminescence Assay (e.g., CellTiter-Glo®)Measures ATP in metabolically active cells via a luciferase reaction.[8][14]High sensitivity, fast (add-mix-read protocol), not affected by compound color, suitable for HTS.[8][14][15]Requires a luminometer; reagents can be more expensive.
Sulforhodamine B (SRB) Assay Stains total cellular protein with a pink aminoxanthene dye.[6]Unaffected by reducing/oxidizing compounds, stable endpoint, inexpensive.[6]A fixation step is required; slightly longer protocol than ATP assays.
Resazurin (AlamarBlue) Assay (Fluorescence) Measures reduction of resazurin to fluorescent resorufin.[15][17]Can be measured via fluorescence to avoid colorimetric interference, sensitive, non-toxic to cells.[15][17]As a redox assay, it can still be susceptible to direct chemical reduction by potent antioxidants.
Trypan Blue Exclusion Microscopic counting of cells that uptake (dead) or exclude (live) a dye.[15]Direct measure of membrane integrity, unaffected by compound chemistry.[15]Low throughput, subjective, requires a microscope and hemocytometer.

References

Technical Support Center: Managing Echinochrome A Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Echinochrome A (Ech A), focusing on managing its cytotoxic effects at high concentrations.

Frequently Asked Questions (FAQs)

Q1: Is this compound cytotoxic?

A1: The cytotoxicity of this compound is dose-dependent and cell-type specific. At lower concentrations (typically below 50 µM), Ech A often exhibits protective effects and does not show significant cytotoxicity in many cell lines, such as H9c2 rat cardiomyoblasts.[1] However, at higher concentrations (≥ 50 µM), it can induce cytotoxicity. For instance, in B16F10 murine melanoma cells, viability is significantly decreased at 50 µM and 100 µM.[2][3]

Q2: What are the typical concentrations of Ech A that induce cytotoxicity?

A2: Cytotoxic concentrations of Ech A can vary between cell lines. For example, a concentration of 100 µM reduced the viability of B16F10 cells by more than 50%.[3] The IC50 values (the concentration that inhibits 50% of cell viability) have been reported to be 54.4 µg/mL in Pig Kidney (PK) cells and 60.5 µg/mL in Vero (African green monkey kidney) cells.[4] It is crucial to determine the optimal, non-toxic concentration range for your specific cell line and experimental conditions through a dose-response study.

Q3: What are the known mechanisms of this compound's effects on cells?

A3: At lower, non-cytotoxic concentrations, Ech A is well-known for its antioxidant and anti-inflammatory properties.[5][6] It can scavenge reactive oxygen species (ROS), protect mitochondrial function, and modulate signaling pathways involved in cell survival and apoptosis, such as the ERK/Akt and ERK/JNK/p38 pathways.[5][7] The mechanisms underlying its cytotoxicity at high concentrations are less clear. It is hypothesized that at high doses, the pro-oxidant and anti-oxidant balance may be disrupted, or off-target effects may occur, leading to cell death. The mode of cell death (apoptosis vs. necrosis) at high concentrations of Ech A is not well-established and may be cell-type dependent.

Q4: How can I minimize the risk of cytotoxicity in my experiments with Ech A?

A4: To minimize cytotoxicity, it is recommended to:

  • Perform a dose-response curve: Determine the IC50 value of Ech A in your specific cell model to identify the appropriate concentration range for your experiments.

  • Use appropriate controls: Always include a vehicle control (the solvent used to dissolve Ech A, e.g., DMSO) to ensure that the observed effects are due to Ech A and not the solvent.

  • Monitor cell morphology: Regularly observe your cells under a microscope for any signs of stress or death, such as rounding, detachment, or membrane blebbing.

  • Consider the source and purity of Ech A: Ensure you are using a high-quality, pure compound, as impurities could contribute to cytotoxicity.

Troubleshooting Guides

Issue 1: High levels of cell death observed at expected non-toxic concentrations.
Possible Cause Troubleshooting Step
Cell line sensitivity: Your cell line may be particularly sensitive to Ech A. Perform a careful dose-response analysis starting from very low concentrations.
Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. Ensure the final solvent concentration is consistent across all treatments and is below the toxic threshold for your cells (typically <0.5%).
Compound degradation: Ech A may have degraded. Store the compound properly (protected from light and at the recommended temperature) and prepare fresh stock solutions regularly.
Contamination: Microbial contamination can cause cell death. Regularly check your cell cultures for contamination.
Issue 2: Inconsistent results between experiments.
Possible Cause Troubleshooting Step
Variability in cell culture: Use cells at a consistent passage number and confluence. Ensure cells are healthy and in the logarithmic growth phase before treatment.
Inaccurate dilutions: Double-check all calculations and pipetting to ensure accurate and consistent concentrations of Ech A.
Incubation time: Use a consistent incubation time for all experiments.

Data Presentation

Table 1: Cytotoxicity of this compound in different cell lines.

Cell LineConcentrationEffect on Cell ViabilityReference
B16F10 (murine melanoma)50 µMSignificant decrease[3]
B16F10 (murine melanoma)100 µMReduced by more than 50%[3]
H9c2 (rat cardiomyoblast)< 50 µMNo significant toxicity[1]
H9c2 and A7r5up to 100 µMNo significant toxicity[8]
Pig Kidney (PK) cells54.4 µg/mLIC50[4]
Vero cells60.5 µg/mLIC50[4]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol determines cell viability by measuring the metabolic activity of cells.

  • Materials:

    • This compound

    • 96-well plates

    • Complete cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the Ech A dilutions. Include vehicle control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

    • Shake the plate on an orbital shaker for 15 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

Assessment of Apoptosis using Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Materials:

    • This compound

    • Cell lysis buffer

    • 2X Reaction Buffer

    • DEVD-pNA (4 mM) substrate

    • DTT (1 M)

    • 96-well plate

    • Microplate reader

  • Procedure:

    • Treat cells with desired concentrations of this compound.

    • Pellet 1-5 x 10^6 cells by centrifugation.

    • Resuspend cells in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute and transfer the supernatant (cytosolic extract) to a fresh tube.

    • Determine protein concentration of the lysate.

    • To a 96-well plate, add 50-200 µg of protein diluted to 50 µL with cell lysis buffer for each sample.

    • Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each sample.

    • Add 5 µL of 4 mM DEVD-pNA substrate (200 µM final concentration).

    • Incubate at 37°C for 1-2 hours.

    • Read the absorbance at 400-405 nm in a microplate reader. The fold-increase in caspase-3 activity is determined by comparing the results with an untreated control.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the cell-permeant reagent 2',7'-dichlorofluorescin diacetate (DCFDA) to measure ROS levels.

  • Materials:

    • This compound

    • DCFDA solution

    • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

    • 96-well black, clear-bottom plate

    • Fluorescence microplate reader or flow cytometer

  • Procedure:

    • Seed cells in a 96-well black, clear-bottom plate and allow them to adhere.

    • Wash the cells with PBS or HBSS.

    • Load the cells with DCFDA at a final concentration of 1 µM in culture medium with reduced serum (2%) and incubate for 30 minutes in the dark at 37°C.

    • Wash the cells twice with PBS or HBSS to remove excess dye.

    • Add fresh medium containing the desired concentrations of this compound to the cells.

    • Incubate for the desired time.

    • Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm, or analyze by flow cytometry.

Mandatory Visualizations

EchA_Protective_Signaling cluster_stress Cellular Stressors cluster_echA This compound Action cluster_pathways Signaling Pathways cluster_outcome Cellular Outcome stress Oxidative Stress (e.g., H2O2) ros ROS stress->ros induces echA This compound (Low Concentration) echA->ros scavenges pi3k_akt PI3K/Akt Pathway echA->pi3k_akt activates mapk MAPK Pathways (ERK/JNK, p38) echA->mapk modulates ros->mapk activates apoptosis Apoptosis (Bax, Caspase-3) ros->apoptosis induces survival Cell Survival & Proliferation pi3k_akt->survival promotes mapk->apoptosis can lead to mapk->survival can promote

Caption: Protective signaling pathways of this compound at low concentrations.

Experimental_Workflow_Cytotoxicity cluster_assays Cytotoxicity Assessment start Start: Prepare Cell Culture seed Seed cells in 96-well plate start->seed treat Treat with varying concentrations of Ech A seed->treat incubate Incubate for 24/48/72 hours treat->incubate viability Cell Viability (MTT Assay) incubate->viability apoptosis Apoptosis (Caspase-3 Assay) incubate->apoptosis ros ROS Production (DCFDA Assay) incubate->ros analyze Data Analysis: Determine IC50, Assess Apoptosis & ROS viability->analyze apoptosis->analyze ros->analyze end End: Evaluate Cytotoxicity analyze->end

Caption: Experimental workflow for assessing this compound cytotoxicity.

References

"addressing batch-to-batch variability of isolated Echinochrome A"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isolated Echinochrome A. Our goal is to help you address the common challenges associated with the batch-to-batch variability of this marine-derived natural product.

Frequently Asked Questions (FAQs)

Q1: My new batch of this compound is a different shade of red. Does this indicate a problem?

A1: A slight variation in the reddish color of solid this compound can occur and may not necessarily indicate a significant purity issue. However, a pronounced shift towards brown or yellow is a cause for concern, as it may suggest the presence of oxidation or degradation products.[1][2] We recommend performing analytical validation to confirm the purity and integrity of the batch.

Q2: Why is my this compound solution losing its color over time?

A2: this compound is susceptible to degradation, particularly in aqueous solutions.[1] This instability is accelerated by exposure to light, oxygen, and neutral to alkaline pH.[3] For maximum stability, aqueous solutions should be freshly prepared, protected from light, and maintained under acidic conditions (pH 3.0-4.0).[3] Long-term storage of solutions, even when frozen, is not recommended.

Q3: I'm observing unexpected or reduced bioactivity with a new batch of this compound. What are the likely causes?

A3: Reduced bioactivity is a primary indicator of batch-to-batch variability and can stem from several factors:

  • Lower Purity: The presence of co-isolated impurities or degradation products can interfere with the biological assay.

  • Degradation: The active this compound molecule may have degraded due to improper storage or handling, such as exposure to light, heat, or non-acidic pH.[3][4]

  • Presence of Antagonistic Impurities: Other related compounds (spinochromes) isolated from the sea urchin may have opposing biological effects.[5][6]

We recommend a systematic troubleshooting approach, starting with an analytical confirmation of the purity and concentration of your current batch.

Q4: What are the optimal storage conditions for solid this compound?

A4: Solid this compound is significantly more stable than its solutions. For long-term storage, it should be kept in a tightly sealed container, protected from light, in a desiccated environment, and at low temperatures (-20°C is recommended).[1] Storing under an inert atmosphere (e.g., argon or nitrogen) can further minimize oxidative degradation.[1]

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays

You are observing significant variations in the biological effects of different batches of this compound, even when used at the same concentration.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps Recommended Action
Incorrect Concentration of Active Compound Verify the concentration of your stock solution using UV-Vis spectrophotometry or a validated HPLC method.Prepare a fresh stock solution from the solid compound and re-quantify.
Degradation of this compound Analyze the sample for the presence of known degradation products using HPLC-MS.[1][2]Always use freshly prepared solutions. Protect solutions from light and maintain an acidic pH.[3]
Presence of Bioactive Impurities Characterize the impurity profile of the batch using HPLC-MS to identify other spinochromes or related compounds.[5][6]If significant impurities are detected, repurification of the this compound batch may be necessary.
Assay Interference Run a vehicle control and a positive control to ensure the assay is performing as expected.If controls are inconsistent, troubleshoot the assay parameters before re-evaluating the this compound batch.
Issue 2: Poor Solubility or Precipitation in Media

Your this compound is not fully dissolving or is precipitating out of your cell culture media or buffer.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps Recommended Action
Poor Aqueous Solubility This compound has low water solubility.[7]Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) before diluting it into your aqueous media. Ensure the final solvent concentration is compatible with your experimental system.
pH-Dependent Solubility The solubility of this compound is pH-dependent.[7]Check the pH of your final solution. Adjust the pH if it is incompatible with this compound solubility. Note that this compound is less stable at higher pH.[3]
Salt Form and Buffer Compatibility The salt form of this compound can affect its solubility. High concentrations of certain salts in buffers can lead to precipitation.If using a salt form, ensure it is compatible with your buffer system. Consider using a different buffer if precipitation persists.

Data and Parameters

Table 1: Physicochemical Properties and Stability of this compound

ParameterValue / ConditionReference
Molecular FormulaC₁₂H₁₂O₇[1]
Molecular Weight284.22 g/mol [1]
AppearanceRed crystalline powder[7]
Stability
Solid FormStable for years when stored in the dark, dry, and under inert gas.[1]
Aqueous SolutionProne to hydrolysis and oxidation.[1]
pHMore stable in acidic conditions (pH 3.0-4.0). Degradation increases at neutral and alkaline pH.[3]
LightProne to photodegradation.[3]
TemperatureDegradation rate increases with temperature.[3]

Table 2: Quality Control Parameters for this compound Analysis by HPLC

ParameterTypical ValueReference
Limit of Detection (LOD)22 ng/mL[1]
Limit of Quantification (LOQ)72 ng/mL[1]
Linearity Range72–600 ng/mL[1]
Correlation Coefficient (R²)> 0.998[1]

Experimental Protocols

Protocol 1: Quality Control of this compound by HPLC-DAD-MS

This protocol outlines a general method for the analysis of this compound purity and the identification of degradation products.

1. Materials and Reagents:

  • This compound sample

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade water

  • Formic acid or acetic acid

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

2. Sample Preparation:

  • Accurately weigh a small amount of the this compound batch.

  • Dissolve in a suitable solvent (e.g., methanol (B129727) or DMSO) to a known concentration (e.g., 1 mg/mL).

  • Further dilute the stock solution with the initial mobile phase to a concentration within the linear range of the instrument (e.g., 10 µg/mL).

  • Filter the final solution through a 0.22 µm syringe filter before injection.

3. HPLC-DAD-MS Conditions:

ParameterCondition
HPLC System
ColumnC18 reverse-phase
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
GradientStart with a low percentage of B, and gradually increase to elute compounds. A typical gradient might be 10-90% B over 20 minutes.
Flow Rate1.0 mL/min
Column Temperature30°C
Injection Volume10 µL
DAD Detector
WavelengthScan from 200-600 nm. Monitor at 254 nm for quantification.
MS Detector (ESI)
Ionization ModeNegative
Scan Rangem/z 100-1000
Capillary Voltage3.5 kV
Gas Temperature350°C

4. Data Analysis:

  • Integrate the peak corresponding to this compound and any impurity peaks.

  • Calculate the purity of the batch based on the relative peak areas.

  • Identify known degradation products by their mass-to-charge ratio (m/z) and comparison to literature values.[1][2]

Visualizations

EchinochromeA_Troubleshooting_Workflow start Start: Inconsistent Experimental Results check_purity Step 1: Verify Purity & Concentration (HPLC, UV-Vis) start->check_purity purity_ok Purity & Concentration OK? check_purity->purity_ok repurify Action: Repurify or Obtain New Batch purity_ok->repurify No check_stability Step 2: Assess Compound Stability (Fresh solutions? Protected from light?) purity_ok->check_stability Yes stability_ok Stability OK? check_stability->stability_ok improve_handling Action: Improve Handling Procedures (Use fresh solutions, protect from light) stability_ok->improve_handling No check_assay Step 3: Evaluate Biological Assay (Controls performing correctly?) stability_ok->check_assay Yes assay_ok Assay OK? check_assay->assay_ok troubleshoot_assay Action: Troubleshoot Assay Parameters assay_ok->troubleshoot_assay No end_ok Conclusion: Issue likely resolved. Proceed with experiments. assay_ok->end_ok Yes EchinochromeA_Signaling_Pathways cluster_antioxidant Antioxidant & Mitochondrial Effects cluster_anti_inflammatory Anti-inflammatory Signaling EchinochromeA This compound ROS Reactive Oxygen Species (ROS) EchinochromeA->ROS Scavenges Mito Mitochondrial Biogenesis & Function EchinochromeA->Mito Enhances PI3K_Akt PI3K/Akt Pathway EchinochromeA->PI3K_Akt Activates mTOR mTOR Pathway EchinochromeA->mTOR Inhibits Lyn_Syk Lyn/Syk Pathway EchinochromeA->Lyn_Syk Inhibits Inflammation Inflammation PI3K_Akt->Inflammation Modulates mTOR->Inflammation Promotes Lyn_Syk->Inflammation Promotes

References

"Echinochrome A light sensitivity and degradation issues"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Echinochrome A (EchA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges associated with the light sensitivity and degradation of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research and development activities.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution changed color from red to yellow-red. What happened?

A1: A color change from the characteristic dark red of this compound to a yellow-red hue is a primary indicator of degradation. This is often due to oxidation, which can be accelerated by exposure to light, air (oxygen), and non-optimal pH conditions.[1] The quinonoid ring structure of EchA is susceptible to oxidative changes, leading to a decrease in the conjugation chain length and a shift in its absorption spectrum.[1] To prevent this, always handle this compound under subdued light and in an inert atmosphere (e.g., argon or nitrogen) whenever possible. For aqueous solutions, use deoxygenated solvents.

Q2: I'm seeing new peaks in my HPLC analysis of an old this compound sample. Are these impurities or degradation products?

A2: The appearance of new peaks in your HPLC chromatogram likely indicates the presence of degradation products. When dissolved in aqueous solutions and exposed to air, this compound can oxidize to form several byproducts.[2][3] Some identified oxidative degradation products include 7-ethyl-2,2,3,3,5,7,8-heptahydroxy-2,3-dihydro-1,4-naphthoquinone and 4-ethyl-3,5,6-trihydroxy-2-oxalobenzoic acid, among others.[3] To confirm if these are degradation products, you can perform a forced degradation study by intentionally exposing a fresh sample to light, heat, or oxidative conditions and comparing the resulting chromatograms with your sample.

Q3: What are the optimal storage conditions for solid this compound and its solutions?

A3: For long-term stability, solid this compound should be stored in a dry, dark environment at -20°C.[4] Under these conditions, it can remain stable for several years.[5] Solutions of this compound are significantly less stable. If you must store solutions, prepare them fresh whenever possible. If short-term storage is necessary, store solutions at 2-8°C, protected from light, and preferably under an inert atmosphere.[6] The stability of this compound in solution is highly dependent on pH, with greater stability observed in acidic conditions.[7]

Q4: How quickly does this compound degrade when exposed to light?

A4: this compound is prone to degradation upon exposure to light. Studies on similar polyhydroxylated 1,4-naphthoquinone (B94277) pigments from sea urchins have shown significant degradation under natural light. In one study, a pigment solution retained only 40.11% of its initial absorbance after 14 days of exposure to natural light, compared to 65.14% when stored in the dark over the same period.[7] The rate of photodegradation can be influenced by the solvent, pH, and the intensity and wavelength of the light source.

Q5: Can I do anything to minimize degradation during my experiments?

A5: Yes, several precautions can be taken:

  • Work in low-light conditions: Use amber glassware or wrap your containers in aluminum foil.

  • Use deoxygenated solvents: For solution-based experiments, sparge your solvents with an inert gas like argon or nitrogen before dissolving the this compound.

  • Control the pH: Maintain a slightly acidic pH (e.g., pH 3.0-6.0) for your solutions, as this compound is more stable in this range.[7]

  • Keep samples cold: When not in use, keep your samples on ice or in a refrigerator.

  • Prepare fresh solutions: Avoid using old solutions, as degradation is time-dependent.

Quantitative Data on this compound Stability

The following tables summarize the stability of polyhydroxylated 1,4-naphthoquinone pigments, including this compound, under various conditions.

Table 1: Effect of Light on Pigment Stability [7]

ConditionDurationRemaining Absorbance (%)
Natural Light14 days40.11%
Dark14 days65.14%

Table 2: Effect of pH on Pigment Stability (after 24 hours) [7]

pHRemaining Absorbance (%)
3.095.64%
7.079.68%
10.046.15%

Table 3: Effect of Temperature on Pigment Stability (after 24 hours) [7]

TemperatureRemaining Absorbance (%)
20°C90.49%
80°C66.61%

Experimental Protocols

Protocol 1: General Handling and Preparation of this compound Stock Solutions
  • Materials:

    • Solid this compound

    • Dimethyl sulfoxide (B87167) (DMSO) or ethanol

    • Amber glass vials

    • Inert gas (argon or nitrogen)

    • Pipettes and other standard laboratory equipment

  • Procedure:

    • Allow the solid this compound to equilibrate to room temperature in a desiccator before opening to prevent condensation.

    • Weigh the desired amount of this compound in a low-light environment.

    • Dissolve the solid in a suitable solvent, such as DMSO or ethanol, in an amber glass vial.

    • If preparing an aqueous solution, use a buffer that has been deoxygenated by bubbling with an inert gas for at least 15-20 minutes.

    • Once dissolved, flush the headspace of the vial with an inert gas before sealing.

    • Store the stock solution at -20°C for long-term storage or 2-8°C for short-term use, always protected from light.

Protocol 2: Forced Photodegradation Study of this compound

This protocol is adapted from the ICH Q1B guidelines for photostability testing.[8][9]

  • Objective: To evaluate the photosensitivity of this compound and identify potential photodegradation products.

  • Materials:

    • This compound solution (in a transparent, chemically inert container)

    • Control sample of the same solution wrapped in aluminum foil (dark control)

    • Photostability chamber equipped with a light source capable of emitting both cool white fluorescent and near-UV light. The chamber should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • HPLC-DAD/MS system

  • Procedure:

    • Prepare a solution of this compound in a suitable solvent (e.g., methanol (B129727) or a buffered aqueous solution) in a transparent container (e.g., quartz cuvette or glass vial).

    • Prepare an identical sample and wrap it completely in aluminum foil to serve as the dark control.

    • Place both the exposed sample and the dark control in the photostability chamber.

    • Expose the samples to the light source for a defined period. The duration should be sufficient to cause noticeable degradation but not complete degradation.

    • At predetermined time points, withdraw aliquots from both the exposed and dark control samples.

    • Analyze the aliquots by HPLC-DAD/MS to quantify the remaining this compound and identify any new peaks corresponding to degradation products.

    • Compare the chromatograms of the exposed sample to the dark control to distinguish between photodegradation and thermal degradation.

Signaling Pathways and Experimental Workflows

This compound exerts its biological effects by modulating several key signaling pathways. The following diagrams illustrate some of these pathways.

EchA_Antioxidant_Pathway EchA This compound ROS Reactive Oxygen Species (ROS) EchA->ROS Scavenges Mitochondria Mitochondria EchA->Mitochondria Improves Function GSH_Pathway Glutathione Pathway EchA->GSH_Pathway Activates Lipid_Peroxidation Lipid Peroxidation EchA->Lipid_Peroxidation Prevents

Caption: this compound's antioxidant mechanism of action.

EchA_Anti_inflammatory_Pathway EchA This compound Ahr Aryl Hydrocarbon Receptor (Ahr) EchA->Ahr Agonist NFkB NF-κB Pathway Ahr->NFkB Inhibits Proinflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB->Proinflammatory_Cytokines Induces Inflammation Inflammation Proinflammatory_Cytokines->Inflammation Promotes

Caption: this compound's anti-inflammatory signaling pathway.

EchA_PI3K_Akt_Pathway EchA This compound PI3K PI3K EchA->PI3K Activates Akt Akt PI3K->Akt Activates Cell_Survival Cell Proliferation & Survival Akt->Cell_Survival Promotes NFkB_Wnt NF-κB & Wnt/β-catenin Signaling Akt->NFkB_Wnt Regulates

Caption: this compound's modulation of the PI3K/Akt pathway.

Experimental_Workflow_Photostability start Start: Prepare EchA Solution prep_samples Prepare Exposed and Dark Control Samples start->prep_samples exposure Expose to Light in Photostability Chamber prep_samples->exposure sampling Collect Aliquots at Time Intervals exposure->sampling analysis Analyze by HPLC-DAD/MS sampling->analysis data_analysis Quantify Degradation and Identify Byproducts analysis->data_analysis end End: Assess Photostability data_analysis->end

Caption: Experimental workflow for assessing this compound photostability.

References

Technical Support Center: Optimizing Echinochrome A Extraction from Marine Sources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction efficiency of Echinochrome A (EchA) from marine sources.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which marine sources can it be extracted?

A1: this compound (7-ethyl-2,3,5,6,8-pentahydroxy-1,4-naphthoquinone) is a bioactive marine pigment with significant antioxidant and anti-inflammatory properties.[1][2][3] It is the active ingredient in the clinically approved drug Histochrome®.[1][2] EchA is primarily isolated from various sea urchin species. The shells, spines, gonads, coelomic fluid, and eggs are all potential sources.[3][4][5] Commonly cited species include those from the genera Diadema, Scaphechinus, Echinus, and Strongylocentrotus.[1][4][6]

Q2: Why is the acidification of the extraction solvent important?

A2: Acidification of the primary extraction solvent, typically ethanol (B145695), is crucial for improving the yield and stability of this compound. The addition of an acid, such as sulfuric or acetic acid, helps to break down the calcium carbonate matrix of the sea urchin shells and spines, facilitating the release of the pigment.[1][2][6] Furthermore, EchA is more stable under acidic conditions, and acidification helps to prevent its oxidative degradation during the extraction process.[7][8]

Q3: What are the common solvents used for this compound extraction and purification?

A3: A multi-step solvent system is typically employed. The initial extraction is often performed with acidified ethanol (70-96%).[1][2][6] Following this, a liquid-liquid extraction is carried out using solvents of increasing polarity to partition and purify the EchA. Common solvents used in this stage include chloroform, dichloromethane (B109758), and ethyl acetate (B1210297).[1][2][6][7] For chromatographic purification, various solvent mixtures are used as the mobile phase, such as cyclohexane-dichloromethane and water-methanol gradients.[1]

Q4: How can I quantify the amount of this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) and Mass Spectrometry (MS) is the standard method for the identification and quantification of this compound.[7][8][9][10] This method allows for the separation of EchA from other related spinochromes and degradation products, ensuring accurate quantification. The analytical range for EchA quantification via HPLC has been defined, for instance, between 72–600 ng/mL.[7][9]

Troubleshooting Guide

Problem 1: Low Yield of this compound

Low yields are a common issue in the extraction of EchA. Several factors can contribute to this problem, from the initial sample preparation to the final purification steps.

Potential Cause Troubleshooting Recommendation
Incomplete Cell/Matrix Disruption Ensure the sea urchin shells and spines are thoroughly crushed into small pieces to maximize the surface area exposed to the solvent.[1][2]
Suboptimal Extraction Solvent Use 70-96% ethanol acidified with sulfuric or acetic acid (e.g., pH 1.8-2.0) for the initial extraction.[1][2][6] The ratio of raw material to extractant should be optimized, with reported ratios around 1:5 to 1:10 (w/v).[6]
Insufficient Extraction Time Maceration should be performed for an adequate duration. Published protocols suggest extraction for 6-10 hours or even 24 hours, sometimes repeated multiple times for exhaustive extraction.[1][2][6]
Pigment Degradation Work at room temperature or below, and protect the extract from light to minimize degradation.[1][2] EchA is sensitive to oxidation, especially at neutral or alkaline pH.[7][8] Maintain acidic conditions throughout the extraction process.
Inefficient Liquid-Liquid Extraction When partitioning the aqueous residue, perform sequential extractions with solvents like dichloromethane and ethyl acetate to ensure complete transfer of EchA from the aqueous phase.[1][2]
Losses during Chromatography Select the appropriate stationary phase (e.g., silica (B1680970) gel, C18, Toyopearl) and mobile phase.[1][6][7] Improper column packing or elution gradient can lead to poor separation and loss of the target compound.

Logical Workflow for Troubleshooting Low this compound Yield

Low_Yield_Troubleshooting start Low this compound Yield check_material Is raw material properly crushed? start->check_material check_solvent Is the extraction solvent correctly prepared and acidified? check_material->check_solvent Yes crush_material Action: Crush shells/spines to a fine powder. check_material->crush_material No check_time_temp Are extraction time and temperature optimal? check_solvent->check_time_temp Yes adjust_solvent Action: Use 70-96% ethanol with acid (pH 1.8-2.0). check_solvent->adjust_solvent No check_partitioning Is the liquid-liquid extraction efficient? check_time_temp->check_partitioning Yes adjust_time_temp Action: Increase extraction time (e.g., 24h) and maintain room temperature. check_time_temp->adjust_time_temp No check_purification Are there losses during chromatographic purification? check_partitioning->check_purification Yes repeat_partitioning Action: Perform multiple sequential extractions with DCM/EtOAc. check_partitioning->repeat_partitioning No solution Yield Optimized check_purification->solution No, process is optimized optimize_chroma Action: Optimize column packing, solvent gradient, and fraction collection. check_purification->optimize_chroma Yes crush_material->check_solvent adjust_solvent->check_time_temp adjust_time_temp->check_partitioning repeat_partitioning->check_purification optimize_chroma->solution

Caption: Troubleshooting flowchart for addressing low this compound yield.

Problem 2: Degradation of this compound During Extraction and Storage

This compound is susceptible to oxidative degradation, which can be identified by a color change in the solution (e.g., from red to yellow-red) and the appearance of extra peaks in the HPLC chromatogram.[7][8]

Potential Cause Troubleshooting Recommendation
High pH EchA is unstable in neutral or alkaline aqueous solutions.[7][8] Maintain acidic conditions (pH < 4) throughout the extraction and purification process. Use acidified solvents for chromatography where possible.[1][6]
Exposure to Oxygen The presence of dissolved oxygen in aqueous solutions can lead to rapid degradation.[7][8] If possible, degas solvents before use. Store extracts under an inert atmosphere (e.g., nitrogen or argon).
Exposure to Light and Heat Photodegradation and thermal degradation can occur. Protect extracts from direct light by using amber glassware or covering containers with aluminum foil. Avoid high temperatures; concentrate extracts under reduced pressure at a low temperature (e.g., < 40°C).[1][2]
Improper Storage For long-term storage, EchA should be kept as a dry powder in a cool, dark, and dry place.[8] In solution, it is more stable in organic solvents like ethanol or acetone (B3395972) than in aqueous buffers.[6] If aqueous solutions are necessary, they should be freshly prepared and used immediately.

Experimental Protocols

Protocol 1: Conventional Acidified Ethanol Extraction

This protocol is a standard method for extracting this compound from sea urchin shells and spines.[1][2]

Materials:

  • Sea urchin shells and spines

  • 70% Ethanol (v/v)

  • Sulfuric acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Ethyl acetate (EtOAc)

  • Distilled water

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Wash the collected sea urchins with fresh water and remove the entrails.

  • Crush the shells and spines into small pieces.

  • Macerate the crushed material in a 70% ethanol solution containing 8-10% (v/v) sulfuric acid at room temperature. Use a solid-to-solvent ratio of approximately 1:5 to 1:10 (e.g., 1 kg of shells in 5 L of solvent).

  • Allow the extraction to proceed for 24 hours with occasional stirring.

  • Repeat the extraction process two more times with fresh solvent for exhaustive extraction.

  • Filter the combined acidified ethanol extracts to remove solid residues.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a viscous residue.

  • Dilute the residue with distilled water and perform a sequential liquid-liquid extraction, first with dichloromethane and then with ethyl acetate.

  • Combine the organic (dichloromethane and ethyl acetate) extracts.

  • Evaporate the organic solvents in vacuo to yield the crude this compound extract, which can then be subjected to chromatographic purification.

General Workflow for this compound Extraction and Purification

EchA_Extraction_Workflow cluster_collection Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_final Final Product s1 Collect Sea Urchins (e.g., Diadema sp.) s2 Crush Shells and Spines s1->s2 e1 Maceration with Acidified Ethanol (70% EtOH, 8-10% H2SO4, 24h) s2->e1 e2 Filter and Collect Supernatant e1->e2 e3 Concentrate under Vacuum e2->e3 e4 Liquid-Liquid Partitioning (H2O vs DCM/EtOAc) e3->e4 e5 Collect & Concentrate Organic Phase e4->e5 p1 Crude Extract e5->p1 p2 Column Chromatography (e.g., Silica Gel, C18) p1->p2 p3 Fraction Collection p2->p3 p4 Purity Analysis (HPLC-DAD) p3->p4 f1 Pure this compound p4->f1

Caption: Standard workflow for this compound extraction and purification.

Protocol 2: Purification by Column Chromatography

This protocol describes a general procedure for purifying the crude EchA extract.[1][6][7]

Materials:

  • Crude this compound extract

  • Silica gel (normal phase or C18 reversed-phase) or Toyopearl HW-40 gel

  • Appropriate solvents for the mobile phase (e.g., cyclohexane (B81311), dichloromethane, methanol (B129727), ethanol, water, formic acid)

  • Glass chromatography column

  • Fraction collector

Procedure:

  • Prepare the chromatography column by packing it with the chosen sorbent (e.g., silica gel) slurried in the initial mobile phase solvent.

  • Dissolve the crude extract in a minimal amount of solvent and apply it to the top of the column.

  • Begin elution with the mobile phase. A gradient elution is often effective. For normal-phase silica, start with a non-polar solvent mixture (e.g., cyclohexane with increasing amounts of dichloromethane) and gradually increase the polarity (e.g., by adding methanol).[1]

  • For reversed-phase (C18) or Toyopearl HW-40 chromatography, an aqueous mobile phase with an increasing concentration of an organic modifier like methanol or ethanol is typically used.[1][7] The addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape and stability.[6][7]

  • Collect fractions of the eluate using a fraction collector.

  • Analyze the collected fractions for the presence and purity of this compound using Thin Layer Chromatography (TLC) or HPLC.

  • Pool the fractions containing pure this compound.

  • Evaporate the solvent under reduced pressure to obtain the purified, crystalline this compound.

Data Summary

The yield of this compound can vary significantly based on the sea urchin species and the extraction method employed.

Sea Urchin Species Extraction Method Reported Yield (% of raw material weight) Reference
Scaphechinus mirabilisAcidified Ethanol, Chloroform Partition, Column Chromatography0.05%[6]
Echinotrix diademaAcidified Ethanol, Chloroform Partition, Column ChromatographyNot explicitly stated, but crude extract was 4.2g from 1kg[6]
General (unspecified)Hydrochloric Acid, Ether Extraction, Silica Gel Chromatography0.01%[6]
General (flat sea urchins)Acidified Ethanol, Chloroform Partition, Recrystallization0.05-0.06%[6]
Diadema genusAcidified Ethanol, DCM/EtOAc Partition, Column ChromatographyNot explicitly stated, but 12g of a fraction was obtained from 7.5kg of shells/spines[1][2]

References

Technical Support Center: Echinochrome A Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of Echinochrome A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for challenges encountered during the scale-up of this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of this compound?

A1: The primary challenges in scaling up this compound synthesis revolve around its chemical properties and the complexities of multi-step organic synthesis. Key issues include:

  • Poor Water Solubility: this compound is practically insoluble in water, which can complicate purification and formulation processes, especially at a large scale.

  • Sensitivity to Oxidation: The polyhydroxylated naphthoquinone structure of this compound makes it susceptible to oxidation, potentially leading to degradation and loss of product during synthesis and storage.[1][2] This necessitates careful control of atmospheric conditions, potentially requiring inert atmospheres for reactions and storage.

  • Multi-step Synthesis Complexity: Total synthesis of this compound involves multiple reaction steps. Scaling up such processes can be challenging due to potential decreases in overall yield, accumulation of impurities, and difficulties in maintaining optimal reaction conditions (e.g., temperature, mixing) in larger reactors.

  • Purification: The purification of a polar molecule like this compound on a large scale can be complex and costly, often requiring advanced chromatographic techniques.

Q2: Are there established total synthesis routes for this compound?

A2: Yes, a total synthesis route based on squaric acid esters has been reported. This method involves the efficient preparation of key intermediates, followed by a nucleophilic addition, thermal ring-expansion/cyclization, oxidation, and deprotection to yield this compound.[3][4]

Q3: What are the known biological activities and signaling pathways of this compound?

A3: this compound exhibits significant antioxidant and anti-inflammatory properties. Its cardioprotective effects are attributed to the downregulation of ERK/JNK and p38 signaling pathways.[5] It also modulates inflammatory responses by inhibiting the NF-κB pathway and activating the Keap1/Nrf2 signaling pathway, which plays a crucial role in the cellular antioxidant response.

Troubleshooting Guides

Low Yield in Synthesis
Symptom Potential Cause Troubleshooting Steps
Overall yield significantly drops at larger scale. Inefficient Heat Transfer: Exothermic or endothermic reactions may not be adequately controlled in large reactors, leading to side reactions or incomplete conversion.- Monitor internal reaction temperature closely.- Use jacketed reactors with efficient heat exchange fluids.- Consider slower, controlled addition of reagents for highly exothermic steps.
Poor Mixing: Inadequate agitation in large vessels can lead to localized concentration gradients and hot spots, promoting side product formation.- Use appropriate impeller designs and agitation speeds for the reactor geometry and reaction mixture viscosity.- Consider using baffles to improve mixing efficiency.
Impurity Accumulation: Minor impurities from starting materials or solvents can have a more significant impact on a larger scale, potentially poisoning catalysts or interfering with reactions.- Ensure high purity of all starting materials and solvents.- Consider additional purification steps for key intermediates.
Low yield in the final oxidation/deprotection step. Product Degradation: this compound is sensitive to oxidation and may degrade under harsh reaction or workup conditions.- Optimize reaction time and temperature to minimize degradation.- Use milder oxidizing agents if possible.- Perform workup and purification steps under an inert atmosphere (e.g., nitrogen or argon).
Purification Challenges
Symptom Potential Cause Troubleshooting Steps
Difficulty in removing polar impurities. Similar Polarity of Impurities: Byproducts with similar polarity to this compound can be challenging to separate using standard chromatography.- Explore alternative chromatographic techniques such as counter-current chromatography or preparative HPLC with different stationary and mobile phases.- Consider derivatization of impurities to alter their polarity before purification.
Product precipitation during purification. Poor Solubility: The low solubility of this compound in common organic solvents can lead to precipitation on the column or during fraction collection.- Use a solvent system where this compound has better solubility.- Perform purification at a slightly elevated temperature to increase solubility (ensure product stability at that temperature).- Consider using a gradient elution method that starts with a solvent of higher solubilizing power.
Discoloration or degradation of the product on the column. On-column Oxidation: The stationary phase (e.g., silica (B1680970) gel) can have acidic sites that may promote the degradation of sensitive compounds like this compound, especially in the presence of air.- Use deactivated silica gel or an alternative stationary phase like alumina (B75360) or a polymeric resin.- Pack and run the column under an inert atmosphere.- Minimize the time the product spends on the column.

Experimental Protocols

Key Synthetic Step: Squaric Acid Ester-based Synthesis of the Naphthoquinone Core

This protocol is a generalized representation based on the reported squaric acid ester-based total synthesis of this compound.[3][4] Specific reaction conditions, stoichiometry, and purification methods should be optimized for the specific scale of operation.

  • Preparation of Key Intermediates: Synthesize the required aryllithium reagent and the cyclobutenedione intermediate from diisopropyl squarate.

  • Nucleophilic Addition: In an inert atmosphere, dissolve the cyclobutenedione intermediate in an appropriate anhydrous solvent (e.g., THF) and cool to -78 °C. Add the aryllithium reagent dropwise while maintaining the low temperature.

  • Thermal Ring-Expansion/Cyclization: After the reaction is complete, quench the reaction and carefully work up the reaction mixture to isolate the 1,2-adduct. The crude adduct is then heated in a high-boiling point solvent (e.g., toluene, xylene) to induce a thermal ring-expansion and cyclization, furnishing the hydroquinone (B1673460) precursor.

  • Oxidation and Deprotection: The resulting hydroquinone is oxidized to the corresponding naphthoquinone using a suitable oxidizing agent (e.g., air, DDQ). Finally, any protecting groups are removed under appropriate conditions to yield this compound.

Data Presentation

Hypothetical Comparison of Synthesis Scales
Parameter Lab Scale (1 g) Pilot Scale (100 g) Industrial Scale (10 kg)
Overall Yield (%) 30-40%20-30%15-25%
Purity (HPLC, %) >98%>95%>95%
Reaction Time (Total) 2-3 days4-5 days7-10 days
Estimated Cost per Gram HighModerateLow
Primary Purification Method Silica Gel ChromatographyPreparative HPLCCrystallization / Large-scale Chromatography

Note: The data in this table is hypothetical and intended for illustrative purposes. Actual values will depend on the specific process, equipment, and optimization.

Visualizations

Signaling Pathways of this compound

Caption: this compound's dual antioxidant and anti-inflammatory signaling pathways.

Experimental Workflow for this compound Total Synthesis

EchinochromeA_Synthesis_Workflow Start Diisopropyl Squarate Intermediate1 Cyclobutenedione Intermediate Start->Intermediate1 Intermediate2 Aryllithium Reagent Start->Intermediate2 Addition Nucleophilic Addition Intermediate1->Addition Intermediate2->Addition Adduct 1,2-Adduct Addition->Adduct Cyclization Thermal Ring-Expansion & Cyclization Adduct->Cyclization Hydroquinone Hydroquinone Precursor Cyclization->Hydroquinone Oxidation Oxidation Hydroquinone->Oxidation Deprotection Deprotection Oxidation->Deprotection FinalProduct This compound Deprotection->FinalProduct

Caption: A simplified workflow for the total synthesis of this compound.

References

"minimizing Echinochrome A precipitation in stock solutions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the precipitation of Echinochrome A (EchA) in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to precipitation?

This compound (7-ethyl-2,3,5,6,8-pentahydroxy-1,4-naphthoquinone) is a polyhydroxylated 1,4-naphthoquinone, a natural pigment found in sea urchins.[1] Its precipitation is primarily due to its molecular structure, which results in low solubility in aqueous solutions. EchA is practically insoluble in water, making it challenging to work with in biological buffers.[1][2] Furthermore, its multiple hydroxyl groups make it susceptible to oxidation, especially in neutral to alkaline aqueous solutions and when exposed to light and air, which can lead to the formation of less soluble degradation products.[3][4]

Q2: What are the recommended solvents for preparing this compound stock solutions?

For research purposes, particularly for in vitro cell culture experiments, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing concentrated stock solutions of this compound.[5] EchA is also moderately soluble in ethanol.[1][2] The choice of solvent will depend on the specific experimental requirements and the tolerance of the biological system to the solvent.

Q3: How should I store my this compound stock solution to prevent precipitation?

To ensure the stability of your this compound stock solution and prevent precipitation, it is crucial to:

  • Store at low temperatures: For long-term storage (months to years), store aliquots at -20°C or -80°C. For short-term storage (days to weeks), 0-4°C is acceptable.[5]

  • Protect from light: this compound is light-sensitive. Store solutions in amber vials or tubes wrapped in aluminum foil.

  • Aliquot: To avoid repeated freeze-thaw cycles, which can degrade the compound and affect solubility, prepare single-use aliquots of your stock solution.

  • Use an inert atmosphere: For maximum stability, particularly for long-term storage, consider overlaying the stock solution with an inert gas like argon or nitrogen before sealing the vial to minimize oxidation.

Q4: What is the recommended final concentration of the solvent (e.g., DMSO) in my experimental setup?

When using a DMSO stock solution for cell culture experiments, it is critical to keep the final concentration of DMSO in the culture medium low, typically below 0.5% (v/v), as higher concentrations can be cytotoxic to many cell lines.[3] It is always advisable to include a vehicle control (culture medium with the same final concentration of DMSO without this compound) in your experiments to account for any solvent effects.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Precipitation upon dilution of DMSO stock solution in aqueous buffer or cell culture medium. 1. Low aqueous solubility: The concentration of this compound in the final solution exceeds its solubility limit in the aqueous environment. 2. Solvent shock: Rapid dilution of the DMSO stock into an aqueous solution can cause the compound to crash out of solution. 3. pH of the medium: The pH of the buffer or medium may be neutral or alkaline, reducing the stability of this compound.1. Decrease the final concentration: Try using a lower final concentration of this compound in your experiment. 2. Stepwise dilution: Instead of adding the DMSO stock directly to the full volume of aqueous solution, try a stepwise dilution. First, dilute the DMSO stock in a small volume of medium or buffer, vortex gently, and then add this intermediate dilution to the final volume. 3. Pre-warm the medium: Gently warming the cell culture medium to 37°C before adding the this compound stock can sometimes improve solubility. 4. Acidify the buffer (if compatible with your experiment): this compound is more stable at a slightly acidic pH.
Color of the stock solution changes over time (e.g., from dark red to brownish). Oxidation/Degradation: The this compound is degrading due to exposure to oxygen, light, or inappropriate storage temperature.1. Prepare fresh stock solutions: It is best practice to use freshly prepared stock solutions. 2. Proper storage: Ensure the stock solution is stored at -20°C or -80°C, protected from light, and preferably under an inert atmosphere. 3. Use high-quality, anhydrous DMSO: Water content in the DMSO can contribute to degradation.
Inconsistent experimental results. Precipitation or degradation of this compound: The actual concentration of soluble, active compound may be lower than intended and variable between experiments.1. Visually inspect for precipitation: Before each use, carefully inspect the stock and working solutions for any visible precipitate. 2. Filter the working solution: If you suspect microprecipitation, you can filter your final working solution through a 0.22 µm syringe filter before adding it to your cells. Note that this may slightly lower the final concentration. 3. Follow a strict, standardized protocol: Ensure that the procedure for preparing and handling the this compound solutions is consistent for every experiment.

Quantitative Data Summary

While precise solubility values for this compound in various solvents at different temperatures are not extensively published, the following table summarizes available qualitative and semi-quantitative data to guide researchers.

Solvent Solubility Concentration in Solution (Examples from Literature) Notes
Water Practically Insoluble[1][2]-The sodium salt of this compound (Histochrome®) is used to improve water solubility for clinical applications.[4]
Ethanol Moderately Soluble[1][2]0.002% solution (0.02 mg/mL) used for UV-Vis spectroscopy.[2]Often used in extraction and purification processes.
Dimethyl Sulfoxide (DMSO) Soluble[5]Stock solutions for in vitro studies are typically prepared in DMSO.[6] Working concentrations in cell culture range from 1 µM to 50 µM.[2][7]The preferred solvent for preparing high-concentration stock solutions for biological assays.
Chloroform Very Slightly Soluble[2]-Primarily used in extraction procedures.

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 266.21 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber or foil-wrapped microcentrifuge tubes

  • Calibrated analytical balance and precision pipettes

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = 10 mmol/L * 0.001 L * 266.21 g/mol * 1000 mg/g = 2.66 mg

  • Weighing this compound: Carefully weigh out 2.66 mg of this compound powder using an analytical balance and place it into a sterile amber microcentrifuge tube.

  • Dissolving in DMSO: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Ensuring complete dissolution: Vortex the tube for 1-2 minutes until the powder is completely dissolved. The solution should be a clear, dark red. If necessary, gentle warming to 37°C or brief sonication in a water bath can aid dissolution. Visually inspect the solution against a light source to ensure no solid particles remain.

  • Sterilization (Optional): If required for your application, the stock solution can be sterilized by filtering it through a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage: Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile, amber microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.

Preparation of Working Solutions for Cell Culture:

  • Thaw the stock solution: On the day of the experiment, thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution in culture medium: Perform serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations. It is crucial to add the this compound-DMSO solution to the medium and mix immediately and thoroughly to prevent precipitation.

    • Example for a 10 µM working solution: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium (1:1000 dilution). This will result in a final DMSO concentration of 0.1%.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. For a 1:1000 dilution, this would be 1 µL of DMSO in 999 µL of medium.

  • Immediate Use: It is recommended to prepare the working solutions fresh for each experiment and use them immediately.

Visualizations

Experimental Workflow for Preparing this compound Stock Solution

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve sterilize Filter Sterilize (Optional) dissolve->sterilize aliquot Aliquot into Light-Protected Tubes sterilize->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw dilute Dilute in Pre-warmed Culture Medium thaw->dilute mix Mix Immediately and Thoroughly dilute->mix use Use Immediately in Experiment mix->use

Caption: Workflow for preparing this compound stock and working solutions.

Antioxidant Signaling Pathway of this compound

G cluster_stress Cellular Stress cluster_EchA Intervention cluster_pathway Nrf2 Antioxidant Pathway ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 Oxidative Stress EchA This compound EchA->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, GST) ARE->Antioxidant_Enzymes Induces Transcription Antioxidant_Enzymes->ROS Neutralizes G cluster_stimulus Inflammatory Stimulus cluster_EchA Intervention cluster_pathway NF-κB Signaling Pathway Stimulus e.g., LPS IKK IKK Complex Stimulus->IKK Activates EchA This compound EchA->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-1β, IL-6) Nucleus->Inflammatory_Genes Induces Transcription

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Capacity of Echinochrome A and Ascorbic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant capacities of Echinochrome A, a naturally occurring pigment from sea urchins, and ascorbic acid (Vitamin C), a well-established antioxidant. The following sections present quantitative data from comparative studies, detailed experimental protocols for key antioxidant assays, and an exploration of the signaling pathways involved in their antioxidant mechanisms.

Quantitative Comparison of Antioxidant Activity

The antioxidant potential of this compound and ascorbic acid has been evaluated using various in vitro assays. The following table summarizes their performance in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay.

Antioxidant AssayThis compoundAscorbic Acid (Vitamin C)Reference Compound
DPPH Radical Scavenging Activity (IC50) 7.0 µMNot directly compared in the same study; reported values vary (e.g., ~8-40 µg/mL)Trolox: 16.0 µM
ABTS Radical Scavenging Activity (Trolox Equivalent) 3.41 mMNot directly compared in the same studyTrolox

Note: The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the free radicals; a lower IC50 value indicates higher antioxidant activity. Trolox Equivalent (TE) is a measure of the antioxidant strength of a substance in comparison to the standard antioxidant Trolox.

Mechanisms of Antioxidant Action

This compound exhibits its antioxidant properties through multiple mechanisms, including the scavenging of reactive oxygen species (ROS), chelation of metal ions, and interaction with lipid peroxide radicals.[1] Its polyhydroxylated naphthoquinone structure allows for the donation of electrons to neutralize free radicals.[2]

Ascorbic acid is a potent, water-soluble antioxidant that directly scavenges a variety of ROS by donating electrons, thereby neutralizing them.[3] It can also regenerate other antioxidants, such as vitamin E, from their oxidized forms.

Signaling Pathways

The antioxidant activities of this compound and ascorbic acid are mediated through their influence on various cellular signaling pathways.

This compound Signaling Pathway

This compound has been shown to modulate pathways involved in cellular stress and inflammation. For instance, it can downregulate the ERK/JNK and p38 MAP kinase signaling pathways, which are associated with cell death.[1] It can also activate the glutathione (B108866) pathway, enhancing the cell's endogenous antioxidant defenses.[4]

EchinochromeA_Pathway Oxidative Stress Oxidative Stress ERK/JNK/p38 MAPK Pathway ERK/JNK/p38 MAPK Pathway Oxidative Stress->ERK/JNK/p38 MAPK Pathway activates This compound This compound This compound->ERK/JNK/p38 MAPK Pathway inhibits Glutathione Pathway Glutathione Pathway This compound->Glutathione Pathway activates Cell Death Cell Death ERK/JNK/p38 MAPK Pathway->Cell Death promotes Antioxidant Defense Antioxidant Defense Glutathione Pathway->Antioxidant Defense enhances

Caption: Signaling pathways modulated by this compound.

Ascorbic Acid Signaling Pathway

Ascorbic acid can influence signaling pathways such as the NF-κB pathway, which is involved in inflammation. By scavenging ROS, ascorbic acid can prevent the activation of NF-κB by oxidative stress.[5]

AscorbicAcid_Pathway Oxidative Stress (ROS) Oxidative Stress (ROS) NF-κB Pathway NF-κB Pathway Oxidative Stress (ROS)->NF-κB Pathway activates Ascorbic Acid Ascorbic Acid Ascorbic Acid->Oxidative Stress (ROS) scavenges Inflammation Inflammation NF-κB Pathway->Inflammation promotes

Caption: Ascorbic acid's role in the NF-κB signaling pathway.

Experimental Protocols

The following are detailed methodologies for the DPPH and ABTS assays, which are commonly used to evaluate antioxidant capacity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.

Experimental Workflow:

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Prepare DPPH solution (e.g., 0.1 mM in methanol) react1 Mix test compound/standard with DPPH solution prep1->react1 prep2 Prepare various concentrations of test compounds prep2->react1 prep3 Prepare Ascorbic Acid/Trolox standards prep3->react1 react2 Incubate in the dark at room temperature (e.g., 30 min) react1->react2 analysis1 Measure absorbance at ~517 nm react2->analysis1 analysis2 Calculate % inhibition analysis1->analysis2 analysis3 Determine IC50 value analysis2->analysis3

Caption: Workflow for the DPPH radical scavenging assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

    • Prepare a series of dilutions of the test compound (this compound) and the standard (ascorbic acid or Trolox) in a suitable solvent.

  • Assay Procedure:

    • Add a specific volume of the test compound or standard solution to a microplate well or cuvette.

    • Add a fixed volume of the DPPH solution to initiate the reaction.

    • Prepare a blank containing the solvent and DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Data Analysis:

    • Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the percentage of inhibition against the concentration of the test compound/standard to determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Experimental Workflow:

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Prepare ABTS and potassium persulfate solutions prep2 Mix to generate ABTS•+ radical cation (incubate in dark) prep1->prep2 prep3 Dilute ABTS•+ solution to working concentration prep2->prep3 react1 Mix test compound/standard with ABTS•+ solution prep3->react1 prep4 Prepare various concentrations of test compounds and Trolox standard prep4->react1 react2 Incubate at room temperature (e.g., 6 min) react1->react2 analysis1 Measure absorbance at ~734 nm react2->analysis1 analysis2 Calculate % inhibition analysis1->analysis2 analysis3 Determine Trolox Equivalent (TE) analysis2->analysis3

Caption: Workflow for the ABTS radical scavenging assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of dilutions of the test compound (this compound) and the standard (Trolox).

  • Assay Procedure:

    • Add a small volume of the test compound or standard solution to a microplate well or cuvette.

    • Add a larger volume of the diluted ABTS•+ solution.

    • Prepare a blank containing the solvent and the ABTS•+ solution.

    • Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).

  • Data Analysis:

    • Measure the absorbance of the solutions at approximately 734 nm.

    • Calculate the percentage of inhibition of the ABTS•+ radical.

    • Plot a standard curve of percentage inhibition versus the concentration of Trolox.

    • Determine the Trolox Equivalent (TE) antioxidant capacity of the test compound by comparing its percentage inhibition to the Trolox standard curve.

References

A Comparative Guide to the ROS Scavenging Prowess of Echinochrome A and Trolox

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of drug development and life sciences, understanding the efficacy of antioxidant compounds is paramount. This guide provides a detailed, objective comparison of two notable antioxidants: Echinochrome A (EchA), a naturally occurring pigment from sea urchins, and Trolox, a synthetic, water-soluble analog of vitamin E. This comparison is based on their performance in key reactive oxygen species (ROS) scavenging assays, supported by experimental data and detailed methodologies.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacities of this compound and Trolox have been evaluated using various in vitro assays. The following table summarizes the available quantitative data from a comparative study using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. A lower EC50 value indicates a higher antioxidant potency.

CompoundAssayEC50 ValueSource
Spinochrome-rich extract (from E. mathaei)DPPH~35 µg/mL[1]
TroloxDPPH-[1]

Note: The EC50 value for the spinochrome-rich extract is from a crude extract of the sea urchin Echinometra mathaei, which is a source of this compound and other spinochromes. Direct comparisons of EC50 values for pure this compound and Trolox from the same study are limited in the reviewed literature.

Mechanisms of Antioxidant Action

This compound exhibits a multifaceted mechanism of action in combating oxidative stress. Its antioxidant properties are not limited to direct ROS scavenging.[2][3][4] EchA can chelate metal ions, thereby preventing the formation of highly reactive hydroxyl radicals through the Fenton reaction.[3] It also inhibits lipid peroxidation, protecting cell membranes from oxidative damage.[2] Furthermore, EchA has been shown to modulate key cellular signaling pathways involved in the antioxidant response. It can activate the Keap1/Nrf2 pathway, leading to the upregulation of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[5] Additionally, it can downregulate pro-inflammatory and cell death signaling pathways like ERK/JNK and p38.[4][6]

Trolox , on the other hand, primarily acts as a potent, direct scavenger of peroxyl and alkoxyl radicals.[7] Its antioxidant activity stems from the ability of the hydroxyl group on its chromanol ring to donate a hydrogen atom to a free radical, thereby neutralizing it.[3][7] This action terminates the chain reaction of lipid peroxidation. While highly effective as a direct antioxidant and widely used as a standard in antioxidant assays, it is important to note that at higher concentrations, Trolox can exhibit pro-oxidant properties.[7]

Experimental Protocols for ROS Scavenging Assays

Detailed methodologies are crucial for the accurate assessment and comparison of antioxidant activities. Below are the detailed protocols for the DPPH, ABTS, and ORAC assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common and straightforward method to evaluate the radical scavenging activity of antioxidants.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol.

    • Prepare a series of dilutions of the test compounds (this compound and Trolox) and a standard antioxidant (if different from Trolox) in the same solvent.

  • Assay Procedure (96-well plate format):

    • Add a specific volume of the test sample or standard at various concentrations to the wells of a microplate.

    • Add the DPPH working solution to each well.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a wavelength of approximately 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • Plot the percentage of inhibition against the concentration of the test compound to determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).

Principle: ABTS is oxidized by a strong oxidizing agent, such as potassium persulfate, to generate the blue-green ABTS•+ radical cation. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization is proportional to the antioxidant's activity. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Before use, dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of dilutions of Trolox to create a standard curve.

  • Assay Procedure (96-well plate format):

    • Add a small volume of the test sample or Trolox standards to the wells.

    • Add the diluted ABTS•+ working solution to each well.

    • Incubate at room temperature for a specific time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • Plot a standard curve of percentage inhibition versus Trolox concentration.

    • Determine the TEAC value of the sample by comparing its percentage inhibition to the Trolox standard curve.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals.

Principle: A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), is used to induce the oxidation of a fluorescent probe (e.g., fluorescein), leading to a decrease in its fluorescence. An antioxidant can quench these peroxyl radicals, thus preserving the fluorescence of the probe. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Protocol:

  • Reagent Preparation:

    • Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

    • Prepare a fresh solution of the peroxyl radical generator (AAPH).

    • Prepare a series of dilutions of Trolox to serve as the standard.

  • Assay Procedure (96-well black microplate format):

    • Add the fluorescent probe solution to each well.

    • Add the test sample or Trolox standards to the respective wells.

    • Incubate the plate at 37°C for a short period.

    • Initiate the reaction by adding the AAPH solution to all wells.

    • Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm over a period of time (e.g., 60-90 minutes).

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the blank, standards, and samples.

    • Calculate the net AUC by subtracting the AUC of the blank from the AUC of the standards and samples.

    • Plot a standard curve of net AUC versus Trolox concentration.

    • Determine the ORAC value of the sample, expressed as micromoles of Trolox Equivalents (TE) per gram or milliliter of the sample, by comparing its net AUC to the Trolox standard curve.

Visualizing the Mechanisms and Workflows

To better illustrate the complex biological pathways and experimental procedures discussed, the following diagrams have been generated using the DOT language.

G cluster_0 This compound: Multi-level Antioxidant Defense cluster_1 This compound: Cellular Signaling Modulation ROS ROS Lipid_Peroxidation Lipid_Peroxidation ROS->Lipid_Peroxidation EchA EchA EchA->ROS Direct Scavenging Metal_Ions Metal_Ions EchA->Metal_Ions Chelation EchA->Lipid_Peroxidation Inhibition Metal_Ions->ROS Fenton Reaction Cellular_Damage Cellular_Damage Lipid_Peroxidation->Cellular_Damage EchA_sig This compound Keap1 Keap1 EchA_sig->Keap1 Inhibits Inflammation_Pathways ERK/JNK, p38 EchA_sig->Inflammation_Pathways Downregulates Nrf2 Nrf2 Keap1->Nrf2 Inhibits Degradation ARE Antioxidant Response Element Nrf2->ARE Activates Antioxidant_Enzymes SOD, CAT, GPx ARE->Antioxidant_Enzymes Upregulates

Caption: Antioxidant mechanisms of this compound.

G Free_Radical Free Radical (R•) Neutralized_Radical Neutralized Molecule (RH) Trolox Trolox Trolox->Free_Radical Donates H• Trolox_Radical Trolox Radical

Caption: Primary antioxidant mechanism of Trolox.

G cluster_workflow General Workflow for In Vitro ROS Scavenging Assays Prepare_Reagents 1. Prepare Reagents (Radical solution, Test compounds) Reaction_Setup 2. Set up Reaction (Mix reagents and samples) Prepare_Reagents->Reaction_Setup Incubation 3. Incubate (Allow reaction to proceed) Reaction_Setup->Incubation Measurement 4. Measure Absorbance/Fluorescence Incubation->Measurement Data_Analysis 5. Analyze Data (Calculate % inhibition, EC50, TEAC) Measurement->Data_Analysis

Caption: Experimental workflow for ROS scavenging assays.

References

A Comparative Analysis of Echinochrome A and Other Marine Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The vast marine environment offers a rich repository of bioactive compounds with significant therapeutic potential. Among these, antioxidants derived from marine organisms are of particular interest for their ability to combat oxidative stress, a key factor in a multitude of pathological conditions. This guide provides a detailed comparison of the efficacy of Echinochrome A (EchA), a pigment from sea urchins, with other prominent marine-axolotls, namely fucoxanthin (B1674175) and astaxanthin (B1665798). The comparison is based on available experimental data, with a focus on their antioxidant capacities and mechanisms of action.

Quantitative Comparison of Antioxidant Activity

The antioxidant efficacy of this compound, fucoxanthin, and astaxanthin has been evaluated using various in vitro assays. The following tables summarize the key quantitative data from these studies, providing a basis for comparison.

AntioxidantAssayIC50 Value (µg/mL)IC50 Value (µM)Source
This compound DPPH-7.0[1][2]
Fucoxanthin DPPH201.2 ± 21.4~303
Fucoxanthin DPPH140~211
Fucoxanthin DPPH200~302
Astaxanthin DPPH79.32 ± 18.10~133

Table 1: Comparison of DPPH Radical Scavenging Activity. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.

AntioxidantAssayValueUnitSource
Astaxanthin ORAC2,822,200µmol TE/100g

Table 2: Oxygen Radical Absorbance Capacity (ORAC) of Astaxanthin. The ORAC assay measures the total antioxidant capacity of a substance.

AntioxidantAssayValueUnitSource
This compound ABTS3.41mM (TEAC)[1][2]
Fucoxanthin FRAP64.74 ± 3.93mmol Fe2+/g
Astaxanthin FRAP63.97 ± 6.79mmol Fe2+/g

Table 3: Comparison of ABTS and FRAP Assay Results. The Trolox Equivalent Antioxidant Capacity (TEAC) assay measures the antioxidant capacity relative to Trolox, a water-soluble vitamin E analog. The Ferric Reducing Antioxidant Power (FRAP) assay measures the ability of an antioxidant to reduce ferric iron.

Mechanisms of Action and Signaling Pathways

Beyond direct radical scavenging, these marine antioxidants exert their effects through the modulation of key cellular signaling pathways involved in the endogenous antioxidant response.

This compound and the Keap1/Nrf2 Signaling Pathway

This compound has been shown to activate the Keap1/Nrf2 signaling pathway, a critical regulator of cellular defense against oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or inducers like EchA, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression. This leads to an enhanced cellular antioxidant defense system.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EchA This compound Keap1_Nrf2 Keap1-Nrf2 Complex EchA->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome degradation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes translation Antioxidant_Enzymes->ROS neutralizes

Caption: Keap1/Nrf2 signaling pathway activated by this compound.

Experimental Protocols

A brief overview of the methodologies for the key antioxidant assays cited in this guide is provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Principle: The DPPH radical has a deep violet color in solution. When it is reduced by an antioxidant, its color changes to a pale yellow. The change in absorbance at a specific wavelength (typically 517 nm) is measured spectrophotometrically.

General Procedure:

  • A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.

  • Various concentrations of the antioxidant sample are added to the DPPH solution.

  • The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

DPPH_Assay_Workflow DPPH_Solution DPPH Radical Solution (Violet) Incubation Incubation (Dark, 30 min) DPPH_Solution->Incubation Antioxidant Antioxidant Sample Antioxidant->Incubation Measurement Spectrophotometric Measurement (517 nm) Incubation->Measurement Result Reduced DPPH (Yellow/Colorless) Measurement->Result ORAC_Assay_Workflow Fluorescent_Probe Fluorescent Probe (e.g., Fluorescein) Reaction_Mix Reaction Mixture in Microplate Fluorescent_Probe->Reaction_Mix Antioxidant Antioxidant Sample Antioxidant->Reaction_Mix AAPH Peroxyl Radical Generator (AAPH) AAPH->Reaction_Mix Fluorescence_Measurement Monitor Fluorescence Decay Over Time Reaction_Mix->Fluorescence_Measurement AUC_Calculation Calculate Area Under the Curve (AUC) Fluorescence_Measurement->AUC_Calculation Result ORAC Value (Trolox Equivalents) AUC_Calculation->Result

References

A Comparative Analysis of Echinochrome A and Synthetic Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the naturally occurring marine pigment, Echinochrome A (Ech A), and common synthetic antioxidants. The objective is to present a clear, data-driven overview of their respective antioxidant capacities, mechanisms of action, and the experimental frameworks used to evaluate them. This information is intended to assist researchers in making informed decisions for their studies and drug development projects.

Introduction to this compound and Synthetic Antioxidants

This compound is a polyhydroxylated 1,4-naphthoquinone (B94277) pigment found in sea urchins.[1] It has been the subject of extensive research for over three decades due to its potent antioxidant and anti-inflammatory properties, with a notable absence of adverse effects.[1] Its unique structure, featuring several hydroxyl groups, allows it to effectively diminish reactive oxygen species (ROS) and prevent redox imbalance.[1] this compound is the active substance in the clinically approved drug Histochrome®, used in the treatment of ophthalmic diseases and ischemic heart disease.[1]

Synthetic antioxidants, such as Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA), are phenolic compounds widely used as preservatives in the food, cosmetics, and pharmaceutical industries to prevent free radical-mediated oxidation.[2][3] While effective, concerns about their safety and potential toxicity have prompted a growing interest in natural alternatives.[2]

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of a compound is often evaluated using various in vitro assays that measure its ability to scavenge free radicals. The following tables summarize the available quantitative data for this compound and the synthetic antioxidants BHT and BHA, based on the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. It is important to note that direct comparisons of IC50 values across different studies can be challenging due to variations in experimental conditions.

Table 1: DPPH Radical Scavenging Activity (IC50 Values)

AntioxidantIC50 Value (µM)Source
This compound7.0[4]
BHT (Butylated Hydroxytoluene)202.35 µg/mL (~918 µM)[5]
BHA (Butylated Hydroxyanisole)112.05 µg/mL (~622 µM)[5]

Lower IC50 values indicate higher antioxidant activity.

Table 2: ABTS Radical Scavenging Activity

AntioxidantTrolox Equivalents (TE)Source
This compound3.41 mM[4]
Trolox (Standard)1.0 (by definition)[4]

Higher Trolox Equivalent values indicate greater antioxidant capacity.

Mechanisms of Action and Signaling Pathways

This compound and synthetic antioxidants employ different mechanisms to exert their antioxidant effects.

This compound:

This compound exhibits a multi-pronged approach to cellular protection:

  • Direct Radical Scavenging: Its polyhydroxylated structure allows it to directly neutralize a variety of reactive oxygen species (ROS).[6]

  • Metal Ion Chelation: Ech A can chelate metal ions like iron, which are catalysts in the formation of harmful free radicals.[7]

  • Inhibition of Lipid Peroxidation: It effectively prevents the oxidative degradation of lipids, a key process in cellular damage.[6]

  • Modulation of Endogenous Antioxidant Systems: Ech A has been shown to increase the levels of crucial intracellular antioxidants like glutathione (B108866) (GSH).[6]

  • Anti-inflammatory Action: Ech A can suppress inflammatory responses by inhibiting the activation of the NF-κB signaling pathway and modulating the production of pro-inflammatory cytokines.[6][8] It also influences the MAPK signaling pathway, which is involved in cellular stress responses.

Synthetic Antioxidants (BHT & BHA):

The primary mechanism of action for phenolic antioxidants like BHT and BHA is as chain-breaking free radical scavengers . They donate a hydrogen atom to peroxyl radicals, converting them into more stable hydroperoxides and thus terminating the free radical chain reaction that leads to lipid peroxidation.[9]

Signaling Pathway Diagrams

EchA_Signaling_Pathways cluster_inflammation Inflammation cluster_cellular_effects Cellular Effects ROS ROS NFkB ↓ NF-κB Activation ROS->NFkB Lipid_Peroxidation ↓ Lipid Peroxidation ROS->Lipid_Peroxidation Cytokines Pro-inflammatory Cytokines EchA This compound GSH ↑ Glutathione (GSH) EchA->GSH EchA->NFkB MAPK Modulation of MAPK Pathway EchA->MAPK EchA->Lipid_Peroxidation NFkB->Cytokines

Caption: Signaling pathways modulated by this compound.

Synthetic_Antioxidant_Mechanism cluster_lipid_peroxidation Lipid Peroxidation Chain Reaction Lipid Lipid (LH) Lipid_Radical Lipid Radical (L•) Lipid->Lipid_Radical Initiation Peroxyl_Radical Peroxyl Radical (LOO•) Lipid_Radical->Peroxyl_Radical Propagation (+O2) Hydroperoxide Lipid Hydroperoxide (LOOH) Peroxyl_Radical->Hydroperoxide Propagation (+LH) BHT_BHA BHT / BHA (AH) BHT_BHA->Hydroperoxide Termination Stable_Radical Stable Antioxidant Radical (A•) BHT_BHA->Stable_Radical Donates H• Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Prep_Antioxidant Prepare Antioxidant Solutions (Ech A, BHT, BHA, Trolox) Mix Mix Antioxidant and Radical Solutions Prep_Antioxidant->Mix Prep_Radical Prepare Radical Solution (DPPH, ABTS) Prep_Radical->Mix Incubate Incubate at Room Temperature Mix->Incubate Measure_Absorbance Measure Absorbance (Spectrophotometer) Incubate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 or Trolox Equivalents Calculate_Inhibition->Determine_IC50

References

Echinochrome A: A Preclinical Contender Against Placebo in Inflammatory and Oxidative Stress Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Vladivostok, Russia - Mounting preclinical evidence suggests that Echinochrome A (Ech A), a pigment derived from sea urchins, demonstrates significant therapeutic potential across a spectrum of inflammatory and oxidative stress-related disease models when compared to placebo.[1][2][3] Researchers and drug development professionals will find compelling data in a comprehensive analysis of studies investigating Ech A's efficacy in conditions ranging from inflammatory bowel disease and atopic dermatitis to cardiovascular and ocular disorders.[1][2][3][4]

This compound, the active substance in the clinically approved drug Histochrome®, has been shown to exert potent antioxidant and anti-inflammatory effects.[4][5][6] These properties are attributed to its ability to scavenge reactive oxygen species (ROS), chelate metal ions, and modulate key inflammatory pathways.[4][6][7] Preclinical studies consistently reveal that administration of this compound leads to favorable outcomes in comparison to untreated or placebo-controlled groups.

Key Efficacy Data at a Glance

A summary of the quantitative data from various preclinical models highlights the significant impact of this compound compared to control (placebo) groups.

Disease Model Animal Model Key Parameter Placebo/Control Group Result This compound Group Result Significance Source
Inflammatory Bowel Disease (Colitis) MiceBody Weight LossSignificant lossPrevention of body weight lossSignificant[3]
Atopic Dermatitis NC/Nga MiceEpidermal ThicknessIncreasedReduced thicknessp < 0.05[2]
Serum IgE LevelsElevatedReducedNot specified[2]
IL-4 ExpressionIncreasedReducedSignificant[2]
IL-13 ExpressionIncreasedReducedSignificant[2]
Lipopolysaccharide-induced Uveitis RatsTNF-α in intraocular fluid457.0 ± 29.0 pg/mL225.7 ± 9.4 pg/mL (at 10 mg/kg)Significant[4][8]
Oxidative Stress in Intestinal Organoids Mouse Small Intestinal OrganoidsLGR5 Gene Expression (under oxidative stress)Suppressed~4.11-fold increasep = 0.0004[1]
Oxidative Stress LevelHighAttenuated up to 1.8-foldp = 0.04[1]
Ovalbumin-induced Asthma BALB/c MiceNasal ScratchingIncreasedReducedNot specified[9]
Airway InflammationPresentSuppressedNot specified[9]
Hemorrhagic Stroke RatsEdemaPresentRapid reduction within 48hSignificant[4]

Deep Dive into Experimental Protocols

The methodologies employed in these key preclinical studies provide a framework for understanding the robust nature of the findings.

1. Inflammatory Bowel Disease (IBD) Model:

  • Animal Model: Murine model of experimental colitis.

  • Intervention: Intravenous injection of this compound.

  • Control Group: Mice with induced colitis receiving a placebo.

  • Key Measurements: Body weight, survival rate, T-cell proliferation, and macrophage polarization (M1 vs. M2).[3]

2. Atopic Dermatitis (AD) Model:

  • Animal Model: NC/Nga mice with 2,4-dinitrochlorobenzene (DNCB)-induced AD-like lesions.

  • Intervention: Topical application or intraperitoneal injection of this compound.

  • Control Group: DNCB-treated mice receiving a placebo.

  • Key Measurements: Clinical symptoms (edema, erythema, dryness), epidermal thickness, transepidermal water loss (TEWL), cytokine levels (IFN-γ, IL-4, IL-13), and mast cell infiltration.[2]

3. Lipopolysaccharide-induced Uveitis Model:

  • Animal Model: Lewis rats.

  • Intervention: Intravenous injection of this compound at doses of 0.1, 1, and 10 mg/kg.

  • Inducing Agent: Subcutaneous injection of lipopolysaccharide (LPS).

  • Control Group: LPS-injected rats receiving a placebo (PBS).

  • Key Measurements: TNF-α levels in the intraocular fluid 24 hours after LPS injection.[4][8][10]

4. Oxidative Stress in Intestinal Organoids Model:

  • Model: Mouse small intestinal and colonic epithelial organoids.

  • Intervention: Treatment with 20 µM this compound in the presence of 250 µM tert-butyl hydroperoxide (tBHP) to induce oxidative stress.

  • Control Group: Organoids treated with tBHP only.

  • Key Measurements: Gene expression of stem cell markers (LGR5, Ly6a, CLU) and assessment of oxidative stress levels.[1]

Visualizing the Mechanism: Signaling Pathways and Workflows

This compound's therapeutic effects are underpinned by its influence on critical cellular signaling pathways.

EchA_Signaling_Pathway cluster_stress Cellular Stressors cluster_echa Therapeutic Intervention cluster_pathways Modulated Signaling Pathways cluster_outcomes Cellular & Physiological Outcomes Oxidative Stress Oxidative Stress ROS Reactive Oxygen Species (ROS) Oxidative Stress->ROS Inflammatory Stimuli Inflammatory Stimuli NF_kB NF-κB Pathway Inflammatory Stimuli->NF_kB EchA This compound EchA->ROS Scavenges PI3K_Akt PI3K/Akt Pathway EchA->PI3K_Akt Activates EchA->NF_kB Inhibits Cell_Proliferation Cell Proliferation & Survival PI3K_Akt->Cell_Proliferation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF_kB->Pro_inflammatory_Cytokines Inflammation_Reduction Reduced Inflammation Pro_inflammatory_Cytokines->Inflammation_Reduction Tissue_Regeneration Tissue Regeneration Cell_Proliferation->Tissue_Regeneration

Caption: this compound modulates key signaling pathways to reduce inflammation and promote cell survival.

The experimental workflow for a typical preclinical study evaluating this compound is outlined below.

Experimental_Workflow cluster_setup Phase 1: Study Setup cluster_intervention Phase 2: Intervention cluster_monitoring Phase 3: Monitoring & Data Collection cluster_analysis Phase 4: Analysis Animal_Model 1. Animal Model Selection (e.g., Mice, Rats) Disease_Induction 2. Disease Induction (e.g., Chemical, Allergen) Animal_Model->Disease_Induction Grouping 3. Randomization into Groups (Placebo vs. EchA) Disease_Induction->Grouping Treatment 4. Administration of This compound or Placebo Grouping->Treatment Monitoring 5. Monitoring of Clinical Signs & Body Weight Treatment->Monitoring Sample_Collection 6. Collection of Biological Samples (Blood, Tissue) Monitoring->Sample_Collection Biochemical_Assays 7. Biochemical Assays (e.g., ELISA for Cytokines) Sample_Collection->Biochemical_Assays Histopathology 8. Histopathological Examination Sample_Collection->Histopathology Data_Analysis 9. Statistical Data Analysis Biochemical_Assays->Data_Analysis Histopathology->Data_Analysis

Caption: A generalized workflow for preclinical evaluation of this compound versus a placebo.

References

"benchmarking Echinochrome A activity against established cardioprotective agents"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of Echinochrome A's cardioprotective activity against established agents: Dexrazoxane (B1684449), Carvedilol (B1668590), and Angiotensin-Converting Enzyme (ACE) Inhibitors. The following sections present quantitative comparisons of their efficacy, detailed experimental methodologies, and visual representations of their mechanisms and workflows.

Data Presentation: A Quantitative Comparison

The following tables summarize the cardioprotective effects of this compound and established agents based on key performance indicators from preclinical studies.

Table 1: Reduction in Myocardial Infarct Size

AgentAnimal ModelDosageRoute of AdministrationReduction in Infarct Size (%)Citation
This compound Dog1 mg/kgIntravenous40%[1]
Dexrazoxane Rat125 mg/kgIntraperitonealStatistically significant reduction (p=0.013)[2]
Carvedilol Cat--98.9% (pre-ischemia)[3]
80.1% (pre-reperfusion)[3]
Canine1 mg/kgIntravenous78%[4]
Rat1 mg/kgIntravenous47%[5]
ACE Inhibitors ---Data on specific percentage reduction is limited in the provided search results.

Table 2: Improvement in Cardiac Function

AgentAnimal ModelDosageRoute of AdministrationKey Cardiac Function ImprovementCitation
This compound Mouse (MI model)2.0 mg/kg/dayIntraperitonealPrevented LV systolic dysfunction and structural remodeling[6][7]
Dexrazoxane Rat (MI model)125 mg/kgIntraperitonealImproved Fractional Shortening (p=0.004) and Ejection Fraction (p=0.004)[2]
Mouse (Doxorubicin-induced cardiotoxicity)200 mg/kg/day-Mitigated decrease in Ejection Fraction (EF) % and Fractional Shortening (FS) %[8]
Carvedilol Rat (MI model)2, 10, 30 mg/kg-Ameliorated left ventricular dysfunction (inhibited increase in LVEDP and decrease in LVSP, +dp/dtmax, and -dp/dtmax)[9]
ACE Inhibitors Rat (MI model)Ramipril (1 mg/kg)-Attenuated cardiac hypertrophy[10][11]
Mouse (MI model)--Significantly improved cardiac dysfunction[12]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Myocardial Infartion (MI) Induction in Rodent Models

Myocardial infarction is induced in anesthetized rats or mice by ligating the left anterior descending (LAD) coronary artery.[2][9]

  • Anesthesia: Animals are anesthetized, often with an intraperitoneal injection of ketamine and xylazine.[13]

  • Surgical Procedure: A thoracotomy is performed to expose the heart. The LAD is then permanently ligated with a suture. Successful ligation is confirmed by visual changes in the color of the myocardium.

  • Sham Operation: In control (sham) groups, the same surgical procedure is performed without ligating the LAD.[9]

Measurement of Myocardial Infarct Size

Infarct size is a critical measure of the extent of cardiac damage.

  • Histological Staining: At the end of the experimental period, hearts are excised, and the left ventricle is sectioned. Sections are stained with triphenyltetrazolium (B181601) chloride (TTC). Viable tissue stains red, while the infarcted area appears pale.[4]

  • Image Analysis: The stained sections are photographed, and the infarcted area is quantified using image analysis software. Infarct size is typically expressed as a percentage of the total left ventricular area.[4][14]

Assessment of Cardiac Function via Echocardiography

Transthoracic echocardiography is a non-invasive method used to assess cardiac structure and function in rodents.[13][15]

  • Procedure: Anesthetized animals are placed in a supine position. A high-frequency ultrasound transducer is used to obtain two-dimensional images of the heart in parasternal long- and short-axis views.[13]

  • M-mode Imaging: M-mode tracings are recorded from the short-axis view at the level of the papillary muscles to measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs).[13]

  • Functional Parameters: From these measurements, key functional parameters are calculated, including:

    • Ejection Fraction (EF%): A measure of the percentage of blood leaving the left ventricle with each contraction.[15]

    • Fractional Shortening (FS%): The percentage change in the left ventricular internal dimension between diastole and systole.[15]

Isolated Langendorff Heart Perfusion

The Langendorff apparatus allows for the study of the heart ex vivo, isolated from systemic influences.[16][17][18]

  • Heart Excision: The heart is rapidly excised from the anesthetized animal and immediately placed in ice-cold cardioplegic solution to arrest contraction and protect the myocardium.[19]

  • Cannulation: The aorta is cannulated, and the heart is mounted on the Langendorff apparatus.

  • Retrograde Perfusion: A physiological salt solution (e.g., Krebs-Henseleit buffer), oxygenated and warmed to 37°C, is perfused retrogradely down the aorta. This closes the aortic valve and forces the perfusate into the coronary arteries, thus nourishing the heart muscle.[17]

  • Data Acquisition: Various parameters can be measured, including heart rate, left ventricular developed pressure (LVDP), and coronary flow. This setup is ideal for studying the direct effects of drugs on cardiac function.[16]

Apoptosis Detection by TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[20][21]

  • Tissue Preparation: Cardiac tissue sections are fixed, embedded in paraffin, and then deparaffinized and rehydrated.[21]

  • Permeabilization: The tissue is treated with proteinase K to allow the labeling enzyme to access the cell nuclei.

  • Labeling: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to incorporate labeled dUTPs (e.g., FITC-dUTP) onto the 3'-hydroxyl ends of fragmented DNA.[22]

  • Visualization: Apoptotic nuclei are visualized using fluorescence microscopy. The number of TUNEL-positive nuclei is counted and often expressed as a percentage of the total number of nuclei.[21]

Western Blot Analysis for Signaling Proteins

Western blotting is a technique used to detect specific proteins in a tissue sample.[23][24]

  • Protein Extraction: Cardiac tissue is homogenized in a lysis buffer to extract total proteins.

  • Gel Electrophoresis: The protein extract is separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose).

  • Immunodetection: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., proteins involved in apoptotic or hypertrophic signaling pathways). A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody is then added.

  • Visualization: A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on film or by a digital imager. The intensity of the band corresponds to the amount of the target protein.[23]

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound and the established cardioprotective agents.

Echinochrome_A_Mechanism cluster_stress Cardiac Stressors cluster_cellular_effects Cellular Effects cluster_ech_a This compound Ischemia/Reperfusion Ischemia/Reperfusion ROS ↑ Reactive Oxygen Species (ROS) Ischemia/Reperfusion->ROS Cardiotoxic Drugs Cardiotoxic Drugs Cardiotoxic Drugs->ROS Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Apoptosis Apoptosis Mito_Dys->Apoptosis Cardiac Injury Cardiac Injury Apoptosis->Cardiac Injury Ech_A This compound Ech_A->ROS Inhibits Ech_A->Mito_Dys Protects Ech_A->Apoptosis Inhibits Established_Agents_Mechanisms cluster_agents Cardioprotective Agents cluster_targets Molecular Targets cluster_effects Downstream Effects Dexrazoxane Dexrazoxane Iron Iron Dexrazoxane->Iron Chelates Topoisomerase_IIb Topoisomerase IIβ Dexrazoxane->Topoisomerase_IIb Inhibits Carvedilol Carvedilol Beta_Adrenergic_Receptors β-Adrenergic Receptors Carvedilol->Beta_Adrenergic_Receptors Blocks Alpha1_Adrenergic_Receptors α1-Adrenergic Receptors Carvedilol->Alpha1_Adrenergic_Receptors Blocks ACE_Inhibitors ACE Inhibitors ACE Angiotensin-Converting Enzyme (ACE) ACE_Inhibitors->ACE Inhibits Reduced_ROS ↓ ROS Production Iron->Reduced_ROS Reduced_DNA_Damage ↓ DNA Damage Topoisomerase_IIb->Reduced_DNA_Damage Reduced_Cardiac_Workload ↓ Cardiac Workload (↓ Heart Rate, ↓ Contractility) Beta_Adrenergic_Receptors->Reduced_Cardiac_Workload Vasodilation Vasodilation Alpha1_Adrenergic_Receptors->Vasodilation Reduced_Angiotensin_II ↓ Angiotensin II ACE->Reduced_Angiotensin_II Increased_Bradykinin ↑ Bradykinin ACE->Increased_Bradykinin Cardioprotection Cardioprotection Reduced_ROS->Cardioprotection Reduced_DNA_Damage->Cardioprotection Reduced_Cardiac_Workload->Cardioprotection Vasodilation->Cardioprotection Reduced_Angiotensin_II->Cardioprotection Increased_Bradykinin->Cardioprotection Experimental_Workflow cluster_endpoint Endpoint Analysis Animal_Model Animal Model of Myocardial Infarction Treatment_Groups Treatment Groups (Vehicle, this compound, Established Agents) Animal_Model->Treatment_Groups MI_Induction Myocardial Infarction Induction (LAD Ligation) Treatment_Groups->MI_Induction Treatment_Admin Agent Administration (Pre- or Post-MI) MI_Induction->Treatment_Admin Monitoring Cardiac Function Monitoring (Echocardiography) Treatment_Admin->Monitoring Endpoint_Analysis Endpoint Analysis Monitoring->Endpoint_Analysis Infarct_Size Infarct Size Measurement Endpoint_Analysis->Infarct_Size Apoptosis_Assay Apoptosis Assay (TUNEL) Endpoint_Analysis->Apoptosis_Assay Protein_Analysis Protein Expression (Western Blot) Endpoint_Analysis->Protein_Analysis Logical_Relationship cluster_intervention Therapeutic Intervention Cardiac_Insult Cardiac Insult (e.g., Ischemia, Cardiotoxic Drug) Cellular_Damage Cellular Damage (Oxidative Stress, Apoptosis) Cardiac_Insult->Cellular_Damage Cardiac_Dysfunction Cardiac Dysfunction (↓ EF, ↑ Infarct Size) Cellular_Damage->Cardiac_Dysfunction Heart_Failure Heart Failure Cardiac_Dysfunction->Heart_Failure Cardioprotective_Agent Cardioprotective Agent Cardioprotective_Agent->Cellular_Damage Mitigates

References

Echinochrome A: A Comparative Guide to its In Vitro and In Vivo Activity

Author: BenchChem Technical Support Team. Date: December 2025

Echinochrome A (Ech A), a polyhydroxylated 1,4-naphthoquinone (B94277) pigment derived from sea urchins, is a potent natural antioxidant.[1][2] It is the active substance in the clinically approved drug Histochrome®, used in cardiology and ophthalmology for its ability to counteract free radical reactions.[1][3] This guide provides a comparative analysis of the in vitro and in vivo experimental data supporting the therapeutic activities of this compound, offering insights for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The efficacy of this compound has been demonstrated across a range of concentrations and dosages in both laboratory and animal studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Activity of this compound

Assay TypeCell Line/SystemConcentration RangeKey ResultReference(s)
Cardioprotection H9C2 Cardiomyoblasts1-3 µMAttenuated mitochondrial damage and cell death induced by cardiotoxins.[1]
H9C2 Cardiomyoblasts2.5–100 µMNo adverse effect on cell viability or mitochondrial inner membrane potential.[1]
Antioxidant Activity Cumene Oxidation ModelNot SpecifiedAntioxidant rate constant (k₇) of 4 L/mols, compared to 2.2 L/mols for BHT.[1]
Vero Cells (LPS-induced)5 µg/mLSignificantly reduced reactive oxygen species (ROS) formation.[4]
Anti-inflammatory RBL-2H3 BasophilsDose-dependentSuppressed antigen-stimulated degranulation and intracellular Ca²⁺ elevation.[5]
Antiviral Activity Vero & PK CellsIC₅₀: 5.6-14.8 µg/mLInhibited cytopathic effects of Herpes Simplex Virus-1 (HSV-1) and Tick-Borne Encephalitis Virus (TBEV).[6]
Cell Proliferation Vascular Smooth Muscle CellsDose-dependentAttenuated PDGF-BB-induced cell proliferation and migration.[7]
Stem Cell Maintenance CD34⁺ Hematopoietic Stem CellsNot SpecifiedPromoted ex vivo maintenance and expansion by suppressing cellular ROS.[8]

Table 2: In Vivo Activity of this compound

Animal ModelConditionDosageKey ResultReference(s)
Rat (Lipopolysaccharide-induced)Uveitis0.1, 1, 10 mg/kg (IV)Dose-dependently reduced TNF-α levels in intraocular fluid.[1]
Rat (Cecal Ligation and Puncture)SepsisNot SpecifiedProtected liver function, increased antioxidant enzymes (SOD, CAT, GPx), and reduced lipid peroxidation.[1]
Rat (Ferric Chloride-induced)Arterial Thrombosis1 and 10 mg/kg (Oral)Increased prothrombin time and clotting time; decreased malondialdehyde (MDA) concentration.[9]
Mouse (Myocardial Infarction)Chronic Heart Failure2.0 mg/kg/day (IP)Prevented left ventricular systolic dysfunction and structural remodeling; reduced oxidative stress.[10]
Rat (Streptozotocin-induced)Type 1 & 2 DiabetesNot SpecifiedDecreased blood glucose; increased antioxidant markers (GST, SOD, CAT, GSH); reduced MDA.[2][11]
Mouse (Erlich Ascites Tumor)CancerNot SpecifiedIncreased CAT and GST activities and GSH concentration; reduced tumor volume.[2][12]
Mouse (Experimental Colitis)Inflammatory Bowel DiseaseNot Specified (IV)Prevented body weight loss and subsequent lethality.[13]

Table 3: Comparative Antioxidant Performance

Compound/CompositionAssay/ModelKey FindingReference(s)
This compound vs. BHT Inhibition of Cumene OxidationEch A exhibited a higher rate constant (4 L/mols) for interacting with peroxyl radicals compared to BHT (2.2 L/mols).[1]
This compound vs. Ech A + Ascorbic Acid + α-tocopherol (5:5:1) Antiviral & Antioxidant (in vitro)The antioxidant composition showed significantly higher antioxidant and antiviral effects than Ech A alone.[4][6]

Signaling Pathways and Mechanisms of Action

This compound exerts its effects by modulating multiple intracellular signaling pathways. Its primary mechanism involves the potent scavenging of reactive oxygen species (ROS), which in turn prevents the activation of downstream stress and inflammatory signaling cascades.[1][2]

G cluster_stress Cellular Stress (Oxidative, Hypoxic, etc.) cluster_ech Intervention Stress Stress ROS ROS Generation Stress->ROS induces EchA This compound EchA->ROS Inhibits MAPK MAPK Pathways (ERK, JNK, p38) EchA->MAPK Downregulates mTOR mTOR/Akt Pathway EchA->mTOR Inhibits ROS->MAPK activates NFkB NF-κB Pathway ROS->NFkB activates Apoptosis Apoptosis / Cell Death MAPK->Apoptosis Proliferation Cell Proliferation mTOR->Proliferation Inflammation Inflammation NFkB->Inflammation

Caption: this compound's primary mechanism of action.

This compound has been shown to specifically inhibit several key signaling cascades:

  • MAPK Pathways: It attenuates cell death by downregulating the ERK/JNK and p38 signaling pathways.[1]

  • mTOR/Akt Pathway: In vascular smooth muscle cells, Ech A suppresses proliferation by inhibiting the mTOR/Akt/OPN signaling cascade.[7]

  • PI3K/Akt Pathway: In stem cells, Ech A is reported to activate the PI3K/Akt pathway, which is crucial for cell proliferation and survival, while suppressing the Src-Lyn-p110δ pathway.[8]

G PDGF PDGF-BB mTOR mTOR PDGF->mTOR Akt Akt mTOR->Akt OPN OPN (Osteopontin) Akt->OPN Prolif VSMC Proliferation & Migration OPN->Prolif EchA This compound EchA->mTOR inhibits kinase activity EchA->Akt inhibits phosphorylation EchA->OPN inhibits expression

Caption: Inhibition of the mTOR/Akt pathway in VSMCs by Ech A.

Experimental Protocols

The following section details the methodologies for key experiments cited in the literature, providing a framework for study replication and comparison.

  • Cell Viability (MTT Assay):

    • Principle: Measures the metabolic activity of cells as an indicator of viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

    • Protocol: H9c2 rat cardiomyoblasts are seeded in 96-well plates.[14] After 24 hours, cells are treated with various concentrations of this compound. Following the treatment period, MTT solution is added to each well and incubated. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured with a spectrophotometer, typically around 570 nm.[14]

  • Reactive Oxygen Species (ROS) Detection:

    • Principle: Uses a fluorescent probe, such as CM-H₂DCFDA, which is non-fluorescent until the acetate (B1210297) groups are removed by intracellular esterases and it is oxidized by ROS.

    • Protocol: Cells are treated with this compound.[14] Subsequently, they are incubated with the CM-H₂DCFDA probe. The fluorescence intensity, which is proportional to the amount of ROS, is measured using a flow cytometer or fluorescence microplate reader.[14]

  • Western Blotting for Protein Expression:

    • Principle: A technique to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

    • Protocol: Vascular smooth muscle cells are treated with a stimulant (e.g., PDGF-BB) with or without Ech A.[7] Cells are lysed, and protein concentrations are determined. Equal amounts of protein are loaded onto an SDS-PAGE gel. After separation and transfer to a PVDF membrane, the membrane is blocked and incubated with primary antibodies (e.g., anti-p-mTOR, anti-p-Akt, anti-OPN) followed by HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[7]

  • Ferric Chloride (FeCl₃)-Induced Arterial Thrombosis Model:

    • Principle: Topical application of FeCl₃ to an artery induces oxidative injury, leading to the formation of a thrombus, mimicking aspects of arterial thrombosis.

    • Protocol: Male Wistar rats are orally administered Ech A (e.g., 1 and 10 mg/kg) or a vehicle for seven consecutive days.[9] On the final day, the rats are anesthetized, and a carotid artery is exposed. A filter paper saturated with 50% FeCl₃ is applied to the artery for 10 minutes to induce thrombosis. Blood samples are then collected to measure parameters like prothrombin time (PT), partial thromboplastin (B12709170) time (PTT), and oxidative stress markers (MDA).[9]

  • Streptozotocin (STZ)-Induced Diabetes Model:

    • Principle: STZ is a chemical that is toxic to the insulin-producing beta cells of the pancreas, inducing a state of hyperglycemia that models type 1 or type 2 diabetes depending on the protocol.

    • Protocol: To model type 1 diabetes, rats are given a single intraperitoneal (i.p.) injection of STZ (e.g., 60 mg/kg).[11] For type 2, rats are first fed a high-fat diet for several weeks before receiving a lower dose of STZ (e.g., 30 mg/kg).[11] After diabetes induction is confirmed (via blood glucose levels), animals are treated with Ech A. The study duration involves monitoring body weight, blood glucose, lipid profiles, and antioxidant enzyme activities in tissues.[2][11]

Correlation Workflow: From In Vitro Discovery to In Vivo Efficacy

The therapeutic potential of this compound is validated through a logical progression from initial in vitro screening to comprehensive in vivo testing. This workflow establishes the correlation between the compound's molecular activities and its physiological effects.

Caption: Experimental workflow correlating in vitro and in vivo data.

The strong antioxidant and anti-inflammatory properties of Ech A observed in vitro—such as its ability to scavenge ROS, chelate metal ions, and inhibit lipid peroxidation—directly translate to its in vivo efficacy.[1][14] For example, the in vitro reduction of ROS in cell cultures is mirrored by the in vivo decrease in malondialdehyde (a marker of lipid peroxidation) and the increase in endogenous antioxidant enzymes like SOD and catalase in animal models of diabetes, sepsis, and heart failure.[1][2][9][10] Similarly, the in vitro inhibition of inflammatory signaling pathways corresponds to the reduced levels of pro-inflammatory cytokines like TNF-α seen in animal models of inflammation.[1] This clear correlation between the laboratory and animal data provides a robust foundation for its clinical applications.[1][3]

References

A Head-to-Head Comparison of Echinochrome A and Its Derivatives: Antioxidant, Anti-inflammatory, and Cardioprotective Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Echinochrome A (Ech A), a naturally occurring pigment from sea urchins, has garnered significant attention for its diverse biological activities. As the active substance in the drug Histochrome®, it is utilized in clinical settings for its potent antioxidant and anti-inflammatory effects.[1] This guide provides a comprehensive head-to-head comparison of this compound and its derivatives, focusing on their performance in key biological assays, supported by experimental data and detailed protocols.

Antioxidant Activity: The Critical Role of Hydroxyl Groups

The antioxidant capacity of this compound is a cornerstone of its therapeutic potential, attributed to its ability to scavenge reactive oxygen species (ROS), chelate metal ions, and inhibit lipid peroxidation.[1] A comparative analysis with its etherified derivative, trimethoxythis compound, underscores the structural determinants of this activity.

Table 1: Comparison of Antioxidant and Mutagenic Properties

CompoundAntioxidant ActivityMutagenic Activity (Ames Test)Key Structural Feature
This compound PronouncedPositiveMultiple hydroxyl groups
Trimethoxythis compound NegligibleInactiveEtherified hydroxyl groups

Data sourced from a comparative study on the chemical and biological activities of this compound and its etherified derivative.

The negligible antioxidant activity of trimethoxythis compound highlights the critical role of the free hydroxyl groups in the radical scavenging mechanism of this compound. Conversely, the absence of mutagenic activity in the etherified derivative suggests that the redox cycling of the 2,3-hydroxyl groups in this compound is responsible for its mutagenic potential.

Anti-inflammatory Effects: Modulation of Key Signaling Pathways

This compound has demonstrated significant anti-inflammatory properties in various experimental models. A key study investigated its effect on lipopolysaccharide-induced uveitis in rats, revealing a dose-dependent reduction in the pro-inflammatory cytokine TNF-α.

Table 2: Anti-inflammatory Effect of this compound on TNF-α Levels in a Rat Model of Uveitis

Treatment GroupDose (mg/kg)TNF-α Level (pg/mL)
Control (untreated)-457.0 ± 29.0
This compound0.1405.4 ± 26.0
This compound1276.0 ± 12.0
This compound10225.7 ± 9.4

Data from a study on the anti-inflammatory properties of this compound in a model of lipopolysaccharide-induced uveitis in rats.[1]

The anti-inflammatory action of this compound is mediated through the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory responses.

G This compound Anti-inflammatory Signaling Pathway LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to TNFa_gene TNF-α Gene Transcription Nucleus->TNFa_gene initiates EchA This compound EchA->IKK inhibits

This compound inhibits the IKK complex in the NF-κB pathway.

Clinical trials involving "Histochrome®," a formulation of this compound, have also shown promising results in modulating inflammatory markers in patients with cardiovascular diseases.

Cardioprotective Effects: Attenuation of Mitochondrial Dysfunction

This compound exhibits significant cardioprotective effects by mitigating mitochondrial damage and cell death induced by cardiotoxic agents. In vitro studies using H9C2 cardiomyocytes have demonstrated its ability to preserve mitochondrial function and cell viability.

Table 3: Cardioprotective Effect of this compound on H9C2 Cardiomyocytes

Treatment GroupThis compound Concentration (µM)Effect on Mitochondrial DamageEffect on Cell Death
Cardiotoxin-treated-IncreasedIncreased
Cardiotoxin + this compound1AttenuatedAttenuated
Cardiotoxin + this compound3AttenuatedAttenuated

Data from a study on the cardioprotective effect of this compound against various cardiotoxins.[1]

The cardioprotective mechanism of this compound involves the downregulation of cell death signaling pathways, including the ERK/JNK and p38 pathways.

G This compound Cardioprotective Signaling Pathway Cardiotoxins Cardiotoxins Mitochondria Mitochondrial Dysfunction Cardiotoxins->Mitochondria ROS ROS Production Mitochondria->ROS increases MAPK ERK/JNK/p38 Pathways ROS->MAPK activates CellDeath Cell Death MAPK->CellDeath induces EchA This compound EchA->MAPK downregulates

This compound downregulates key cell death signaling pathways.

Experimental Protocols

Lipopolysaccharide-Induced Uveitis in Rats
  • Animal Model: Lewis rats are used.

  • Induction of Uveitis: A single subcutaneous injection of 200 µg of lipopolysaccharide (LPS) from E. coli is administered.

  • Treatment: this compound is administered intravenously at doses of 0.1, 1, and 10 mg/kg.

  • Sample Collection: Aqueous humor is collected 24 hours after LPS injection.

  • Analysis: The concentration of TNF-α in the aqueous humor is quantified using an enzyme-linked immunosorbent assay (ELISA).

Cardioprotective Effect in H9C2 Cardiomyocytes
  • Cell Line: H9C2 rat cardiomyocyte cell line is used.

  • Induction of Cardiotoxicity: Cells are treated with cardiotoxic agents such as doxorubicin, hydrogen peroxide, or cobalt chloride.

  • Treatment: Cells are co-treated with this compound at concentrations of 1 µM and 3 µM.

  • Analysis:

    • Mitochondrial Dysfunction: Assessed by measuring mitochondrial membrane potential and reactive oxygen species (ROS) production.

    • Cell Death: Quantified using assays such as MTT or by measuring the release of lactate (B86563) dehydrogenase (LDH).

G Experimental Workflow for Cardioprotective Assay cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis H9C2 Culture H9C2 cells Cardiotoxin Add Cardiotoxin H9C2->Cardiotoxin EchA_treat Add this compound H9C2->EchA_treat Mito_analysis Assess Mitochondrial Function EchA_treat->Mito_analysis CellDeath_analysis Measure Cell Viability EchA_treat->CellDeath_analysis

Workflow for assessing the cardioprotective effects of Ech A.

Conclusion

This compound demonstrates a robust profile as a bioactive compound with significant antioxidant, anti-inflammatory, and cardioprotective properties. The comparative data clearly indicates that its free hydroxyl groups are essential for its antioxidant activity. Its derivatives, such as the etherified trimethoxythis compound, lack this crucial feature, rendering them inactive in this regard. The potent anti-inflammatory and cardioprotective effects of this compound, mediated through the modulation of key signaling pathways, further solidify its therapeutic potential. The experimental protocols provided offer a foundation for researchers to further investigate and validate the efficacy of this compound and its derivatives in various disease models.

References

Reproducibility of Echinochrome A's Therapeutic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of published findings on the anti-inflammatory and cardioprotective effects of Echinochrome A (EchA). Experimental data from key studies are presented to assess the reproducibility of its therapeutic potential.

This compound, a pigment derived from sea urchins, has garnered significant interest for its diverse biological activities. This guide focuses on two of its most well-documented therapeutic effects: its ability to mitigate inflammation and protect the heart from injury. By examining the quantitative data and experimental protocols from independent research, we can evaluate the consistency and reproducibility of these findings.

Anti-inflammatory Effects of this compound

One of the most consistently reported properties of this compound is its potent anti-inflammatory activity. This has been demonstrated across various experimental models, with a notable focus on the inhibition of pro-inflammatory cytokines and the suppression of key inflammatory signaling pathways.

Quantitative Data: Inhibition of Tumor Necrosis Factor-alpha (TNF-α)

A key indicator of inflammation is the level of Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine. A study by Lennikov et al. (2014) provides robust quantitative data on the dose-dependent reduction of TNF-α by this compound in a rat model of endotoxin-induced uveitis (inflammation of the eye).[1]

Treatment GroupThis compound Dose (mg/kg)TNF-α Concentration in Aqueous Humor (pg/mL)
Untreated (LPS only)0457.0 ± 29.0
EchA Treated0.1405.4 ± 26.0
EchA Treated1276.0 ± 12.0
EchA Treated10225.7 ± 9.4

Table 1: Effect of Intravenous this compound on TNF-α Levels in a Rat Model of Endotoxin-Induced Uveitis. Data are presented as mean ± standard error of the mean (SEM).[1][2]

These results demonstrate a clear and statistically significant reduction in TNF-α levels with increasing doses of this compound, highlighting its potent anti-inflammatory effect in this model. The findings from this study are also cited in a comprehensive review by Mishchenko et al. (2021), further supporting the scientific consensus on this effect.[2]

Experimental Protocol: Endotoxin-Induced Uveitis in Rats

The reproducibility of these findings is underpinned by a well-defined experimental protocol.

Experimental Workflow for Endotoxin-Induced Uveitis

G cluster_0 Animal Model Preparation cluster_1 Induction of Uveitis cluster_2 Treatment cluster_3 Sample Collection & Analysis (24h post-LPS) animal Lewis Rats lps Subcutaneous injection of 200 µg LPS from E. coli animal->lps echa_iv Intravenous injection of EchA (0.1, 1, or 10 mg/kg in PBS) lps->echa_iv control Intravenous injection of PBS lps->control aqueous_humor Aqueous humor collection echa_iv->aqueous_humor control->aqueous_humor elisa TNF-α quantification by ELISA aqueous_humor->elisa nfkb_staining Immunohistochemical staining for NF-κB aqueous_humor->nfkb_staining

Experimental workflow for the in vivo assessment of this compound's anti-inflammatory effects.

This standardized model of acute inflammation allows for direct comparison of anti-inflammatory agents and provides a reliable framework for reproducing these findings.

Signaling Pathway: Inhibition of NF-κB Activation

The anti-inflammatory effects of this compound are attributed, in part, to its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[2][3] NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes, including TNF-α. The study by Lennikov et al. (2014) also demonstrated that this compound treatment significantly suppressed the nuclear translocation of the NF-κB p65 subunit in the eye tissue of the uveitis-induced rats.[1] This provides a mechanistic basis for the observed reduction in TNF-α.

Simplified NF-κB Signaling Pathway and this compound Inhibition

G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates to NFkB_n NF-κB Inflammation Inflammatory Gene Expression (e.g., TNF-α) EchA This compound EchA->IKK inhibits NFkB_n->Inflammation promotes

This compound's inhibition of the NF-κB signaling pathway.

Cardioprotective Effects of this compound

This compound has also been extensively studied for its ability to protect the heart muscle from damage, particularly in the context of ischemia-reperfusion injury. Its antioxidant properties are believed to play a significant role in this protective effect.

Quantitative Data: Reduction in Left Ventricular Developed Pressure (LVDP)

A key measure of cardiac contractility is the Left Ventricular Developed Pressure (LVDP). A study by Jeong et al. (2014) investigated the effect of this compound on the function of isolated rat hearts using a Langendorff perfusion system. Their findings showed a significant negative inotropic effect, meaning a decrease in the force of muscular contraction.[4]

TreatmentThis compound Concentration (µM)Systolic Left Ventricular Pressure (mmHg)% Reduction from Basal
Basal0100.3 ± 3.20%
EchA Perfusion377.7 ± 6.522%

Table 2: Effect of this compound on Systolic Left Ventricular Pressure in Isolated Rat Hearts. Data are presented as mean ± SEM.[4]

This controlled ex vivo experiment provides precise quantitative data on the direct effect of this compound on cardiac muscle function.

Experimental Protocol: Langendorff Isolated Heart Perfusion

The Langendorff apparatus allows for the study of the heart in a controlled environment, free from systemic physiological influences. This methodology is a standard for preclinical cardiovascular research, ensuring the potential for reproducibility.

Experimental Workflow for Langendorff Isolated Heart Perfusion

G cluster_0 Heart Isolation cluster_1 Langendorff Perfusion Setup cluster_2 Treatment & Measurement rat_heart Rat Heart Excision cannulation Aortic Cannulation rat_heart->cannulation retrograde_perfusion Retrograde Perfusion with Tyrode's Solution (Basal) cannulation->retrograde_perfusion echa_perfusion Perfusion with EchA (3 µM) retrograde_perfusion->echa_perfusion lvdp_measurement Continuous LVDP Measurement echa_perfusion->lvdp_measurement washout Washout with Tyrode's Solution lvdp_measurement->washout

Workflow for assessing the cardioprotective effects of this compound using the Langendorff method.
Signaling Pathway: Regulation of Cardiac Ca2+ Signaling

The cardioprotective effects of this compound are linked to its influence on intracellular calcium (Ca2+) signaling. The study by Jeong et al. (2014) suggests that this compound mildly inhibits the Ca2+ uptake by SERCA2A (Sarcoplasmic/Endoplasmic Reticulum Ca2+-ATPase 2A) through the regulation of phospholamban phosphorylation.[5] This modulation of calcium handling may contribute to the observed negative inotropic effect and protect the heart from calcium overload-induced toxicity.

Simplified Cardiac Ca2+ Signaling and this compound's Influence

G cluster_sr Ca_influx Ca2+ Influx Contraction Muscle Contraction Ca_influx->Contraction Ca_uptake Ca2+ Reuptake into SR SR Sarcoplasmic Reticulum (SR) SERCA2A SERCA2A Relaxation Muscle Relaxation Ca_uptake->Relaxation EchA This compound SERCA2A_node SERCA2A EchA->SERCA2A_node mildly inhibits SERCA2A_node->Ca_uptake mediates

This compound's modulation of cardiac calcium handling.

Conclusion

The published findings on the anti-inflammatory and cardioprotective effects of this compound demonstrate a consistent and reproducible pattern of activity. The quantitative data from independent studies, supported by well-established experimental protocols, provide a strong foundation for its therapeutic potential. The elucidation of its mechanisms of action, including the inhibition of the NF-κB pathway and the modulation of cardiac calcium signaling, further strengthens the case for its continued investigation and development as a therapeutic agent. Future studies that directly compare the efficacy of this compound with existing treatments in these areas will be crucial for its clinical translation.

References

A Comparative Meta-Analysis of Echinochrome A Clinical Trial Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical performance of Echinochrome A (Ech A) with alternative therapies across various conditions, supported by available experimental data. This compound, a polyhydroxynaphthoquinone pigment derived from sea urchins, is the active substance in the drug Histochrome. It has demonstrated potent antioxidant and anti-inflammatory properties in numerous studies. This document summarizes quantitative data from clinical trials, details experimental protocols, and visualizes relevant biological pathways to aid in research and development.

Cardiovascular Disease: Atherosclerosis

This compound has been investigated for its potential to mitigate atherosclerosis by improving lipid metabolism and reducing inflammation.

Comparative Clinical Trial Data: this compound vs. Atorvastatin (B1662188)
ParameterThis compound (Histochrome®/Thymarin)Atorvastatin
Study Population Patients with cardiovascular diseases (CVD), including atherosclerosis[1][2]Patients with and without Coronary Heart Disease (CHD)[3][4]
Dosage Low doses (specifics not detailed in the source)[1]10 mg/d vs. 80 mg/d[5]
Treatment Duration Not specified[1]12 months[5]
Lipid Profile Changes - Cholesterol- Triglycerides (TAG)- Very-low-density lipoproteins (VLDL)- Low-density lipoproteins (LDL)- Apolipoprotein A1 (APOA1)[1]- 80 mg/d further reduced LDL cholesterol by ≈20% compared to 10 mg/d[5]- High-dose atorvastatin can reduce LDL to approximately 70 mg/dL[3]
Inflammatory Markers - Reduced atherosclerotic inflammation[1][2]- Greater reduction in C-reactive protein (CRP) with 80 mg/d compared to 40 mg/d pravastatin[6]
Other Outcomes - Improved antioxidant status- Improved function of the intracellular matrix- Decreased epithelial dysfunction- Increased expression of HLA-DR, suggesting enhanced immune cell cooperation[1]- Significant reductions in cardiovascular events[3][4]- Can halt and, in some cases, reverse atherosclerotic progression[3]
Experimental Protocols

This compound (Histochrome®/Thymarin) Study: A clinical study analyzed parameters of lipid metabolism, antioxidant status, and the immune system in patients with cardiovascular diseases, including atherosclerosis. Patients were treated with either the drug Histochrome® or the dietary supplement Thymarin, both containing this compound as the active principle. The study evaluated changes in cholesterol, triglycerides, VLDL, LDL, and apolipoprotein A1, as well as markers of antioxidant status and inflammation[1][2].

Atorvastatin (ARBITER Study): The Arterial Biology for the Investigation of the Treatment Effects of Reducing Cholesterol (ARBITER) study was a randomized trial comparing the effects of atorvastatin (80 mg/d) with pravastatin (B1207561) (40 mg/d). The study measured changes in LDL-C, C-reactive protein (CRP), and carotid intima-media thickness over 12 months[6]. Another study compared 10 mg/d and 80 mg/d of atorvastatin over 12 months, assessing the progression of calcified coronary atherosclerosis using electron-beam computed tomography[5].

Signaling Pathway: this compound in Cardiovascular Disease

This compound exerts its cardioprotective effects through multiple mechanisms, including the modulation of key signaling pathways involved in inflammation and oxidative stress. One of the central pathways is the NF-κB pathway. By reducing reactive oxygen species (ROS), this compound can inhibit the activation of NF-κB, a key transcription factor for pro-inflammatory cytokines.

EchA_CVD_Pathway cluster_cytoplasm Cytoplasm ROS Oxidative Stress (ROS) IKK IKK Complex ROS->IKK Activates EchA This compound EchA->ROS Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->IKK Degradation IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->Inflammatory_Genes Transcription

This compound Inhibition of the NF-κB Pathway in CVD.

Post-Viral Fatigue Syndrome: Long COVID

A recent clinical trial has explored the efficacy of an this compound-containing dietary supplement in improving the quality of life and reducing inflammation in patients with Long COVID.

Comparative Clinical Trial Data: this compound vs. Dexamethasone (B1670325)
ParameterThis compound (EchA Marine®)Dexamethasone
Study Population 50 long-term COVID patients[7][8][9]Hospitalized COVID-19 patients requiring oxygen[10][11]
Dosage 1.5 mg of this compound per day6 mg once per day[11]
Treatment Duration 3 months[8]10 days[11]
Quality of Life - Significant improvement in mobility- Significant reduction in pain and discomfort- Significant improvement in overall quality of life (VAS and TTO scores)[8]- Reduced persistent symptoms at 8-month follow-up (fewer symptoms per patient)[10]
Inflammatory Markers - IL-2- IL-10- No significant change in IL-6 and TNF-αNot directly measured for long-term symptoms in the cited study.
Primary Outcomes Improvement in quality of life (EuroQol 5-Dimension questionnaire) and inflammatory biomarkers[8]28-day mortality in hospitalized patients[11]
Experimental Protocols

This compound (EchA Marine®) Study: A multicenter, double-blind, randomized, placebo-controlled study was conducted on 50 adult patients (18-60 years) diagnosed with Long COVID. Participants were administered a dietary supplement containing 1.5 mg of this compound or a placebo daily for three months. The primary outcomes were changes in health-related quality of life, assessed by the EuroQol 5-Dimension (EQ-5D) questionnaire, and levels of pro- and anti-inflammatory biomarkers in the serum[7][8][9].

Dexamethasone (RECOVERY Trial): The Randomised Evaluation of COVid-19 thERapY (RECOVERY) trial was a large, randomized clinical trial in the UK. In the dexamethasone arm, 2104 hospitalized patients with COVID-19 were randomized to receive dexamethasone 6 mg once daily for ten days and were compared with 4321 patients receiving usual care. The primary outcome was 28-day mortality. A follow-up observational study assessed the impact on persistent symptoms at 8 months[10][11].

Experimental Workflow: this compound Long COVID Trial

EchA_LongCOVID_Workflow Recruitment Patient Recruitment (n=50 Long COVID patients) Randomization Randomization (Double-blind) Recruitment->Randomization GroupA EchA Marine® Group (1.5 mg EchA/day) Randomization->GroupA GroupB Placebo Group Randomization->GroupB Treatment 3-Month Treatment Period GroupA->Treatment GroupB->Treatment Assessment Outcome Assessment Treatment->Assessment QoL Quality of Life (EQ-5D) Assessment->QoL Biomarkers Inflammatory Biomarkers (IL-2, IL-10, etc.) Assessment->Biomarkers

Workflow of the this compound Long COVID Clinical Trial.

Ophthalmic Conditions

Histochrome (this compound) has been used in ophthalmology for various conditions, including intraocular hemorrhages, diabetic retinopathy, and uveitis, primarily due to its hemoresorptive, retinoprotective, and antioxidant properties[12][13][14].

Comparative Clinical Trial Data: Histochrome vs. Anti-VEGF Therapy and Corticosteroids
ConditionHistochrome (this compound)Anti-VEGF Therapy (e.g., ranibizumab)Corticosteroids (e.g., dexamethasone implant)
Diabetic Retinopathy Evidence is primarily from general ophthalmic use; specific large-scale trial data on diabetic retinopathy is limited.- Higher rates of ≥2-step DR improvement vs. sham (52% vs 13% at 2 years in NPDR)[15]- Lower rates of ≥2-step DR progression vs. sham (4% vs 16% at 2 years in NPDR)[15]- Better visual acuity outcomes vs. laser and sham in PDR and DME[15]Used for diabetic macular edema, often as a second-line therapy.
Uveitis Demonstrated reduction of TNF-α in a rat model of endotoxin-induced uveitis[16]. Clinical data in humans is less defined.Ranibizumab (B1194657) showed less improvement in vision compared to corticosteroids for uveitic macular edema[17].- Superior to methotrexate (B535133) and ranibizumab in improving vision and reducing retinal swelling in uveitis-related macular edema[17]- Improved vision by nearly 5 letters on an eye chart[17]
Intraocular Hemorrhage Most effective in hemorrhages occurring no more than 7 days prior. Showed hemoresorption and retinoprotective properties in a study of 92 patients[12].Effective in decreasing the area of hemorrhage in central or hemiretinal vein occlusion compared to observation[18].Can be used to manage inflammation associated with some causes of hemorrhage.
Experimental Protocols

Histochrome in Ocular Diseases: A study involving 92 patients (98 eyes) with various ocular conditions, including intraocular hemorrhages, received subconjunctival or parabulbar injections of 0.5 ml of a 0.02% Histochrome solution daily for 7-10 days. The clinical efficacy was assessed based on the resolution of hemorrhage and improvements in electrophysiological parameters of the retina[12].

Anti-VEGF Therapy for Diabetic Retinopathy: Numerous randomized controlled trials have evaluated the efficacy of anti-VEGF agents (e.g., ranibizumab, bevacizumab, aflibercept) for diabetic retinopathy and diabetic macular edema. These trials typically involve monthly or as-needed intravitreal injections and compare the outcomes against sham injections or laser photocoagulation. Primary endpoints often include changes in visual acuity and diabetic retinopathy severity scores[7][15][19][20][21].

Corticosteroids for Uveitic Macular Edema (MERIT Trial): A multicenter clinical trial compared the efficacy of repeat intraocular corticosteroid injections (dexamethasone implant) with intravitreal methotrexate and ranibizumab for persistent or recurrent uveitis-related macular edema. The primary outcomes were changes in retinal thickness and visual acuity[17].

Signaling Pathway: this compound in Inflammatory Eye Disease

This compound's anti-inflammatory effects in the eye are partly mediated by its influence on the PI3K/Akt and MAPK signaling pathways, which are involved in cell survival and inflammatory responses. By modulating these pathways, Ech A can reduce the production of pro-inflammatory mediators.

EchA_Ophthalmic_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) PI3K_Akt PI3K/Akt Pathway Inflammatory_Stimuli->PI3K_Akt Activates MAPK MAPK Pathway (ERK, JNK, p38) Inflammatory_Stimuli->MAPK Activates EchA This compound EchA->PI3K_Akt Modulates EchA->MAPK Downregulates (e.g., ERK/JNK, p38) Cell_Survival Cell Survival (Anti-apoptotic) PI3K_Akt->Cell_Survival Inflammation_Reduction Reduced Inflammation (↓ TNF-α, etc.) MAPK->Inflammation_Reduction

Modulation of PI3K/Akt and MAPK Pathways by this compound.

Conclusion

The available clinical and preclinical data suggest that this compound holds significant therapeutic potential across a range of conditions hallmarked by inflammation and oxidative stress. In atherosclerosis, it demonstrates favorable effects on lipid profiles and inflammation, comparable in mechanism to statins. For Long COVID, it has shown promise in improving quality of life, an area with limited treatment options. In ophthalmology, its historical use for intraocular hemorrhages and potential in inflammatory conditions warrants further investigation with large-scale, controlled clinical trials to establish its efficacy relative to current standards of care like anti-VEGF therapies and corticosteroids. The multifaceted mechanism of action of this compound, involving key signaling pathways such as NF-κB, PI3K/Akt, and MAPK, makes it a compelling candidate for further drug development and clinical research.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Echinochrome A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This guide provides immediate and essential safety and logistical information for the handling of Echinochrome A, a polyhydroxylated 1,4-naphthoquinone (B94277) derived from sea urchins. Adherence to these procedures will minimize risk and ensure the integrity of your research.

This compound is a dark red crystalline powder.[1] While it is used in pharmaceuticals and as a dietary supplement, indicating a degree of biological compatibility, it should be handled with care in a laboratory setting.[1][2][3][4] It is shipped as a non-hazardous chemical and is stable for extended periods when stored correctly.[5][6]

Personal Protective Equipment (PPE)

When handling this compound in its powdered form or in solution, the following personal protective equipment is essential to prevent exposure and ensure safety.

PPE CategoryItemSpecifications and Use
Eye Protection Safety Glasses with Side Shields or GogglesTo protect against dust particles and splashes of solutions.
Hand Protection Nitrile GlovesTo prevent skin contact with the powder or its solutions.
Body Protection Laboratory CoatTo protect clothing and skin from spills.
Respiratory Protection Dust Mask or RespiratorRecommended when handling the powder outside of a fume hood to avoid inhalation.

Chemical and Physical Properties

A summary of key quantitative data for this compound is provided below for easy reference.

PropertyValue
Molecular Formula C₁₂H₁₀O₇
Molar Mass 266.205 g·mol⁻¹[1]
Appearance Dark red crystalline powder[1]
Solubility in Water Practically insoluble[1]
Solubility (Other) Soluble in DMSO; moderately soluble in ethanol; very slightly soluble in chloroform.[1][5]
Storage Temperature Short term (days to weeks): 0 - 4 °C; Long term (months to years): -20 °C.[5]

Standard Operating Procedure for Handling this compound

The following workflow outlines the procedural steps for the safe handling of this compound in a laboratory setting, from reception to disposal.

EchinochromeA_Handling_Workflow cluster_receipt_storage Receiving and Storage cluster_preparation Preparation cluster_handling_use Handling and Use cluster_disposal Waste Disposal Receive Receive Shipment Inspect Inspect Container for Damage Receive->Inspect Store Store in a Cool, Dry, Dark Place (0-4°C short-term, -20°C long-term) Inspect->Store DonPPE Don Appropriate PPE (Lab Coat, Gloves, Goggles) Store->DonPPE Weigh Weigh this compound (in a fume hood or with respiratory protection) DonPPE->Weigh Dissolve Dissolve in Appropriate Solvent (e.g., DMSO) Weigh->Dissolve Experiment Perform Experimental Procedures Dissolve->Experiment WasteCollection Collect Waste (Solid and Liquid) Experiment->WasteCollection LabelWaste Label Waste Containers Clearly WasteCollection->LabelWaste Dispose Dispose of Waste According to Institutional and Local Regulations LabelWaste->Dispose

Caption: Workflow for Safe Handling of this compound.

Detailed Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Preparation: Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.

  • Weighing: If working with the solid form, weigh the required amount of this compound powder in a chemical fume hood to minimize inhalation risk. If a fume hood is not available, a dust mask should be worn.

  • Dissolving: this compound is practically insoluble in water but soluble in DMSO and moderately soluble in ethanol.[1][5] To prepare a stock solution, add the weighed powder to the desired volume of the appropriate solvent (e.g., DMSO) in a suitable container.

  • Mixing: Gently vortex or sonicate the solution until the this compound is completely dissolved.

  • Storage: Store the prepared solution at the recommended temperature (0-4°C for short-term, -20°C for long-term) in a tightly sealed, light-protected container.[5]

Disposal Plan

Proper disposal of this compound and its associated waste is crucial to maintain a safe laboratory environment.

  • Solid Waste:

    • Collect any unused this compound powder and contaminated materials (e.g., weigh boats, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Dispose of this compound solutions and any contaminated solvents in a properly labeled hazardous liquid waste container. Do not pour down the drain.

  • Decontamination:

    • Wipe down all surfaces that have come into contact with this compound with a suitable cleaning agent.

  • Final Disposal:

    • All waste must be disposed of in accordance with your institution's and local environmental regulations for chemical waste.

By following these guidelines, you can ensure the safe and effective use of this compound in your research endeavors, fostering a culture of safety and responsibility in the laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Echinochrome A
Reactant of Route 2
Reactant of Route 2
Echinochrome A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.